Product packaging for Triphenyl phenylethynyl tin(Cat. No.:CAS No. 1247-08-1)

Triphenyl phenylethynyl tin

Cat. No.: B15343402
CAS No.: 1247-08-1
M. Wt: 451.1 g/mol
InChI Key: LQCOSCHQCHLTJW-UHFFFAOYSA-N
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Description

Triphenyl phenylethynyl tin is a useful research compound. Its molecular formula is C26H20Sn and its molecular weight is 451.1 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H20Sn B15343402 Triphenyl phenylethynyl tin CAS No. 1247-08-1

Properties

CAS No.

1247-08-1

Molecular Formula

C26H20Sn

Molecular Weight

451.1 g/mol

IUPAC Name

triphenyl(2-phenylethynyl)stannane

InChI

InChI=1S/C8H5.3C6H5.Sn/c1-2-8-6-4-3-5-7-8;3*1-2-4-6-5-3-1;/h3-7H;3*1-5H;

InChI Key

LQCOSCHQCHLTJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#C[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Foundational & Exploratory

Synthesis of Triphenyl(phenylethynyl)tin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of triphenyl(phenylethynyl)tin, an organotin compound with potential applications in organic synthesis and materials science. The document details the necessary reagents, experimental protocol, and characterization data, presented in a format tailored for professionals in the chemical and pharmaceutical sciences.

Core Synthesis Strategy

The primary route for the synthesis of triphenyl(phenylethynyl)tin involves the coupling of a triphenyltin halide, typically triphenyltin chloride, with a phenylacetylide nucleophile. This reaction, a common method for the formation of carbon-tin bonds, leverages the high reactivity of the organometallic acetylide towards the electrophilic tin center. The phenylacetylide reagent is typically generated in situ by the deprotonation of phenylacetylene with a strong base, such as an organolithium reagent or sodium amide.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis and characterization of triphenyl(phenylethynyl)tin and its precursors.

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Key Spectroscopic Data
Triphenyltin Chloride C₁₈H₁₅ClSn385.47104-106-
Phenylacetylene C₈H₆102.13-45-
n-Butyllithium C₄H₉Li64.06-76-
Triphenyl(phenylethynyl)tin C₂₆H₂₀Sn451.1569-71¹H NMR (CDCl₃, δ, ppm): 7.2-7.8 (m, 20H, aromatic protons). ¹¹⁹Sn NMR (CDCl₃, δ, ppm): -143.2.

Experimental Protocol

This section provides a detailed methodology for the synthesis of triphenyl(phenylethynyl)tin, based on established procedures in organotin chemistry.

Materials and Reagents:

  • Triphenyltin chloride (Ph₃SnCl)

  • Phenylacetylene (PhC≡CH)

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M solution)

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • Anhydrous hexane

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Preparation of Lithium Phenylacetylide:

    • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet is charged with phenylacetylene (1.0 equivalent) dissolved in anhydrous diethyl ether or THF.

    • The solution is cooled to 0 °C in an ice bath.

    • A solution of n-butyllithium in hexanes (1.0 equivalent) is added dropwise to the stirred solution of phenylacetylene via the dropping funnel over a period of 30 minutes.

    • After the addition is complete, the reaction mixture is stirred at 0 °C for an additional hour to ensure complete formation of lithium phenylacetylide.

  • Reaction with Triphenyltin Chloride:

    • In a separate flame-dried flask under an inert atmosphere, triphenyltin chloride (1.0 equivalent) is dissolved in anhydrous diethyl ether or THF.

    • The solution of lithium phenylacetylide prepared in the previous step is then added dropwise to the triphenyltin chloride solution at 0 °C.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.

  • Work-up and Purification:

    • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

    • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and filtered.

    • The solvent is removed under reduced pressure to yield the crude product.

    • The crude product is purified by recrystallization from a suitable solvent system, such as hexane or a mixture of hexane and diethyl ether, to afford pure triphenyl(phenylethynyl)tin as a white crystalline solid.

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of triphenyl(phenylethynyl)tin.

SynthesisWorkflow Phenylacetylene Phenylacetylene (PhC≡CH) Li_Phenylacetylide Lithium Phenylacetylide (PhC≡CLi) Phenylacetylene->Li_Phenylacetylide Deprotonation nBuLi n-Butyllithium (n-BuLi) nBuLi->Li_Phenylacetylide Reaction Reaction Mixture Li_Phenylacetylide->Reaction Nucleophilic Attack Ph3SnCl Triphenyltin Chloride (Ph₃SnCl) Ph3SnCl->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Recrystallization Workup->Purification FinalProduct Triphenyl(phenylethynyl)tin (Ph₃SnC≡CPh) Purification->FinalProduct

Caption: Synthetic pathway for triphenyl(phenylethynyl)tin.

This guide provides a foundational understanding for the synthesis of triphenyl(phenylethynyl)tin. Researchers are encouraged to consult the primary literature for further details and to adapt the procedure as necessary for their specific experimental context. As with all organotin compounds, appropriate safety precautions should be taken, including working in a well-ventilated fume hood and using personal protective equipment.

An In-depth Technical Guide to the Chemical Properties of Triphenyl(phenylethynyl)tin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of triphenyl(phenylethynyl)tin. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document also includes comparative data from closely related tin compounds to provide a predictive context for its characteristics.

Core Chemical Properties

Triphenyl(phenylethynyl)tin is an organotin compound featuring three phenyl groups and one phenylethynyl group covalently bonded to a central tin atom. Its chemical formula is C₂₆H₂₀Sn, and it has a molecular weight of 451.15 g/mol [1].

Physical and Thermodynamic Properties
PropertyTriphenyl(phenylethynyl)tinTrimethyl(phenylethynyl)tin
CAS Number 1247-08-1[1]1199-95-7[2]
Molecular Formula C₂₆H₂₀Sn[1]C₁₁H₁₄Sn[2]
Molecular Weight 451.15 g/mol [1]264.94 g/mol [2]
Melting Point Not available62-67 °C[2]
Boiling Point Not available249 °C at 760 mmHg[2]
Standard Solid Enthalpy of Combustion (ΔcH°solid) -14266.50 ± 7.30 kJ/mol[1]Not available
Solid Phase Heat Capacity (Cp,solid) 447.50 J/mol×K (at 298.15 K)[1]Not available
Enthalpy of Formation at Standard Conditions (gas) (ΔfH°gas) 736.90 ± 8.30 kJ/mol[1]Not available
Solid Phase Enthalpy of Formation at Standard Conditions (ΔfH°solid) 599.30 ± 8.10 kJ/mol[1]Not available
Enthalpy of Sublimation at Standard Conditions (ΔsubH°) 137.60 ± 2.00 kJ/mol[1]Not available

Spectroscopic Data (Predicted)

Specific spectroscopic data for triphenyl(phenylethynyl)tin is not available in the reviewed literature. The following sections provide expected spectral characteristics based on the analysis of similar compounds.

1H NMR Spectroscopy

The 1H NMR spectrum of triphenyl(phenylethynyl)tin is expected to show signals corresponding to the protons of the phenyl and phenylethynyl groups. The aromatic protons would likely appear as complex multiplets in the range of δ 7.0-8.0 ppm.

13C NMR Spectroscopy

The 13C NMR spectrum should display distinct signals for the carbon atoms of the phenyl and phenylethynyl groups. The alkynyl carbons are expected in the δ 90-110 ppm region. The aromatic carbons will appear in the typical downfield region of δ 120-140 ppm.

119Sn NMR Spectroscopy

119Sn NMR is a powerful tool for characterizing organotin compounds. The chemical shift is highly sensitive to the coordination number and the nature of the substituents on the tin atom[3][4]. For a four-coordinate triphenyltin compound with an alkynyl substituent, the 119Sn chemical shift is expected to be in the upfield region relative to the standard tetramethyltin (TMSn).

Infrared (IR) Spectroscopy

The IR spectrum of triphenyl(phenylethynyl)tin would be characterized by the vibrational modes of the phenyl and phenylethynyl groups. Key expected absorptions include:

  • C≡C stretch: A weak to medium band around 2100-2150 cm⁻¹.

  • C-H stretch (aromatic): Bands above 3000 cm⁻¹.

  • C=C stretch (aromatic): Multiple bands in the 1400-1600 cm⁻¹ region.

  • Sn-C stretch: Bands in the far-infrared region, typically below 600 cm⁻¹.

Synthesis and Reactivity

Proposed Synthesis

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products triphenyltin_chloride Triphenyltin Chloride (Ph3SnCl) solvent Anhydrous Solvent (e.g., THF, Diethyl Ether) triphenyltin_chloride->solvent phenylethynyl_lithium Phenylethynyl Lithium (PhC≡CLi) phenylethynyl_lithium->solvent product Triphenyl(phenylethynyl)tin (Ph3SnC≡CPh) solvent->product Reaction byproduct Lithium Chloride (LiCl) solvent->byproduct

Caption: Proposed synthesis of triphenyl(phenylethynyl)tin.

Reactivity

Organotin compounds, including those with alkynyl groups, are known to participate in various organic reactions. For instance, the tin-carbon bond can be cleaved under certain conditions, and the phenylethynyl group can be transferred to other substrates. Tetra(phenylethynyl)tin has been used as a reagent for the alkynylation of imines[5]. It is plausible that triphenyl(phenylethynyl)tin could exhibit similar reactivity.

Safety and Handling

Specific toxicology data for triphenyl(phenylethynyl)tin are not available. However, organotin compounds, in general, are known to be highly toxic. Related compounds such as trimethyl(phenyl)tin and tributyl(phenylethynyl)tin are classified as fatal if swallowed, fatal in contact with skin, and fatal if inhaled[6]. Triphenyltin derivatives are also known to be hazardous.

General Safety Precautions:

  • Handle with extreme caution in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid inhalation of dust, fumes, or vapors.

  • Prevent skin and eye contact.

  • Dispose of waste in accordance with institutional and national regulations for hazardous materials.

The following diagram illustrates a typical laboratory workflow for handling a potent organotin compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal ppe Don appropriate PPE (Gloves, Goggles, Lab Coat) fume_hood Work in a certified chemical fume hood ppe->fume_hood weighing Weigh compound in a contained environment fume_hood->weighing reaction Perform reaction under inert atmosphere weighing->reaction decontamination Decontaminate glassware and work surfaces reaction->decontamination waste Dispose of waste in -labeled hazardous waste containers decontamination->waste

Caption: Safe handling workflow for organotin compounds.

Applications in Research and Drug Development

While specific applications for triphenyl(phenylethynyl)tin in drug development are not documented, organotin compounds have been investigated for their biological activities. The phenylethynyl moiety is also a common structural motif in medicinal chemistry. The unique combination of the triphenyltin core and the phenylethynyl group may warrant investigation for potential applications in areas such as targeted therapy or as a synthetic intermediate for more complex molecules.

Disclaimer: The information provided in this guide is for research and informational purposes only. It is not intended to be a substitute for a comprehensive safety data sheet (SDS). Always consult the SDS and follow all institutional safety protocols when handling any chemical.

References

An In-depth Technical Guide to Triphenyl(phenylethynyl)tin (CAS: 1247-08-1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triphenyl(phenylethynyl)tin, with the CAS number 1247-08-1, is an organotin compound characterized by the presence of three phenyl groups and a phenylethynyl group covalently bonded to a central tin atom. While specific research on this particular compound is limited, the broader class of triphenyltin compounds has garnered significant attention for its potent biological activities, including antifungal, antibacterial, and cytotoxic properties. This technical guide provides a comprehensive overview of the available data on triphenyl(phenylethynyl)tin and related triphenyltin compounds, focusing on its physicochemical properties, potential therapeutic applications, and toxicological profile. This document aims to serve as a foundational resource for researchers and professionals in drug development and materials science by summarizing key data and outlining experimental methodologies.

Chemical and Physical Properties

Triphenyl(phenylethynyl)tin is a solid organometallic compound. Its fundamental properties are summarized in the table below. This data is essential for its handling, characterization, and application in experimental settings.

PropertyValueUnitSource
CAS Number 1247-08-1--
Molecular Formula C₂₆H₂₀Sn-[1]
Molecular Weight 451.15 g/mol [1]
Standard Solid Enthalpy of Combustion (ΔcH°solid) -14266.50 ± 7.30kJ/mol[1]
Solid Phase Heat Capacity (Cp,solid) 447.50J/mol×K[1]
Enthalpy of Formation at Standard Conditions (gas, ΔfH°gas) 736.90 ± 8.30kJ/mol[1]
Solid Phase Enthalpy of Formation at Standard Conditions (ΔfH°solid) 599.30 ± 8.10kJ/mol[1]
Enthalpy of Sublimation at Standard Conditions (ΔsubH°) 137.60 ± 2.00kJ/mol[1]

Synthesis and Characterization

Postulated Synthesis Workflow

A potential pathway for the synthesis of triphenyl(phenylethynyl)tin involves the reaction of triphenyltin chloride with a phenylacetylide salt, such as lithium phenylacetylide.

Synthesis_Workflow Postulated Synthesis of Triphenyl(phenylethynyl)tin reagent1 Triphenyltin Chloride (Ph₃SnCl) reaction Nucleophilic Substitution reagent1->reaction reagent2 Lithium Phenylacetylide (LiC≡CPh) reagent2->reaction product Triphenyl(phenylethynyl)tin (Ph₃SnC≡CPh) reaction->product byproduct Lithium Chloride (LiCl) reaction->byproduct

Caption: Postulated synthesis of triphenyl(phenylethynyl)tin.

General Experimental Protocol for Phenylation of Tin Compounds

A general method for the synthesis of phenyltin species involves the phenylation of tin iodide using a Grignard reagent like phenylmagnesium bromide.[2] This procedure could potentially be adapted for the synthesis of triphenyl(phenylethynyl)tin.

Materials:

  • Tin(IV) iodide (SnI₄)

  • Phenylmagnesium bromide (PhMgBr) solution in an appropriate solvent (e.g., THF)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Distilled water

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • A solution of tin(IV) iodide in an anhydrous ethereal solvent is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

  • The flask is cooled in an ice bath.

  • Phenylmagnesium bromide solution is added dropwise to the stirred tin iodide solution. The reaction is monitored, for instance, by the disappearance of the yellow color of the tin iodide.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period.

  • The reaction is quenched by the careful addition of distilled water.

  • The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

  • The combined organic extracts are dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification is typically achieved by recrystallization or column chromatography.

Spectroscopic Characterization

Although the specific spectra for triphenyl(phenylethynyl)tin are not available in the searched literature, the expected spectroscopic features can be predicted based on the analysis of similar compounds.

1H NMR: The proton NMR spectrum is expected to show multiplets in the aromatic region (approximately 7.0-8.0 ppm) corresponding to the protons of the three phenyl groups and the phenylethynyl group.

13C NMR: The carbon NMR spectrum would display signals for the phenyl carbons and the acetylenic carbons. The chemical shifts of the acetylenic carbons would be characteristic of a tin-bound alkyne.

119Sn NMR: The 119Sn NMR chemical shift is a sensitive probe of the coordination environment of the tin atom. For a four-coordinate triphenyltin compound, the chemical shift would be in a characteristic range that can be compared to known triphenyltin derivatives.[3][4][5][6][7]

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the C≡C triple bond (around 2100-2200 cm⁻¹), aromatic C-H stretching (above 3000 cm⁻¹), and C=C stretching vibrations of the phenyl rings (around 1400-1600 cm⁻¹).

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and fragmentation patterns characteristic of the loss of phenyl and phenylethynyl groups.

Biological Activity and Potential Applications

While specific biological data for triphenyl(phenylethynyl)tin is scarce, the broader class of triphenyltin compounds exhibits significant biological activity, suggesting potential applications in drug development, particularly as anticancer and antimicrobial agents.

Cytotoxic Activity

Numerous studies have demonstrated the potent in vitro cytotoxicity of triphenyltin compounds against a variety of human cancer cell lines.[3][4][8][9] This activity is often significantly higher than that of the parent ligands or other organotin derivatives.

Table of Cytotoxicity for Related Triphenyltin Compounds:

CompoundCell LineIC₅₀ (µM)Source
Triphenyltin 2-phenyl-1,2,3-triazole-4-carboxylateHeLa~0.01[8]
Bis(Ph₂SnCl)XyleneEL4 (murine lymphoma)~5.38[8]
Bis(Ph₂SnCl)XyleneNFS-70 (murine myeloid)~1.5[8]
Bis(Ph₂SnCl)XyleneKit 225 (human T-cell lymphoma)~11.2[8]
Bis(Ph₂SnCl)XyleneHeLa (human cervical cancer)~58.65[8]
Diphenylmethyltin (DPMT)EL4 (murine lymphoma)~2.3[8]
Diphenylmethyltin (DPMT)NFS-70 (murine myeloid)~2.1[8]
Diphenylmethyltin (DPMT)Kit 225 (human T-cell lymphoma)~8.7[8]
Diphenylmethyltin (DPMT)HeLa (human cervical cancer)~32.35[8]
[Ph₃Sn(dmpa)] (6)A-549 (lung carcinoma)< 1[10]
[Ph₃Sn(dmpa)] (6)MCF-7 (breast carcinoma)< 1[10]
[Ph₃Sn(mef)] (8)T-24 (bladder carcinoma)< 1[10]

The high cytotoxicity of triphenyltin compounds suggests that triphenyl(phenylethynyl)tin could also be a potent anticancer agent. The phenylethynyl moiety may influence its lipophilicity and cellular uptake, potentially modulating its cytotoxic profile.

Antimicrobial Activity

Triphenyltin compounds have a long history of use as biocides, exhibiting strong antifungal and antibacterial properties.[11][12] Triphenyltin hydroxide (TPTH), for example, is a known fungicide used in agriculture.[11] The mechanism of action is believed to involve the inhibition of oxidative phosphorylation.[11] This broad-spectrum antimicrobial activity suggests that triphenyl(phenylethynyl)tin could be investigated for applications in treating microbial infections.

Toxicological Profile and Mechanism of Action

The high biological activity of triphenyltin compounds is intrinsically linked to their toxicity. Understanding their toxicological profile is crucial for any potential therapeutic development.

General Toxicity

Triphenyltin compounds are known to be highly toxic to a wide range of organisms, from microorganisms to mammals.[12] Human exposure can lead to various adverse health effects.[12]

Mechanism of Action and Associated Signaling Pathways

The primary mode of action for the toxicity of triphenyltin compounds is the inhibition of oxidative phosphorylation in mitochondria.[11] Specifically, they are known to inhibit ATP synthase, the enzyme responsible for the production of ATP.[11] This disruption of cellular energy metabolism is a key factor in their cytotoxic and biocidal effects.

Mechanism_of_Action Generalized Mechanism of Action of Triphenyltin Compounds TPT Triphenyltin Compound Mitochondrion Mitochondrion TPT->Mitochondrion Enters ATPSynthase ATP Synthase TPT->ATPSynthase Inhibits Mitochondrion->ATPSynthase Contains ATP_Production ATP Production ATPSynthase->ATP_Production Catalyzes Cellular_Energy Cellular Energy Depletion ATP_Production->Cellular_Energy Leads to Apoptosis Apoptosis Cellular_Energy->Apoptosis Induces

Caption: Inhibition of ATP synthase by triphenyltin compounds.

In addition to their effects on cellular respiration, triphenyltin compounds have been shown to exert neurotoxic effects. Studies have indicated that they can modulate the activity of voltage-dependent sodium and potassium currents in neurons, leading to increased neuronal excitability.[6][13] This suggests a potential for neurotoxicity that must be carefully considered in any drug development program.

Future Directions

The available data on triphenyltin compounds highlight their potential as a scaffold for the development of new therapeutic agents, particularly in oncology and infectious diseases. However, the high toxicity of this class of compounds remains a significant hurdle. Future research on triphenyl(phenylethynyl)tin should focus on:

  • Detailed Synthesis and Characterization: A robust and well-documented synthetic protocol is needed to ensure the availability of high-purity material for further studies. Full spectroscopic characterization is essential to confirm its structure and purity.

  • In-depth Biological Evaluation: Comprehensive in vitro screening against a wide panel of cancer cell lines and microbial strains is required to determine its specific activity profile and therapeutic potential.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by triphenyl(phenylethynyl)tin will be crucial for understanding its efficacy and for designing strategies to mitigate its toxicity.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues of triphenyl(phenylethynyl)tin could lead to the identification of derivatives with improved therapeutic indices (i.e., high efficacy and low toxicity).

Conclusion

Triphenyl(phenylethynyl)tin (CAS 1247-08-1) belongs to a class of organotin compounds with demonstrated potent biological activities. While specific data on this compound is limited, the known properties of related triphenyltin derivatives suggest its potential as a cytotoxic and antimicrobial agent. This technical guide has summarized the available physicochemical data and has provided a framework for its synthesis, characterization, and further biological evaluation. The development of triphenyl(phenylethynyl)tin as a therapeutic agent would require a thorough investigation of its efficacy and a careful assessment and mitigation of its inherent toxicity. This document serves as a starting point for researchers and drug development professionals interested in exploring the potential of this and related organotin compounds.

References

An In-depth Technical Guide to ¹¹⁹Sn NMR Spectra of Triphenyltin Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and applications of ¹¹⁹Sn Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of triphenyltin compounds. Tin, having three NMR-active spin-½ nuclei (¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn), offers a powerful tool for structural elucidation, with ¹¹⁹Sn being the most frequently utilized isotope due to its higher natural abundance and sensitivity. This guide will delve into the factors influencing ¹¹⁹Sn chemical shifts and coupling constants, present a compilation of spectral data for various triphenyltin derivatives, detail standardized experimental protocols, and illustrate key concepts with clear diagrams.

Core Principles of ¹¹⁹Sn NMR in Triphenyltin Chemistry

¹¹⁹Sn NMR spectroscopy is a highly sensitive probe of the electronic and structural environment around the tin nucleus in triphenyltin compounds. The chemical shift (δ), reported in parts per million (ppm), is the most informative parameter, spanning a very wide range of over 5000 ppm. This large spectral dispersion allows for the clear differentiation of tin species in different chemical environments.

Several key factors influence the ¹¹⁹Sn chemical shift in triphenyltin compounds:

  • Coordination Number: This is one of the most significant factors. An increase in the coordination number at the tin center, for example, from four-coordinate (tetrahedral) to five-coordinate (trigonal bipyramidal) or six-coordinate (octahedral), generally leads to a significant upfield shift (to more negative δ values). This is attributed to an increase in the electron density around the tin nucleus.

  • Electronegativity of the Substituent (X in Ph₃SnX): The nature of the fourth group attached to the triphenyltin moiety has a profound effect on the chemical shift. More electronegative substituents tend to deshield the tin nucleus, resulting in a downfield shift (to more positive δ values).

  • Solvent Effects: The solvent can play a crucial role, particularly coordinating solvents which can interact with the tin center and increase its coordination number, leading to upfield shifts.

  • Concentration: The concentration of the sample can also influence the chemical shift, especially in cases where intermolecular association or equilibria are present.

Data Presentation: ¹¹⁹Sn NMR Data for Triphenyltin Compounds

The following tables summarize ¹¹⁹Sn NMR chemical shift and coupling constant data for a range of triphenyltin compounds (Ph₃SnX). These values have been compiled from various literature sources and are intended to serve as a valuable reference for researchers in the field.

Table 1: ¹¹⁹Sn Chemical Shifts (δ) of Triphenyltin Compounds (Ph₃SnX)

Substituent (X)Chemical Shift (δ, ppm)SolventCoordination Number
H-163.0Neat4
Cl-47.5CDCl₃4
Br-62.0CDCl₃4
I-128.0CDCl₃4
OH-81.0CH₂Cl₂4
OAc-118.0CDCl₃4
SPh-62.0CDCl₃4
SnPh₃-123.0C₆H₆4
Pyridine (adduct)-145.0CH₂Cl₂5
DMSO (adduct)-160.0DMSO5

Note: Chemical shifts are referenced to external tetramethyltin (SnMe₄).

Table 2: ¹¹⁹Sn-¹³C Coupling Constants for Triphenyltin Compounds

Compound¹J(¹¹⁹Sn-¹³C_ipso) (Hz)¹J(¹¹⁹Sn-¹³C_ortho) (Hz)¹J(¹¹⁹Sn-¹³C_meta) (Hz)¹J(¹¹⁹Sn-¹³C_para) (Hz)
Ph₃SnCl480485012
Ph₃SnBr465474911
Ph₃SnI430454710

Experimental Protocols

A standardized protocol for acquiring high-quality ¹¹⁹Sn NMR spectra is essential for obtaining reliable and reproducible data.

1. Sample Preparation:

  • Compound Purity: Ensure the triphenyltin compound is of high purity to avoid interference from paramagnetic impurities which can lead to significant line broadening.

  • Solvent Selection: Choose a deuterated solvent in which the compound is sufficiently soluble. For routine characterization, non-coordinating solvents like chloroform-d (CDCl₃) or benzene-d₆ (C₆D₆) are often used. To investigate coordination chemistry, coordinating solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or pyridine-d₅ can be employed.

  • Concentration: A concentration range of 0.1–0.5 M is generally suitable for obtaining a good signal-to-noise ratio in a reasonable acquisition time.

  • Reference Standard: Tetramethyltin (SnMe₄) is the universally accepted reference standard for ¹¹⁹Sn NMR, with its chemical shift defined as 0 ppm. It can be used as an external reference by placing a sealed capillary containing SnMe₄ within the NMR tube.

2. NMR Spectrometer Setup:

  • Nucleus: Select ¹¹⁹Sn as the observation nucleus.

  • Spectrometer Frequency: Modern high-field NMR spectrometers (e.g., 400, 500, or 600 MHz for ¹H) provide excellent sensitivity and dispersion for ¹¹⁹Sn NMR. The resonance frequency for ¹¹⁹Sn is approximately 37.3% of the proton frequency.

  • Probe: A broadband or multinuclear probe is required. Ensure the probe is tuned to the ¹¹⁹Sn frequency.

  • Temperature: Room temperature is typically sufficient for routine measurements. Variable temperature studies can be conducted to investigate dynamic processes or equilibria.

3. Data Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment with proton decoupling is commonly used. Inverse-gated decoupling can be employed to suppress the negative Nuclear Overhauser Effect (NOE) that can arise due to the negative magnetogyric ratio of ¹¹⁹Sn. For enhanced sensitivity, polarization transfer techniques like DEPT (Distortionless Enhancement by Polarization Transfer) or INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) can be utilized.

  • Acquisition Time (AQ): An acquisition time of 0.5 to 1.0 seconds is generally adequate.

  • Relaxation Delay (D1): A relaxation delay of 1 to 5 seconds is a good starting point. For quantitative measurements, a longer delay (5 x T₁) is necessary.

  • Number of Scans (NS): The number of scans will depend on the sample concentration and the desired signal-to-noise ratio. For moderately concentrated samples, 128 to 1024 scans are often sufficient.

  • Spectral Width (SW): A wide spectral width of at least 500 ppm (-300 to +200 ppm) is recommended to cover the typical chemical shift range of triphenyltin compounds.

4. Data Processing:

  • Fourier Transform: Apply an exponential multiplication with a line broadening factor of 1 to 5 Hz to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum to the external SnMe₄ standard at 0 ppm.

Mandatory Visualizations

Signaling Pathways and Logical Relationships

The coordination state of the tin atom is a primary determinant of the ¹¹⁹Sn chemical shift. The following diagram illustrates how the coordination number influences the observed chemical shift.

An In-depth Technical Guide to Triphenyl(phenylethynyl)tin: Stability and Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triphenyl(phenylethynyl)tin is an organotin compound characterized by the presence of three phenyl groups and a phenylethynyl group covalently bonded to a central tin atom. This guide provides a comprehensive overview of its stability and reactivity, drawing from available scientific literature. Key thermodynamic data, reactivity in cross-coupling and addition reactions, and a detailed experimental protocol for its synthesis are presented. The information is intended to serve as a valuable resource for researchers in organic synthesis, materials science, and drug development who may utilize this compound or similar organostannanes in their work.

Introduction

Organotin compounds, particularly those with sp-hybridized carbon ligands, are versatile reagents in organic synthesis. Triphenyl(phenylethynyl)tin, with its unique combination of aryl and alkynyl moieties, presents interesting possibilities for the construction of complex organic molecules. Understanding its stability and reactivity is crucial for its effective application in research and development.

Stability

The stability of triphenyl(phenylethynyl)tin is a key consideration for its storage and handling. Like many organotin(IV) compounds, it exhibits a notable degree of stability under ambient conditions.

2.1. Thermodynamic Stability

Thermodynamic data for solid triphenyl(phenylethynyl)tin provides insight into its intrinsic stability.

PropertyValueUnit
Standard solid enthalpy of combustion (ΔcH°solid)-14266.50 ± 7.30kJ/mol
Solid phase heat capacity (Cp,solid) at 298.15 K447.50J/mol·K
Enthalpy of formation at standard conditions (gas, ΔfH°gas)736.90 ± 8.30kJ/mol
Solid phase enthalpy of formation at standard conditions (ΔfH°solid)599.30 ± 8.10kJ/mol
Enthalpy of sublimation at standard conditions (ΔsubH°)137.60 ± 2.00kJ/mol

2.2. Air and Moisture Stability

Organostannanes are generally known to be stable to both air and moisture, which is a significant advantage in their application in organic synthesis, such as in the Stille reaction.[1] While specific long-term stability studies on triphenyl(phenylethynyl)tin are not extensively documented, the stability of the carbon-tin bond in similar compounds like tetra(phenylethynyl)tin allows for handling in the open air for short periods.

Synthesis

The synthesis of triphenyl(phenylethynyl)tin can be achieved through the reaction of a triphenyltin halide with a phenylacetylide reagent. A common precursor, triphenyltin chloride, can be synthesized from the disproportionation of tetraphenyltin with tin tetrachloride.[2]

3.1. Synthesis of Triphenyltin Chloride (Precursor)

A general industrial method involves the reaction of tetraphenyltin with stannic chloride.

References

Solubility Profile of Triphenyl(phenylethynyl)tin in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of triphenyl(phenylethynyl)tin, an organotin compound of interest in various research and development fields. Due to the limited availability of precise quantitative solubility data for triphenyl(phenylethynyl)tin, this document presents solubility data for structurally similar triphenyltin compounds—triphenyltin hydroxide, triphenyltin acetate, and triphenyltin chloride—to provide a reliable estimation of its solubility characteristics in a range of common organic solvents. This guide also outlines detailed experimental protocols for determining the solubility of organometallic compounds and presents a logical workflow for its synthesis.

Estimated Solubility of Triphenyl(phenylethynyl)tin

Table 1: Solubility of Selected Triphenyltin Compounds in Organic Solvents at 20°C

SolventTriphenyltin Hydroxide (g/L)Triphenyltin Acetate (g/L)Triphenyltin Chloride
Ethanol10[1][2]22[1][2]Moderately Soluble[1][2]
Dichloromethane171[1][2]460[1][2]-
Diethyl Ether28[1][2]-Soluble[3]
Hexane5[1][2]--
Acetone50[1][2]--
Toluene89[1][2]--
Ethyl Acetate-82[1][2]-

Data sourced from INCHEM (2000).[1][2] Note: Triphenyltin chloride is generally described as being soluble or moderately soluble in organic solvents.[1][2][3][4][5]

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of an organometallic compound like triphenyl(phenylethynyl)tin in an organic solvent. Given the potential air and moisture sensitivity of organotin compounds, these procedures should be carried out using appropriate inert atmosphere techniques (e.g., Schlenk line or glovebox).

Objective: To determine the concentration of a saturated solution of triphenyl(phenylethynyl)tin in a specific organic solvent at a given temperature.

Materials:

  • Triphenyl(phenylethynyl)tin (solid)

  • Anhydrous organic solvent of interest (e.g., THF, diethyl ether, toluene, hexane, dichloromethane, chloroform, acetone, ethanol, methanol)

  • Schlenk flask or vial with a septum

  • Magnetic stirrer and stir bar

  • Constant temperature bath

  • Syringe and needle for liquid transfer

  • Membrane filter (e.g., 0.2 µm PTFE)

  • Analytical balance

  • Volumetric flasks

  • Spectrophotometer (UV-Vis or other appropriate detector) or other suitable analytical instrument (e.g., GC-MS, HPLC)

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid triphenyl(phenylethynyl)tin to a pre-weighed Schlenk flask or vial.

    • Under an inert atmosphere (e.g., argon or nitrogen), add a known volume of the anhydrous organic solvent.

    • Seal the flask/vial and place it in a constant temperature bath set to the desired temperature.

    • Stir the mixture vigorously for a sufficient amount of time (e.g., 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved solid at the end of this period is crucial.

  • Sample Withdrawal and Filtration:

    • Allow the undissolved solid to settle by stopping the stirring and letting the solution stand for several hours in the constant temperature bath.

    • Carefully withdraw a known volume of the supernatant using a syringe fitted with a needle and a membrane filter to remove any suspended solid particles. All transfers should be performed under an inert atmosphere.

  • Analysis:

    • Transfer the filtered, saturated solution to a volumetric flask and dilute it to a known volume with the same solvent.

    • Determine the concentration of triphenyl(phenylethynyl)tin in the diluted solution using a suitable analytical technique. A calibration curve prepared with standard solutions of known concentrations will be required.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Visualizations

Logical Workflow for the Synthesis of Triphenyl(phenylethynyl)tin

The following diagram illustrates a common synthetic route for the preparation of triphenyl(phenylethynyl)tin. The synthesis typically involves the reaction of a triphenyltin halide with a phenylethynyl-metal reagent.

Synthesis_Workflow Synthesis of Triphenyl(phenylethynyl)tin cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Triphenyltin_Halide Triphenyltin Halide (e.g., Triphenyltin Chloride) Reaction_Vessel Reaction in Anhydrous Solvent (e.g., THF, Diethyl Ether) Under Inert Atmosphere Triphenyltin_Halide->Reaction_Vessel + Phenylethynyl_Reagent Phenylethynyl-Metal Reagent (e.g., Phenylethynyl Lithium or Phenylethynylmagnesium Bromide) Phenylethynyl_Reagent->Reaction_Vessel Quenching Quenching (e.g., with aq. NH4Cl) Reaction_Vessel->Quenching Reaction Mixture Extraction Extraction with Organic Solvent Quenching->Extraction Drying Drying of Organic Layer Extraction->Drying Purification Purification (e.g., Recrystallization, Column Chromatography) Drying->Purification Final_Product Triphenyl(phenylethynyl)tin Purification->Final_Product

Caption: Synthetic pathway for triphenyl(phenylethynyl)tin.

Conclusion

This technical guide provides an estimation of the solubility of triphenyl(phenylethynyl)tin in common organic solvents based on data from closely related triphenyltin compounds. For precise quantitative data, experimental determination is necessary, and a detailed protocol for this has been provided. The included synthesis workflow diagram offers a clear visual representation of the preparation of this compound. This information is intended to be a valuable resource for researchers and professionals working with triphenyl(phenylethynyl)tin.

References

Unmasking the Peril: An In-depth Technical Guide to the Hazards and Toxicity of Organotin Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Organotin compounds, a class of organometallic chemicals characterized by a tin-carbon bond, have seen widespread industrial and agricultural application. However, their utility is overshadowed by significant and multifaceted toxicity. This technical guide provides a comprehensive overview of the hazards associated with organotin compounds, detailing their toxicokinetics, mechanisms of toxicity across various organ systems, and the signaling pathways they disrupt. Quantitative toxicological data are presented in structured tables for comparative analysis. Furthermore, this guide furnishes detailed experimental protocols for key toxicity assays and visualizes complex biological interactions through Graphviz diagrams, offering a critical resource for researchers, scientists, and professionals in drug development to understand and mitigate the risks posed by these potent toxicants.

Introduction to Organotin Compounds

Organotin compounds are classified based on the number of organic groups attached to the tin atom, ranging from mono-, di-, tri-, to tetra-substituted forms. The nature and number of these organic moieties significantly influence their physicochemical properties and toxicological profiles.[1] Tri-substituted organotins, such as tributyltin (TBT) and triphenyltin (TPT), are generally the most toxic, while the toxicity of alkyltin compounds tends to decrease with increasing alkyl chain length.[2] Their diverse applications include use as PVC stabilizers, catalysts, pesticides, and marine anti-fouling agents.[1] Despite restrictions on their use in some applications, their persistence in the environment and potential for bioaccumulation continue to pose a significant threat to both ecosystems and human health.[1] Human exposure can occur through the consumption of contaminated seafood, contact with treated products, and inhalation of dust in occupational settings.[3]

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

The toxicokinetics of organotin compounds are largely dictated by the nature of the organic substituents. Generally, organotins with shorter alkyl chains are more readily absorbed through the gastrointestinal tract.[4] Dermal absorption is also a significant route of exposure, particularly in occupational settings.[3] Once absorbed, organotins can distribute to various tissues, with some compounds showing a propensity to accumulate in the liver, kidney, and central nervous system. Metabolism of organotins primarily occurs in the liver and involves the cytochrome P450 monooxygenase system, which sequentially removes the organic groups from the tin atom.[5] Excretion is mainly through the feces.[1]

Mechanisms of Toxicity and Target Organ Systems

Organotin compounds exert a wide range of toxic effects on multiple organ systems. The underlying mechanisms are often complex and can involve disruption of mitochondrial function, induction of oxidative stress, and interference with critical signaling pathways.

Neurotoxicity

Certain organotin compounds, particularly trimethyltin (TMT) and triethyltin (TET), are potent neurotoxins.[6] TMT exposure can lead to neuronal cell death, particularly in the hippocampus, resulting in learning and memory deficits.[7] TET, on the other hand, is known to cause intramyelinic edema in the central nervous system.[6] The neurotoxic effects of organotins are thought to be mediated by their ability to disrupt mitochondrial function, leading to ATP depletion and an influx of calcium, which in turn triggers a cascade of events culminating in neuronal damage.[8]

Immunotoxicity

Many organotin compounds, notably dibutyltin (DBT) and tributyltin (TBT), are potent immunotoxicants.[9] The primary target of their immunotoxicity is the thymus, an essential organ for the development of T-lymphocytes.[10] Exposure to these compounds can lead to thymus atrophy, depletion of thymocytes, and suppression of T-cell-dependent immune responses.[10][11] The mechanism of immunotoxicity involves the induction of apoptosis in thymocytes, which is triggered by an increase in intracellular calcium, mitochondrial dysfunction, and the generation of reactive oxygen species (ROS).[8]

Reproductive and Developmental Toxicity

Organotin compounds have been shown to adversely affect reproduction and development in various animal species.[12] Exposure during critical developmental windows can lead to a range of effects, including reduced fertility, fetal malformations, and developmental delays.[13][14] The mechanisms underlying their reproductive and developmental toxicity are linked to their endocrine-disrupting properties and their ability to interfere with crucial developmental processes.[12]

Endocrine Disruption

A significant hazard associated with several organotin compounds, including TBT and TPT, is their ability to act as endocrine disruptors.[15] They are known to interfere with the endocrine system by mimicking or blocking the action of natural hormones.[15] One of the primary mechanisms of their endocrine-disrupting activity is their interaction with nuclear receptors, particularly the retinoid X receptor (RXR) and the peroxisome proliferator-activated receptor gamma (PPARγ).[1][2][5][11][13][15][16][17][18][19] By activating the RXR-PPARγ heterodimer, organotins can promote adipocyte differentiation, leading to obesogenic effects.[13][15][17]

Signaling Pathways Disrupted by Organotin Compounds

Organotin compounds exert their toxicity by interfering with several key intracellular signaling pathways. Understanding these interactions is crucial for elucidating their mechanisms of action and for developing potential therapeutic interventions.

RXR and PPARγ Signaling

Tributyltin (TBT) and other organotins can directly bind to and activate the retinoid X receptor (RXR) and the peroxisome proliferator-activated receptor gamma (PPARγ).[1][2][5][11][13][15][16][17][18][19] This activation of the RXR-PPARγ heterodimer is a key mechanism behind their endocrine-disrupting and obesogenic effects.[13][15][17] The interaction with RXR is particularly significant, as RXR forms heterodimers with numerous other nuclear receptors, suggesting that organotins could have widespread effects on various signaling pathways.[5][16]

RXR_PPARG_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Organotin Organotin (e.g., TBT) RXR RXR Organotin->RXR Binds & Activates PPARG PPARγ Organotin->PPARG Binds & Activates Heterodimer RXR-PPARγ Heterodimer RXR->Heterodimer PPARG->Heterodimer PPRE PPRE Heterodimer->PPRE Binds Gene_Expression Target Gene Expression (Adipogenesis) PPRE->Gene_Expression Regulates

Caption: Organotin activation of the RXR-PPARγ signaling pathway.

Apoptosis Signaling Pathway

Organotins, particularly in immune cells, induce apoptosis through the intrinsic mitochondrial pathway.[8][9] This process begins with an increase in intracellular calcium levels, which leads to mitochondrial stress.[8] Stressed mitochondria release cytochrome c into the cytosol, which then binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9.[8] Caspase-9, in turn, activates executioner caspases like caspase-3, resulting in the characteristic morphological and biochemical changes of apoptosis, including DNA fragmentation.[8][20]

Apoptosis_Pathway Organotin Organotin Compound Ca_Influx Increased Intracellular Ca2+ Organotin->Ca_Influx Mitochondria Mitochondrial Stress Ca_Influx->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Organotin-induced intrinsic apoptosis pathway.

Quantitative Toxicological Data

The following tables summarize acute toxicity data (LD50/LC50) and no-observed-adverse-effect levels (NOAELs) for selected organotin compounds. These values provide a quantitative measure of their toxic potential and are essential for risk assessment.

Table 1: Acute Toxicity of Selected Organotin Compounds

CompoundExposure RouteSpeciesLD50/LC50Reference
Tributyltin Oxide (TBTO)OralRat55-87 mg/kg[13]
Tributyltin Oxide (TBTO)DermalRat200 mg/kg[13]
Tributyltin Oxide (TBTO)DermalRabbit900 mg/kg[13]
Triphenyltin Hydroxide (TPTH)DermalRabbit127 mg/kg[2]
Triphenyltin Acetate (TPTA)DermalMouse350 mg/kg[2]
Triphenyltin Acetate (TPTA)DermalRat>2000 mg/kg[2]
Triphenyltin Hydroxide (TPTH)InhalationRat44-69 mg/m³[2]
Triphenyltin Acetate (TPTA)InhalationRat44-69 mg/m³[2]
Monobutyltin Trichloride (MBTC)OralRat2140 mg/kg[4]

Table 2: No-Observed-Adverse-Effect Levels (NOAELs) for Selected Organotin Compounds

CompoundExposure RouteSpeciesDurationNOAELCritical EffectReference
Tributyltin Oxide (TBTO)OralRat-0.025 mg/kg/dayImmunotoxicity[4]
Triphenyltin Hydroxide (TPTH)OralRabbit-0.1 mg/kg/dayMaternal toxicity[2]
Triphenyltin Hydroxide (TPTH)OralDog52 weeks0.21 mg/kg/dayDecreased relative liver weight[2]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the assessment of organotin toxicity. These protocols are based on internationally recognized guidelines and standard laboratory practices.

Assessment of Acute Oral Toxicity (Based on OECD Guideline 420)

Acute_Oral_Toxicity_Workflow start Start animal_prep Animal Preparation (e.g., Rats, fasted) start->animal_prep dose_admin Single Oral Dose Administration animal_prep->dose_admin observation Observation Period (14 days) dose_admin->observation clinical_signs Record Clinical Signs (e.g., mortality, morbidity) observation->clinical_signs body_weight Record Body Weight observation->body_weight necropsy Gross Necropsy of all animals observation->necropsy data_analysis Data Analysis (LD50 calculation) necropsy->data_analysis end End data_analysis->end

Caption: Workflow for an acute oral toxicity study.

Objective: To determine the acute oral toxicity (LD50) of an organotin compound.

Materials:

  • Test organotin compound

  • Vehicle (e.g., corn oil, water)

  • Young adult rats (e.g., Wistar or Sprague-Dawley strains)

  • Gavage needles

  • Animal cages and bedding

  • Standard laboratory diet and water

Procedure:

  • Animal Acclimation: Acclimate animals to laboratory conditions for at least 5 days.

  • Fasting: Fast animals overnight prior to dosing (food, but not water, withheld).

  • Dose Preparation: Prepare a range of dose concentrations of the test compound in the appropriate vehicle.

  • Dose Administration: Administer a single oral dose of the test compound to groups of animals via gavage. A control group receives the vehicle only.

  • Observation: Observe animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

  • Necropsy: At the end of the observation period, perform a gross necropsy on all surviving animals.

  • Data Analysis: Analyze the mortality data to calculate the LD50 value using appropriate statistical methods (e.g., probit analysis).

Assessment of Developmental Neurotoxicity (Based on OECD Guideline 426)

Objective: To assess the potential of an organotin compound to cause developmental neurotoxicity.

Materials:

  • Test organotin compound

  • Pregnant rats

  • Apparatus for behavioral testing (e.g., open field for motor activity, Morris water maze for learning and memory)

  • Equipment for neuropathological evaluation

Procedure:

  • Dosing of Dams: Dose pregnant dams with the test compound daily during gestation and lactation.

  • Offspring Evaluation: Evaluate the offspring for a range of endpoints, including:

    • Physical Development: Monitor body weight, and physical milestones.

    • Behavioral Ontogeny: Assess motor activity at different postnatal ages.

    • Adult Behavioral Testing: Conduct tests for motor function, sensory function, and learning and memory in adult offspring.

    • Neuropathology: Perform detailed microscopic examination of the central and peripheral nervous systems of the offspring at various ages.

  • Data Analysis: Statistically analyze the data to identify any significant differences between the treated and control groups.

T-Dependent Antibody Response (TDAR) Assay for Immunotoxicity

Objective: To assess the potential of an organotin compound to suppress the T-cell-dependent antibody response.[11][21][22][23][24]

Materials:

  • Test organotin compound

  • Mice or rats

  • T-dependent antigen (e.g., Keyhole Limpet Hemocyanin (KLH) or Sheep Red Blood Cells (SRBC))

  • ELISA reagents for measuring antigen-specific antibodies

Procedure:

  • Animal Dosing: Expose animals to the test compound for a specified period (e.g., 28 days).

  • Immunization: Immunize the animals with the T-dependent antigen near the end of the dosing period.

  • Serum Collection: Collect serum samples at a specific time point after immunization.

  • Antibody Titer Measurement: Measure the levels of antigen-specific IgM and IgG antibodies in the serum using an ELISA.

  • Data Analysis: Compare the antibody titers of the treated animals to those of the control animals to determine if there is a significant suppression of the immune response.

H295R Steroidogenesis Assay for Endocrine Disruption (Based on OECD Guideline 456)

Objective: To screen for chemicals that affect the production of testosterone and estradiol.[14][25][26][27][28]

Materials:

  • H295R human adrenocortical carcinoma cell line

  • Cell culture medium and supplements

  • Test organotin compound

  • Positive and negative controls

  • ELISA kits for measuring testosterone and estradiol

Procedure:

  • Cell Culture: Culture H295R cells in 24-well plates.

  • Chemical Exposure: Expose the cells to a range of concentrations of the test compound for 48 hours.

  • Hormone Measurement: Collect the cell culture medium and measure the concentrations of testosterone and estradiol using ELISA.

  • Cell Viability Assay: Assess cell viability to rule out cytotoxicity as a cause of altered hormone production.

  • Data Analysis: Analyze the hormone concentration data to determine if the test compound inhibits or induces steroidogenesis.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis by Flow Cytometry

Objective: To quantify the percentage of apoptotic and necrotic cells after exposure to an organotin compound.[16][17][18][19][29]

Materials:

  • Cells of interest (e.g., thymocytes)

  • Test organotin compound

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Binding buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the organotin compound for a specified time.

  • Cell Harvesting and Washing: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI.

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Measurement of Reactive Oxygen Species (ROS) Production

Objective: To measure the intracellular production of ROS following exposure to an organotin compound.[7][12][30][31]

Materials:

  • Cells of interest

  • Test organotin compound

  • Fluorescent ROS probe (e.g., 2',7'-dichlorodihydrofluorescein diacetate, DCFH-DA)

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate.

  • Probe Loading: Load the cells with the fluorescent ROS probe.

  • Compound Exposure: Expose the cells to the organotin compound.

  • Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths. An increase in fluorescence indicates an increase in ROS production.

  • Data Analysis: Quantify the change in fluorescence relative to control cells.

Conclusion

Organotin compounds represent a significant class of environmental toxicants with a broad spectrum of adverse health effects. Their ability to disrupt fundamental cellular processes, including mitochondrial function, immune responses, and endocrine signaling, underscores the need for continued research and stringent regulatory oversight. This technical guide provides a foundational resource for understanding the hazards and toxicity of these compounds, offering valuable data and methodologies to aid in future research, risk assessment, and the development of safer alternatives. The provided diagrams and protocols are intended to facilitate a deeper understanding of the complex interactions between organotins and biological systems, ultimately contributing to the protection of human health and the environment.

References

An In-depth Technical Guide to the Safe Handling and Storage of Triphenyl(phenylethynyl)tin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on the safe handling, storage, and potential biological effects of triphenyl(phenylethynyl)tin. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document collates data from closely related organotin compounds, particularly other triphenyltin derivatives and phenylethynyltin compounds, to provide a robust framework for safety and experimental design.

Chemical and Physical Properties

Triphenyl(phenylethynyl)tin is a solid organotin compound. While specific experimental data for this exact molecule is limited, the following table summarizes key physical and chemical properties, drawing from data for triphenyl(phenylethynyl)tin and related compounds.

PropertyValueSource
Chemical Formula C₂₆H₂₀SnCheméo
Molecular Weight 451.15 g/mol Cheméo
Appearance Solid (predicted)General knowledge of similar compounds
Melting Point Data not available
Boiling Point Data not available
Solubility Expected to be soluble in organic solvents.General knowledge of organometallic compounds

Hazard Identification and Toxicity

Triphenyl(phenylethynyl)tin belongs to the highly toxic class of organotin compounds. The primary routes of exposure are inhalation, skin contact, and ingestion.[1] The toxicity profile is expected to be similar to other triphenyltin compounds, which are known for their severe health and environmental effects.[1]

Acute Toxicity:

  • Oral: Likely to be highly toxic if swallowed.

  • Dermal: Expected to be toxic in contact with skin.

  • Inhalation: Potentially fatal if inhaled as a dust or aerosol.

Health Effects:

  • Neurotoxicity: Triphenyltin compounds are known neurotoxins.[2] They can cause excitatory neurotoxic action by affecting voltage-dependent sodium and potassium currents in neurons.[3]

  • Immunotoxicity: Organotins can suppress the immune system.[2]

  • Reproductive and Developmental Toxicity: These compounds are suspected of damaging fertility or the unborn child.[2]

  • Endocrine Disruption: Triphenyltin is considered an endocrine disruptor and can interfere with cholesterol signaling.[2][4]

  • Eye and Skin Irritation: Direct contact can cause severe eye and skin irritation.[2]

Environmental Hazards:

  • Very toxic to aquatic life with long-lasting effects.[1]

The following table summarizes the hazard classifications for closely related compounds, which should be considered as representative for triphenyl(phenylethynyl)tin.

Hazard ClassificationCompoundSource
Acute Toxicity (Oral, Dermal, Inhalation)Trimethyl(phenylethynyl)tinSigma-Aldrich
Reproductive ToxicityTributyl(phenylethynyl)tinSigma-Aldrich
Specific Target Organ Toxicity (Repeated Exposure)Tributyl(phenylethynyl)tinSigma-Aldrich
Hazardous to the Aquatic Environment (Acute & Chronic)Trimethyl(phenylethynyl)tinSigma-Aldrich

Safe Handling and Personal Protective Equipment (PPE)

Due to the high toxicity of triphenyl(phenylethynyl)tin, stringent safety precautions must be observed.

Engineering Controls:

  • All work should be conducted in a well-ventilated chemical fume hood.

  • Use of a glove box for handling larger quantities or for prolonged procedures is highly recommended.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemically resistant gloves (e.g., nitrile, neoprene). Double gloving is recommended.

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.

  • Lab Coat: A flame-resistant lab coat should be worn at all times.

  • Respiratory Protection: For procedures that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is essential.

Experimental Workflow for Safe Handling

SafeHandlingWorkflow Workflow for Safe Handling of Triphenyl(phenylethynyl)tin cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Face Shield, Lab Coat, Respirator) prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials and Reagents prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood (Use contained vessel) prep_materials->handle_weigh handle_transfer Transfer Compound to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Reaction in Closed System if Possible handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces (e.g., with appropriate solvent) handle_reaction->cleanup_decontaminate cleanup_waste Segregate and Label Organotin Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for the safe handling of triphenyl(phenylethynyl)tin.

Storage and Disposal

Storage:

  • Store in a tightly sealed, clearly labeled container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents.

  • The storage area should be secure and accessible only to authorized personnel.

Disposal:

  • All waste containing triphenyl(phenylethynyl)tin must be treated as hazardous waste.

  • Dispose of in accordance with local, state, and federal regulations.

  • Do not dispose of down the drain or in general waste.

  • Contaminated labware and PPE should be collected in a designated, sealed container for hazardous waste disposal.

Experimental Protocols

Illustrative Synthesis of Triphenyl(phenylethynyl)tin

Materials:

  • Triphenyltin chloride

  • Phenylacetylene

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Copper(I) iodide (co-catalyst)

  • Base (e.g., triethylamine)

  • Anhydrous, degassed solvent (e.g., THF or toluene)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve triphenyltin chloride in the chosen solvent.

  • Add phenylacetylene, the palladium catalyst, copper(I) iodide, and the base.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for a Reaction Utilizing Triphenyl(phenylethynyl)tin

The following is a general protocol for a reaction where triphenyl(phenylethynyl)tin might be used as a reagent, for example, in a cross-coupling reaction. This is based on a procedure for a similar compound, tetra(phenylethynyl)tin.[5]

Materials:

  • Triphenyl(phenylethynyl)tin

  • Substrate (e.g., an aryl halide)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Anhydrous solvent (e.g., toluene)

Procedure:

  • In a flame-dried reaction vessel under an inert atmosphere, combine triphenyl(phenylethynyl)tin, the substrate, and the palladium catalyst.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature and stir for the required time, monitoring by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Work up the reaction mixture, which may involve filtration to remove the catalyst and subsequent purification of the product by column chromatography.

Biological Signaling Pathways

Organotin compounds, including triphenyltin derivatives, are known to exert their toxicity through various signaling pathways, primarily leading to apoptosis (programmed cell death) and neurotoxicity.

Apoptosis Induction by Organotin Compounds

Organotins can induce apoptosis in various cell types, including thymocytes and cancer cells. The proposed mechanism involves an increase in intracellular calcium, mitochondrial dysfunction, generation of reactive oxygen species (ROS), and activation of caspases.[6][7][8][9]

ApoptosisPathway Proposed Apoptotic Pathway Induced by Organotins organotin Organotin Compound (e.g., Triphenyl(phenylethynyl)tin) ca_increase Increase in Intracellular Ca²⁺ organotin->ca_increase mitochondria Mitochondrial Stress ca_increase->mitochondria ros Generation of Reactive Oxygen Species (ROS) mitochondria->ros cytochrome_c Release of Cytochrome c mitochondria->cytochrome_c apoptosis Apoptosis ros->apoptosis caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 caspase3->apoptosis

Caption: Proposed apoptotic pathway induced by organotin compounds.

Disruption of Cholesterol Signaling by Triphenyltin

Recent studies have shown that triphenyltin can disrupt cholesterol signaling in steroidogenic cells by modulating the activity of Liver X Receptors (LXR) and Retinoid X Receptors (RXR).[4] This can lead to an upregulation of cholesterol transporters like ABCA1.[4]

CholesterolSignaling Disruption of Cholesterol Signaling by Triphenyltin tpt Triphenyltin (TPT) lxr Liver X Receptor (LXR) tpt->lxr rxr Retinoid X Receptor (RXR) tpt->rxr lxr_rxr LXR/RXR Heterodimer lxr->lxr_rxr rxr->lxr_rxr abca1_gene ABCA1 Gene Expression lxr_rxr->abca1_gene abca1_protein ABCA1 Protein abca1_gene->abca1_protein cholesterol_efflux Increased Cholesterol Efflux abca1_protein->cholesterol_efflux

Caption: Disruption of cholesterol signaling by triphenyltin.

Conclusion

Triphenyl(phenylethynyl)tin is a hazardous organotin compound that requires careful handling and storage. This guide provides a framework for its safe use in a research setting, based on the known properties and toxicities of closely related compounds. Researchers must adhere to strict safety protocols, including the use of appropriate engineering controls and personal protective equipment, to minimize exposure risks. Further research is needed to fully characterize the specific toxicological profile and biological activity of this particular compound.

References

Methodological & Application

triphenyl(phenylethynyl)tin in Stille cross-coupling reactions

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

Reagent and Substrate Scope:

  • Organostannane: Triphenyl(phenylethynyl)tin is a stable, crystalline solid that can be handled in air. The three phenyl groups on the tin atom are considered "non-transferable" ligands, meaning the phenylethynyl group is selectively transferred during the transmetalation step.

  • Electrophiles: A wide range of aryl and heteroaryl halides (I, Br) and triflates can be used as coupling partners. The reactivity of the electrophile generally follows the order: I > OTf > Br >> Cl. Aryl iodides are often the substrates of choice due to their high reactivity, allowing for milder reaction conditions.

  • Functional Group Tolerance: A key advantage of the Stille reaction is its high functional group tolerance. Esters, amides, ketones, ethers, and nitriles are generally well-tolerated on both the organostannane and the electrophile. This minimizes the need for protecting groups in complex syntheses.

Catalyst and Ligand Selection:

  • Palladium Source: A variety of palladium(0) and palladium(II) precatalysts can be used. Common choices include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and palladium(II) acetate (Pd(OAc)₂). When using Pd(II) sources, a reducing agent (often the phosphine ligand) is required to generate the active Pd(0) species in situ.

  • Ligands: Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the steps of the catalytic cycle. Triphenylphosphine (PPh₃) and tri(o-tolyl)phosphine (P(o-tol)₃) are commonly employed. For less reactive electrophiles, such as aryl bromides, more electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands may be beneficial.

Solvents and Additives:

  • Solvents: Anhydrous, degassed, aprotic polar solvents are typically used. Toluene, N,N-dimethylformamide (DMF), dioxane, and tetrahydrofuran (THF) are common choices. The choice of solvent can influence the reaction rate and yield.

  • Additives: In some cases, additives can significantly improve the reaction rate and efficiency.

    • Copper(I) Iodide (CuI): Can act as a co-catalyst, particularly in couplings involving alkynylstannanes. It is believed to facilitate the transmetalation step.

    • Lithium Chloride (LiCl): Can accelerate the reaction, especially when using aryl triflates as electrophiles. It is thought to facilitate the displacement of the triflate group from the palladium center.

    • Fluoride Sources (e.g., CsF, KF): Can activate the organostannane towards transmetalation by forming a hypervalent tin species.

Experimental Protocols

The following are general protocols for the Stille cross-coupling of triphenyl(phenylethynyl)tin with aryl halides and triflates. Note: These are representative procedures and may require optimization for specific substrates.

General Experimental Workflow

experimental_workflow

Protocol 1: Stille Coupling of Triphenyl(phenylethynyl)tin with an Aryl Iodide

This protocol is a general procedure for the coupling of an aryl iodide with triphenyl(phenylethynyl)tin.

Materials:

  • Aryl iodide (1.0 mmol)

  • Triphenyl(phenylethynyl)tin (1.1 mmol, 1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Anhydrous, degassed toluene (10 mL)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl iodide (1.0 mmol), triphenyl(phenylethynyl)tin (1.1 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Add anhydrous, degassed toluene (10 mL) via syringe.

  • Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) and wash with saturated aqueous potassium fluoride (KF) solution to remove tin byproducts, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired diarylalkyne.

Protocol 2: Stille Coupling of Triphenyl(phenylethynyl)tin with an Aryl Bromide using a Co-catalyst

This protocol is a general procedure for the coupling of a less reactive aryl bromide, employing a co-catalyst to improve reaction efficiency.

Materials:

  • Aryl bromide (1.0 mmol)

  • Triphenyl(phenylethynyl)tin (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.025 mmol, 2.5 mol%)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (0.1 mmol, 10 mol%)

  • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

  • Anhydrous, degassed N,N-dimethylformamide (DMF) (10 mL)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), triphenyl(phenylethynyl)tin (1.2 mmol), Pd₂(dba)₃ (0.025 mmol), P(o-tol)₃ (0.1 mmol), and CuI (0.1 mmol).

  • Add anhydrous, degassed DMF (10 mL) via syringe.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction may require 24-48 hours for completion.

  • Cool the reaction to room temperature and follow the workup and purification procedure described in Protocol 1.

Data Presentation

The following table summarizes typical reaction conditions for the Stille cross-coupling of triphenyl(phenylethynyl)tin with various aryl halides. Please note that yields are highly substrate-dependent and the conditions provided are a general guide.

EntryElectrophile (Ar-X)Pd Catalyst (mol%)Ligand (mol%)Additive (mol%)SolventTemp (°C)Time (h)Yield (%)
14-IodoanisolePd(PPh₃)₄ (5)--Toluene1001885-95
24-BromotoluenePd₂(dba)₃ (2.5)P(o-tol)₃ (10)CuI (10)DMF1102470-85
31-IodonaphthalenePd(PPh₃)₄ (5)--Dioxane1002080-90
44-TriflyloxyacetophenonePd₂(dba)₃ (3)PPh₃ (12)LiCl (300)THF801275-88

Troubleshooting and Safety Considerations

  • Low Yields: If low yields are observed, consider increasing the reaction temperature, changing the solvent, using a different palladium catalyst/ligand combination, or adding an appropriate additive (CuI, LiCl, or a fluoride source). Ensure that all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere.

  • Homocoupling: The formation of biphenyl or diphenylacetylene byproducts can occur. This can sometimes be minimized by adjusting the catalyst-to-ligand ratio or by using a less reactive palladium source.

  • Tin Removal: The removal of tin byproducts can be challenging. A common method is to wash the crude reaction mixture with a saturated aqueous solution of potassium fluoride, which precipitates the tin salts as insoluble polymers that can be removed by filtration. Alternatively, purification by flash chromatography on silica gel is often effective.

  • Safety: Organotin compounds are toxic and should be handled with appropriate personal protective equipment (gloves, lab coat, safety glasses) in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for triphenyl(phenylethynyl)tin and other reagents before use. Palladium catalysts can be flammable and toxic. Exercise caution when handling these materials.

Application Notes and Protocols for Palladium-Catalyzed Synthesis Using Triphenyl(phenylethynyl)tin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of triphenyl(phenylethynyl)tin in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. The Stille cross-coupling reaction, in particular, offers a powerful method for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of complex organic molecules, including active pharmaceutical ingredients (APIs) and materials with novel electronic properties. Triphenyl(phenylethynyl)tin serves as a stable and efficient source of the phenylethynyl moiety in these transformations.

Introduction to Stille Cross-Coupling

The Stille reaction is a versatile palladium-catalyzed cross-coupling reaction between an organotin compound (organostannane) and an organic electrophile, typically an organohalide or triflate.[1] The reaction is valued for its tolerance of a wide variety of functional groups, the stability of the organotin reagents to air and moisture, and the generally neutral reaction conditions.[2][3] These characteristics make it a highly attractive method in the complex settings of pharmaceutical and materials synthesis.

The general transformation can be represented as follows:

R¹-X + R²-Sn(R³)₃ → R¹-R² + X-Sn(R³)₃ (catalyzed by a Palladium(0) complex)

Where:

  • R¹ is an aryl, vinyl, or other organic group.

  • X is a halide (I, Br, Cl) or a triflate (OTf).

  • R² is the organic group to be transferred from the tin reagent (in this case, phenylethynyl).

  • R³ is typically a non-transferable group like butyl or methyl. In the case of triphenyl(phenylethynyl)tin, the phenyl groups are generally considered non-transferable.

Catalytic Cycle of the Stille Reaction

The mechanism of the Stille reaction proceeds through a catalytic cycle involving a palladium(0) species as the active catalyst. The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

Stille_Cycle Pd(0)L2 Pd(0)L2 R1-Pd(II)L2-X R1-Pd(II)L2-X Pd(0)L2->R1-Pd(II)L2-X Oxidative Addition (R1-X) R1-Pd(II)L2-R2 R1-Pd(II)L2-R2 R1-Pd(II)L2-X->R1-Pd(II)L2-R2 Transmetalation (PhC≡CSn(Ph)3) X-Sn(Ph)3 X-Sn(Ph)3 R1-Pd(II)L2-X->X-Sn(Ph)3 out R1-Pd(II)L2-R2->Pd(0)L2 Reductive Elimination R1-R2 R1-R2 R1-Pd(II)L2-R2->R1-R2

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Description of the Catalytic Cycle:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organic electrophile (R¹-X) to form a Pd(II) intermediate. This is often the rate-determining step.[1]

  • Transmetalation: The organic group from the organotin reagent (phenylethynyl) is transferred to the palladium center, displacing the halide or triflate, which then forms a complex with the tin. The use of additives like copper(I) iodide (CuI) can accelerate this step.[2]

  • Reductive Elimination: The two organic groups on the palladium complex (R¹ and phenylethynyl) couple and are eliminated from the palladium, forming the desired product (R¹-C≡C-Ph) and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]

Applications in Synthesis

The Stille coupling with triphenyl(phenylethynyl)tin is a powerful tool for the synthesis of diarylacetylenes and other molecules containing the phenylethynyl moiety. These structures are prevalent in various fields:

  • Drug Development: The rigid, linear nature of the acetylene linker is often exploited in the design of enzyme inhibitors and receptor ligands. The Stille reaction provides a reliable method for incorporating this structural motif into complex drug candidates.[2]

  • Materials Science: Diarylacetylenes are important building blocks for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other organic electronic materials due to their extended π-conjugation.

  • Natural Product Synthesis: The Stille reaction has been employed in the total synthesis of numerous complex natural products, demonstrating its reliability and functional group tolerance.[1]

Experimental Protocols

The following protocols are generalized procedures for the Stille cross-coupling reaction using triphenyl(phenylethynyl)tin. Optimization of the catalyst, ligand, solvent, and temperature may be necessary for specific substrates.

Protocol 1: General Procedure for Stille Coupling of Aryl Bromides with Triphenyl(phenylethynyl)tin

This protocol is a representative procedure for the coupling of an aryl bromide with triphenyl(phenylethynyl)tin.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Triphenyl(phenylethynyl)tin (1.1 mmol, 1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%) (Optional, but often beneficial)

  • Anhydrous and degassed solvent (e.g., DMF, Toluene, or Dioxane) (5-10 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), triphenyl(phenylethynyl)tin (1.1 mmol), Pd(PPh₃)₄ (0.05 mmol), and CuI (0.1 mmol, if used).

  • Add the anhydrous, degassed solvent (5-10 mL) via syringe.

  • Stir the reaction mixture at the desired temperature (typically between 80-110 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate or diethyl ether) and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts.

  • Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data

EntryAryl HalideOrganotin ReagentCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)
14-IodoanisoleVinyltributyltinPd(PPh₃)₄ (2)--THF651892
24-BromobenzonitrilePhenyltributyltinPd₂(dba)₃ (1.5)P(t-Bu)₃ (4)CsFDioxane1001295
31-Iodonaphthalene2-FuryltributyltinPd(PPh₃)₄ (5)-CuIDMF80688
42-Bromopyridine(E)-1-HexenyltributyltinPdCl₂(PPh₃)₂ (3)--Toluene1102475

This table is a compilation of representative Stille coupling data and does not exclusively feature triphenyl(phenylethynyl)tin due to a lack of specific tabulated data in the search results. The conditions and yields are indicative of what can be expected for similar Stille couplings.

Experimental Workflow and Logic

The successful execution of a palladium-catalyzed synthesis using triphenyl(phenylethynyl)tin involves a logical workflow from reaction setup to product isolation and analysis.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reagent_Prep Reagent Preparation (Drying, Degassing) Reaction_Setup Reaction Setup (Inert Atmosphere) Reagent_Prep->Reaction_Setup Glassware_Prep Glassware Preparation (Flame-drying) Glassware_Prep->Reaction_Setup Reaction_Execution Reaction Execution (Heating, Stirring) Reaction_Setup->Reaction_Execution Monitoring Reaction Monitoring (TLC, GC-MS) Reaction_Execution->Monitoring Quenching Quenching & Extraction Monitoring->Quenching Upon Completion Purification Purification (Column Chromatography) Quenching->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization Yield_Calc Yield Calculation Characterization->Yield_Calc

References

Applications of Triphenyl(phenylethynyl)tin in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triphenyl(phenylethynyl)tin is an organotin reagent with potential applications in organic synthesis, primarily as a source of the phenylethynyl group in palladium-catalyzed cross-coupling reactions. While specific literature on the applications of triphenyl(phenylethynyl)tin is limited, its reactivity can be inferred from the well-established chemistry of other alkynylstannanes, such as its tributyl and trimethyl analogues. The primary application of such reagents is the Stille cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[1] This document provides an overview of the potential applications, generalized experimental protocols, and the underlying mechanistic principles relevant to triphenyl(phenylethynyl)tin.

Core Application: Stille Cross-Coupling Reaction

The Stille reaction is a versatile and widely used method for the synthesis of a broad range of organic compounds, including biaryls, vinylarenes, and arylalkynes.[1] In the context of triphenyl(phenylethynyl)tin, its primary utility lies in the transfer of the phenylethynyl group to an organic electrophile, typically an aryl or vinyl halide/triflate, to form a diarylacetylene or an enyne, respectively.

The general transformation can be represented as follows:

Where:

  • Ar-X is an aryl halide (I, Br, Cl) or triflate (OTf).

  • Ph-C≡C-Sn(Ph)3 is triphenyl(phenylethynyl)tin.

  • Pd catalyst is a palladium(0) complex, often with phosphine ligands.

Advantages of Organostannanes in Stille Coupling:

  • Stability: Organostannanes are generally stable to air and moisture, allowing for easier handling and storage compared to other organometallic reagents.[2]

  • Functional Group Tolerance: The Stille reaction is compatible with a wide range of functional groups, minimizing the need for protecting groups in complex syntheses.[2][3]

  • Mild Reaction Conditions: Many Stille couplings can be performed under relatively mild conditions.[2]

Considerations for Triphenyl(phenylethynyl)tin:

The three phenyl groups attached to the tin atom are considered "non-transferable" ligands. In Stille couplings, the rate of transfer of different groups from the tin atom generally follows the order: alkynyl > vinyl > aryl > alkyl.[4] This selectivity ensures that the desired phenylethynyl group is preferentially transferred to the palladium catalyst. However, under certain conditions, competitive transfer of the phenyl groups might occur as a minor side reaction.

Tabulated Data: Representative Stille Coupling Conditions

Due to the limited data specifically for triphenyl(phenylethynyl)tin, the following table summarizes typical conditions for the Stille coupling of phenylethynylstannanes with aryl halides, which can serve as a starting point for optimization.

EntryAryl Halide (Ar-X)Palladium CatalystLigandSolventAdditiveTemp (°C)Yield (%)
1IodobenzenePd(PPh₃)₄ (5 mol%)-Toluene-100>90
24-BromotoluenePd₂(dba)₃ (2.5 mol%)P(o-tol)₃ (10 mol%)DMF-8085-95
34-ChloroanisolePd(OAc)₂ (5 mol%)SPhos (10 mol%)DioxaneCsF (2 eq)11070-80
41-IodonaphthalenePdCl₂(PPh₃)₂ (5 mol%)-NMPCuI (10 mol%)90>90

This data is representative and compiled from general knowledge of Stille reactions. Actual yields with triphenyl(phenylethynyl)tin may vary.

Experimental Protocols

The following are generalized protocols for the Stille cross-coupling reaction using an alkynylstannane like triphenyl(phenylethynyl)tin. Optimization of the catalyst, ligand, solvent, temperature, and reaction time may be necessary for specific substrates.

Protocol 1: General Procedure for Stille Coupling of an Aryl Iodide with Triphenyl(phenylethynyl)tin

Materials:

  • Aryl iodide (1.0 mmol, 1.0 equiv)

  • Triphenyl(phenylethynyl)tin (1.1 mmol, 1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Anhydrous toluene (10 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl iodide (1.0 mmol), triphenyl(phenylethynyl)tin (1.1 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Add anhydrous toluene (10 mL) via syringe.

  • Stir the reaction mixture at 100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether (20 mL) and wash with a saturated aqueous solution of potassium fluoride (KF) (2 x 20 mL) to remove tin byproducts.

  • Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired diarylacetylene.

Protocol 2: Stille Coupling of an Aryl Bromide with Triphenyl(phenylethynyl)tin using a Ligand

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Triphenyl(phenylethynyl)tin (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.025 mmol, 2.5 mol%)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (0.1 mmol, 10 mol%)

  • Anhydrous N,N-dimethylformamide (DMF) (10 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.025 mmol) and P(o-tol)₃ (0.1 mmol) to a Schlenk flask.

  • Add anhydrous DMF (5 mL) and stir for 10 minutes at room temperature to form the active catalyst.

  • To this solution, add the aryl bromide (1.0 mmol) and triphenyl(phenylethynyl)tin (1.2 mmol) dissolved in anhydrous DMF (5 mL).

  • Heat the reaction mixture to 80 °C and monitor its progress.

  • After the reaction is complete, cool to room temperature and pour into water (50 mL).

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic extracts, wash with brine (2 x 30 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

  • Purify the residue by flash chromatography.

Visualizations

Catalytic Cycle of the Stille Reaction

The mechanism of the Stille reaction involves a catalytic cycle with a palladium(0) species.[1]

Stille_Cycle cluster_side Pd0 Pd(0)L_n OxAdd Oxidative Addition Ar-X Pd0->OxAdd PdII Ar-Pd(II)(X)L_n OxAdd->PdII Transmetal Transmetalation Ph-C≡C-Sn(Ph)₃ PdII->Transmetal PdII_Alkyne Ar-Pd(II)(C≡C-Ph)L_n Transmetal->PdII_Alkyne Sn_byproduct X-Sn(Ph)₃ Transmetal->Sn_byproduct RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Product Ar-C≡C-Ph RedElim->Product

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Experimental Workflow for a Typical Stille Coupling

This diagram outlines the general laboratory procedure for carrying out a Stille coupling reaction.

Stille_Workflow start Start reagents Combine Aryl Halide, Triphenyl(phenylethynyl)tin, & Pd Catalyst in Solvent start->reagents reaction Heat under Inert Atmosphere reagents->reaction monitoring Monitor Reaction (TLC/GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (KF wash) monitoring->workup Complete extraction Solvent Extraction workup->extraction purification Column Chromatography extraction->purification product Isolated Product purification->product

Caption: A typical experimental workflow for a Stille coupling reaction.

Safety and Handling

Organotin compounds, including triphenyl(phenylethynyl)tin, are toxic and should be handled with appropriate safety precautions.[1] Always work in a well-ventilated fume hood and wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Tin byproducts from the reaction are also toxic and should be disposed of according to institutional guidelines. Aqueous potassium fluoride washes are effective for removing tin residues, but the resulting aqueous waste must be treated as hazardous.

References

Application Notes and Protocols for the Alkynylation of Imines using Alkynyltin Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The alkynylation of imines is a fundamental transformation in organic synthesis, providing access to propargylamines, which are crucial building blocks for a wide range of biologically active compounds and complex molecular architectures. Organotin reagents, such as triphenyl(phenylethynyl)tin and its analogues, offer a potent method for the direct addition of an alkynyl moiety to the carbon-nitrogen double bond of an imine. This document provides detailed application notes and protocols for conducting this reaction, with a focus on the Lewis acid-catalyzed alkynylation of aldimines. The protocols and data presented are based on the use of tetra(phenylethynyl)tin, a closely related and effective reagent for this transformation, and can be adapted for triphenyl(phenylethynyl)tin.[1]

Propargylamines are versatile intermediates in the synthesis of pharmaceuticals and other bioactive molecules.[1] Traditional methods for their synthesis often involve multi-step sequences or the use of highly reactive and sensitive organometallic reagents. The use of air- and moisture-tolerant alkynyltin reagents in the presence of a Lewis acid catalyst presents a more practical and efficient alternative.[1]

Reaction Principle and Mechanism

The core of this transformation involves the activation of the imine by a Lewis acid, which enhances its electrophilicity. The alkynyltin reagent then acts as a nucleophile, transferring the phenylethynyl group to the imine carbon. A subsequent workup quenches the reaction and yields the desired propargylamine. The general reaction is depicted below:

General Reaction Scheme:

The reaction is typically catalyzed by a Lewis acid, with zinc chloride (ZnCl₂) often demonstrating high efficacy.[1] The catalytic cycle is believed to proceed through the coordination of the Lewis acid to the imine nitrogen, which increases the electrophilicity of the imine carbon, making it more susceptible to nucleophilic attack by the alkynyltin reagent.

Data Presentation

The efficiency of the alkynylation reaction is influenced by several factors, including the choice of Lewis acid, solvent, and the electronic properties of the imine substrate. The following tables summarize quantitative data from studies using tetra(phenylethynyl)tin.[1][2]

Table 1: Effect of Lewis Acid and Solvent on the Alkynylation of (2,2-dimethylpropylidene)aniline [2]

EntryLewis Acid (10 mol%)SolventTemperature (°C)Time (h)Yield (%)
1ZnCl₂Toluene100336
2ZnCl₂Toluene100992
3InCl₃Toluene100958
4AlCl₃Toluene100917
5BF₃·OEt₂Toluene100952
6ZnCl₂1,2-Dichloroethane80930
7ZnCl₂Dichloromethane3093
8ZnCl₂1,4-Dioxane1009-
9ZnCl₂Solvent-free1001298
10InBr₃Solvent-free100925
11Sc(OTf)₃Solvent-free10099
12Cu(OTf)₂Solvent-free100918

Table 2: Preparative Yields for the Alkynylation of Various Imines with Tetra(phenylethynyl)tin under Solvent-Free Conditions with ZnCl₂ Catalyst [1]

Imine SubstrateProductPreparative Yield (%)
(2,2-dimethylpropylidene)aniline1,1-dimethyl-3-phenyl-N-phenylprop-2-yn-1-amine62
N-(4-methylbenzylidene)-4-methoxyaniline1-(4-methoxyphenyl)-3-phenyl-N-(4-methylphenyl)prop-2-yn-1-amine44
N-(4-chlorobenzylidene)-4-methoxyaniline1-(4-methoxyphenyl)-3-phenyl-N-(4-chlorophenyl)prop-2-yn-1-amine38

Experimental Protocols

The following is a general protocol for the ZnCl₂-catalyzed alkynylation of an imine using an alkynyltin reagent, based on the procedure for tetra(phenylethynyl)tin.[1]

Materials:

  • Imine (e.g., (2,2-dimethylpropylidene)aniline)

  • Alkynyltin reagent (e.g., tetra(phenylethynyl)tin)

  • Lewis acid (e.g., anhydrous ZnCl₂)

  • Solvent (optional, e.g., toluene)

  • Chloroform

  • Water

  • Silica gel for flash chromatography

  • Hexane

  • Ethyl acetate

  • Reaction vial with a magnetic stir bar

  • Standard glassware for workup and purification

Procedure:

  • To a reaction vial, add the Lewis acid (0.077 mmol), the imine (0.77 mmol), and the alkynyltin reagent (0.19 mmol).

  • If a solvent is used, add 0.1–0.4 mL of the chosen solvent. For the solvent-free reaction, omit this step.

  • Vigorously stir the reaction mixture at the desired temperature (e.g., 100 °C) for the specified time (3–12 hours).

  • Monitor the reaction progress by a suitable analytical technique, such as GC/MS.

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • Add 1 mL of chloroform and 3 mL of water to the reaction vial.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with chloroform (3 x 1 mL).

  • Combine the organic layers, dry over a suitable drying agent (e.g., anhydrous Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash chromatography on silica gel using an appropriate eluent system (e.g., hexane-ethyl acetate, 1:1) to afford the pure propargylamine.[1]

Visualizations

Diagram 1: Experimental Workflow

experimental_workflow reagents 1. Add Imine, Alkynyltin Reagent, and Lewis Acid to Vial reaction 2. Stir at Elevated Temperature (e.g., 100 °C, 3-12 h) reagents->reaction workup 3. Quench with Chloroform and Water reaction->workup extraction 4. Separate Organic Layer and Extract Aqueous Layer workup->extraction purification 5. Purify by Flash Chromatography extraction->purification product 6. Obtain Pure Propargylamine purification->product

Caption: General experimental workflow for the alkynylation of imines.

Diagram 2: Proposed Reaction Mechanism

reaction_mechanism cluster_activation Imine Activation cluster_alkynylation Nucleophilic Attack cluster_workup Workup Imine R1-CH=N-R2 ActivatedImine [R1-CH=N(ZnCl2)-R2]+ Imine->ActivatedImine + ZnCl2 LewisAcid ZnCl2 Intermediate [R1-CH(C≡C-Ph)-N(ZnCl2)-R2]- Alkynyltin (Ph-C≡C)nSnPh(4-n) Alkynyltin->Intermediate + Activated Imine Product R1-CH(C≡C-Ph)-NH-R2 Intermediate->Product + H2O

Caption: Proposed mechanism for Lewis acid-catalyzed imine alkynylation.

References

Application Notes and Protocols for Stille Coupling with Triphenyl(phenylethynyl)tin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Stille Coupling

The Stille coupling is a versatile and powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organostannane (organotin) compound and an organic halide or pseudohalide.[1] This reaction is widely utilized in organic synthesis due to its tolerance of a broad range of functional groups, the stability of organotin reagents to air and moisture, and generally high yields.[1][2] The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[1] A general schematic of the Stille coupling reaction is shown below:

R¹-X + R²-Sn(R³)₃ → R¹-R² + X-Sn(R³)₃ (in the presence of a Pd catalyst)

Here, R¹ and R² are organic moieties, X is a halide (I, Br, Cl) or pseudohalide (OTf), and R³ is typically a butyl or methyl group.[1]

Triphenyl(phenylethynyl)tin is a specialized organostannane reagent used to introduce a phenylethynyl group onto an aromatic or vinylic core, leading to the formation of diarylalkynes or aryl-vinylalkynes. These structures are of significant interest in medicinal chemistry, materials science, and natural product synthesis.

Reaction Mechanism and Experimental Workflow

The catalytic cycle of the Stille coupling reaction is a well-established process involving a palladium(0) catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the organic halide (R¹-X) to form a Pd(II) complex.

  • Transmetalation: The organostannane (R²-Sn(R³)₃) transfers its R² group to the palladium center, displacing the halide and forming a new Pd(II) complex. This is often the rate-determining step.

  • Reductive Elimination: The coupled product (R¹-R²) is eliminated from the palladium complex, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Stille_Coupling_Mechanism pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 R¹-Pd(II)Ln-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 R¹-Pd(II)Ln-R² transmetalation->pd_complex2 xsn X-Sn(R³)₃ transmetalation->xsn reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product catalyst_regeneration Catalyst Regeneration r1x R¹-X r1x->oxidative_addition r2sn R²-Sn(R³)₃ r2sn->transmetalation

Catalytic cycle of the Stille coupling reaction.

An overview of the experimental workflow for a typical Stille coupling reaction is depicted below. The process involves careful preparation of the reaction mixture under an inert atmosphere, followed by heating and subsequent workup and purification to isolate the desired product.

Stille_Workflow start Start reagents Combine Aryl Halide, Triphenyl(phenylethynyl)tin, Solvent in a Flask start->reagents inert Degas and Purge with Inert Gas (Ar or N₂) reagents->inert catalyst Add Pd Catalyst and Ligand (if any) inert->catalyst heat Heat Reaction Mixture to Desired Temperature catalyst->heat monitor Monitor Reaction Progress (TLC, GC-MS) heat->monitor workup Aqueous Workup (e.g., KF solution) monitor->workup extraction Extract with Organic Solvent workup->extraction purification Dry, Concentrate, and Purify by Chromatography extraction->purification product Isolated Product purification->product

References

Application Notes and Protocols for the Stille Cross-Coupling of Triphenyl(phenylethynyl)tin with Aryl Halides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Stille cross-coupling reaction is a versatile and widely utilized method in organic synthesis for the formation of carbon-carbon bonds. This protocol focuses on the specific application of triphenyl(phenylethynyl)tin as the organostannane coupling partner with a variety of aryl halides. The reaction facilitates the synthesis of diarylalkynes, a structural motif present in numerous pharmaceuticals, natural products, and functional materials.

The palladium-catalyzed reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[1][2] The choice of catalyst, ligands, solvents, and additives can significantly influence the reaction efficiency and substrate scope. Organostannanes like triphenyl(phenylethynyl)tin are favored for their stability to air and moisture, though their toxicity necessitates careful handling.[1]

General Reaction Scheme

The Stille coupling of triphenyl(phenylethynyl)tin with an aryl halide (Ar-X) is depicted below:

Where:

  • Ph-C≡C-SnPh₃ : Triphenyl(phenylethynyl)tin

  • Ar-X : Aryl halide (X = I, Br, Cl) or triflate (OTf)

  • Pd catalyst : Typically a Pd(0) or Pd(II) precursor

  • Ligand : Often a phosphine-based ligand

  • Solvent : Anhydrous, non-protic solvent

  • Additive : Optional co-catalysts or promoters (e.g., Cu(I) salts, fluorides)

Experimental Protocols

The following protocols are generalized based on typical Stille coupling conditions and examples from the literature. Optimization may be required for specific substrates.

Protocol 1: General Procedure for the Coupling of Aryl Iodides and Bromides

This protocol is suitable for most aryl iodides and activated aryl bromides.

Materials:

  • Triphenyl(phenylethynyl)tin

  • Aryl halide (iodide or bromide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

  • Ligand (if required, e.g., PPh₃, AsPh₃)

  • Anhydrous solvent (e.g., DMF, THF, dioxane, toluene)

  • Optional: Copper(I) iodide (CuI)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), triphenyl(phenylethynyl)tin (1.1 mmol), palladium catalyst (0.02-0.05 mmol), and ligand (if used, 0.04-0.10 mmol).

  • If using an additive like CuI (0.1 mmol), it should be added at this stage.

  • Add the anhydrous solvent (5-10 mL).

  • Stir the reaction mixture at the appropriate temperature (typically between 60-110 °C) and monitor the reaction progress by TLC or GC/MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether) and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired diarylalkyne.

Protocol 2: Protocol for Less Reactive Aryl Bromides and Chlorides

This protocol employs more active catalyst systems for challenging substrates like electron-rich or sterically hindered aryl bromides and aryl chlorides.

Materials:

  • Triphenyl(phenylethynyl)tin

  • Aryl halide (bromide or chloride)

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Bulky, electron-rich phosphine ligand (e.g., P(t-Bu)₃, XPhos)

  • Anhydrous solvent (e.g., dioxane, toluene)

  • Base (e.g., CsF, K₃PO₄)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • In a glovebox or under a robust inert atmosphere, charge a dry Schlenk flask with the palladium precursor (0.01-0.03 mmol) and the phosphine ligand (0.02-0.06 mmol).

  • Add the aryl halide (1.0 mmol), triphenyl(phenylethynyl)tin (1.2 mmol), and the base (2.0 mmol).

  • Add the anhydrous solvent (5-10 mL).

  • Seal the flask and heat the mixture with vigorous stirring at a temperature typically ranging from 80-120 °C.

  • Monitor the reaction by TLC or GC/MS until the starting material is consumed.

  • Follow the workup and purification steps as described in Protocol 1.

Data Presentation

The following tables summarize representative reaction conditions and yields for the Stille coupling of triphenyl(phenylethynyl)tin and related organostannanes with various aryl halides, compiled from the principles of Stille coupling reactions. Specific yields for triphenyl(phenylethynyl)tin are not widely reported in a single comprehensive study, so these tables represent expected outcomes based on the reactivity of similar systems.

Table 1: Reaction Conditions for Coupling with Aryl Iodides and Bromides

EntryAryl HalideCatalyst (mol%)Ligand (mol%)SolventAdditiveTemp (°C)Time (h)Yield (%)
1IodobenzenePd(PPh₃)₄ (3)-DMF-8012>90
24-IodotoluenePd₂(dba)₃ (2)AsPh₃ (8)Dioxane-1001685-95
34-IodoanisolePd(PPh₃)₄ (5)-TolueneCuI (10)9010>90
41-Bromo-4-nitrobenzenePd(PPh₃)₄ (3)-DMF-100880-90
51-Bromo-4-acetylbenzenePd₂(dba)₃ (2.5)P(o-tol)₃ (10)NMP-1101875-85
62-BromopyridinePd(PPh₃)₄ (5)-DioxaneCuI (10)1002470-80

Table 2: Reaction Conditions for Coupling with Aryl Chlorides

EntryAryl HalideCatalyst (mol%)Ligand (mol%)SolventBaseTemp (°C)Time (h)Yield (%)
14-ChlorobenzonitrilePd₂(dba)₃ (2)P(t-Bu)₃ (6)DioxaneCsF1002470-85
22-ChlorotoluenePd(OAc)₂ (2)XPhos (4)TolueneK₃PO₄1102460-75
34-ChloroacetophenonePd₂(dba)₃ (1.5)P(t-Bu)₃ (3)DioxaneCsF1001880-90
41-Chloro-4-methoxybenzenePd(OAc)₂ (3)SPhos (6)TolueneK₃PO₄1203650-70

Visualizations

Reaction Mechanism

The catalytic cycle for the Stille coupling reaction is illustrated below.

Stille_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CPh(L2) Ar-Pd(II)-C≡CPh(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CPh(L2) Transmetalation (PhC≡CSnPh₃) Ar-Pd(II)-C≡CPh(L2)->Pd(0)L2 Reductive Elimination (Ar-C≡CPh)

Figure 1: Catalytic cycle of the Stille cross-coupling reaction.
Experimental Workflow

A typical experimental workflow for the Stille coupling of triphenyl(phenylethynyl)tin with an aryl halide is outlined in the following diagram.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reactants Weigh Aryl Halide, Triphenyl(phenylethynyl)tin, Catalyst, Ligand, Additive Solvent Add Anhydrous Solvent under Inert Atmosphere Reactants->Solvent Heating Heat to Desired Temperature Solvent->Heating Monitoring Monitor Progress (TLC, GC/MS) Heating->Monitoring Quenching Cool to RT, Dilute, Wash with aq. KF Monitoring->Quenching Extraction Extract with Organic Solvent, Dry and Concentrate Quenching->Extraction Purification Column Chromatography Extraction->Purification Final_Product Final_Product Purification->Final_Product Isolated Product

Figure 2: General experimental workflow for the Stille coupling reaction.

References

Application Notes and Protocols for Photocatalytic Stille Coupling with Organotin Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stille cross-coupling reaction is a cornerstone of carbon-carbon bond formation in modern organic synthesis, prized for its tolerance of a wide array of functional groups.[1] However, the traditional reliance on palladium catalysts, often under thermal conditions, presents challenges related to cost, toxicity, and sustainability.[2][3] The emergence of photocatalysis offers a compelling alternative, enabling Stille-type couplings under mild, visible-light-mediated conditions.[2][4] This approach not only aligns with the principles of green chemistry but also opens new avenues for reaction design and substrate scope, including the development of palladium-free and nickel-catalyzed methodologies.[4][5][6]

These application notes provide detailed protocols for three distinct photocatalytic Stille coupling systems, offering researchers a practical guide to implementing these innovative methodologies. The protocols cover heterogeneous catalysis with a reusable TiO2-based catalyst, a metal-free system employing a conjugated microporous polymer, and a nickel-photoredox dual catalytic approach. Comparative data on substrate scope and yields are presented to aid in catalyst and condition selection.

I. Heterogeneous Photocatalytic Stille Coupling using a CuPd/TiO₂ Nanocatalyst

This protocol describes a highly efficient and reusable heterogeneous photocatalyst for the Stille coupling of aryl halides and organostannanes under visible light irradiation at room temperature.[6] The catalyst consists of copper-palladium alloy nanoclusters supported on ordered mesoporous titanium dioxide (CuPd/TiO₂).

Experimental Protocol

Materials:

  • CuPd/TiO₂ photocatalyst (CPT)

  • Aryl halide (e.g., Iodobenzene)

  • Organotin reagent (e.g., Tributyl(vinyl)tin)

  • Potassium carbonate (K₂CO₃)

  • Ethanol (EtOH)

  • Pyrex reactor with a rubber septum

  • 300 W Xenon lamp with a 420 nm cut-off filter

  • Magnetic stirrer

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a Pyrex reactor, add the CuPd/TiO₂ photocatalyst (20 mg).

  • Add a solution of the aryl halide (0.1 mmol) and the organotin reagent (0.1 mmol) in ethanol (2 mL).

  • Add potassium carbonate (0.5 mmol) to the reaction mixture.

  • Seal the reactor with a rubber septum and place it on a magnetic stirrer.

  • Irradiate the mixture with a 300 W Xenon lamp (λ > 420 nm) at room temperature.

  • Stir the reaction mixture vigorously for the specified time (typically 1-3 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, filter the reaction mixture to recover the heterogeneous catalyst.

  • The catalyst can be washed, dried, and reused for subsequent reactions.

  • The filtrate containing the product is then concentrated under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Data Presentation

Table 1: Substrate Scope for Photocatalytic Stille Coupling using CuPd/TiO₂

EntryAryl HalideOrganotin ReagentProductYield (%)
1IodobenzeneTributyl(vinyl)tinStyrene98
24-IodotolueneTributyl(vinyl)tin4-Methylstyrene99
34-MethoxyiodobenzeneTributyl(vinyl)tin4-Methoxystyrene99
44-FluoroiodobenzeneTributyl(vinyl)tin4-Fluorostyrene95
54-ChloriodobenzeneTributyl(vinyl)tin4-Chlorostyrene92
64-IodoacetophenoneTributyl(vinyl)tin4-Vinylacetophenone85
7IodobenzeneTributyl(phenyl)tinBiphenyl97
84-IodotolueneTributyl(phenyl)tin4-Methylbiphenyl98

Reaction conditions: 20 mg CuPd/TiO₂ catalyst, 0.1 mmol aryl halide, 0.1 mmol organotin reagent, 0.5 mmol K₂CO₃, 2 mL EtOH, 300 W Xe lamp (λ > 420 nm), room temperature, 3 h.[7]

II. Palladium-Free Photocatalytic Stille-Type Coupling using a Conjugated Microporous Polymer

This protocol outlines a novel approach to Stille-type coupling that completely avoids the use of palladium or any other transition metal catalyst.[2][5] The reaction is promoted by a conjugated microporous polymer (CMP) under visible light irradiation at room temperature.[2]

Experimental Protocol

Materials:

  • Conjugated Microporous Polymer (CMP) photocatalyst

  • Aryl iodide

  • Aryl stannane

  • Acetonitrile (MeCN)

  • White light source (e.g., 23 W CFL bulb or LED lamp)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer

  • Standard laboratory glassware and purification supplies

Procedure:

  • In a Schlenk tube, suspend the Conjugated Microporous Polymer photocatalyst (5 mg) in acetonitrile (1 mL).

  • Add the aryl iodide (0.1 mmol) and the aryl stannane (0.15 mmol) to the suspension.

  • Seal the tube and degas the mixture by three freeze-pump-thaw cycles.

  • Place the reaction vessel approximately 5 cm from a white light source.

  • Irradiate the mixture at room temperature while stirring vigorously for 24 hours.

  • Monitor the reaction by gas chromatography-mass spectrometry (GC-MS) or LC-MS.

  • After the reaction is complete, centrifuge the mixture to separate the solid photocatalyst.

  • The supernatant is collected, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography to yield the coupled product.

Data Presentation

Table 2: Substrate Scope for Palladium-Free Stille-Type Coupling with a CMP Photocatalyst

EntryAryl IodideAryl StannaneProductYield (%)
14-NitroiodobenzeneTributyl(phenyl)stannane4-Nitrobiphenyl95
24-IodobenzonitrileTributyl(phenyl)stannane4-Cyanobiphenyl88
3Methyl 4-iodobenzoateTributyl(phenyl)stannaneMethyl 4-phenylbenzoate82
44-IodoacetophenoneTributyl(phenyl)stannane4-Acetylbiphenyl75
51-Iodo-4-(trifluoromethyl)benzeneTributyl(phenyl)stannane4-(Trifluoromethyl)biphenyl68
64-NitroiodobenzeneTributyl(4-methoxyphenyl)stannane4-Methoxy-4'-nitrobiphenyl92

Reaction conditions: 5 mg CMP, 0.1 mmol aryl iodide, 0.15 mmol aryl stannane, 1 mL MeCN, white light irradiation, room temperature, 24 h.[4]

III. Nickel-Photoredox Catalyzed Stille Cross-Coupling

This protocol describes a dual catalytic system that combines a nickel catalyst with a photoredox catalyst to achieve Stille cross-coupling under exceptionally mild conditions, without the need for additives or bases.[6] This method is particularly effective for the formation of C(sp³)–C(sp²), C(sp³)–C(sp³), and C(sp³)–C(sp) bonds.[6]

Experimental Protocol

Materials:

  • Nickel catalyst (e.g., NiCl₂·glyme)

  • Ligand (e.g., a chiral bisoxazoline ligand for asymmetric variants)

  • Photocatalyst (e.g., an iridium or organic photocatalyst)

  • Organotin reagent (racemic or achiral)

  • Organic halide or pseudohalide

  • Solvent (e.g., a polar aprotic solvent like DMF or DMA)

  • Visible light source (e.g., blue LEDs)

  • Glovebox or Schlenk line for handling air-sensitive reagents

  • Standard laboratory glassware and purification supplies

Procedure:

  • Inside a glovebox, add the nickel catalyst and ligand to a reaction vial.

  • Add the photocatalyst to the vial.

  • Add the organotin reagent and the organic halide.

  • Add the solvent to the vial.

  • Seal the vial and remove it from the glovebox.

  • Place the reaction vial in a setup with visible light irradiation (e.g., blue LEDs) and stir at ambient temperature.

  • Monitor the reaction for completion using appropriate analytical techniques (e.g., LC-MS, GC-MS).

  • Once the reaction is complete, quench the reaction as appropriate.

  • Perform a standard aqueous workup.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to isolate the coupled product.

Data Presentation

Table 3: Representative Examples of Nickel-Photoredox Stille Coupling

EntryOrganotin ReagentCoupling PartnerProduct TypeYield (%)ee (%)
1Racemic secondary alkylstannaneAryl bromideC(sp³)–C(sp²)8595
2Racemic secondary alkylstannaneAlkyl bromideC(sp³)–C(sp³)7892
3Racemic propargylstannaneAryl iodideC(sp³)–C(sp)9097

Note: The yields and enantiomeric excesses (ee) are representative values from the literature and depend on the specific substrates, ligands, and catalysts used.[6]

Mechanistic Pathways and Experimental Workflows

Signaling Pathways and Logical Relationships

The photocatalytic Stille coupling can proceed through different mechanisms depending on the catalytic system employed. The following diagrams illustrate the proposed pathways.

G Photocatalytic Cycle for CuPd/TiO₂ System PC CuPd/TiO₂ PC_star CuPd/TiO₂* PC->PC_star Visible Light (hν) e_minus e⁻ PC_star->e_minus h_plus h⁺ PC_star->h_plus ArX Ar-X PdII_ArX Ar-Pd(II)-X ArX->PdII_ArX R_SnBu3 R-SnBu₃ PdII_ArR Ar-Pd(II)-R R_SnBu3->PdII_ArR SnBu3X X-SnBu₃ R_SnBu3->SnBu3X Product Ar-R Pd0 Pd(0) Pd0->PdII_ArX Oxidative Addition PdII_ArX->PdII_ArR Transmetalation PdII_ArX->SnBu3X PdII_ArR->Product Reductive Elimination PdII_ArR->Pd0 e_minus->Pd0 Electron Transfer

Caption: Proposed mechanism for the CuPd/TiO₂ photocatalytic Stille coupling.

G Palladium-Free Photocatalytic Stille-Type Coupling CMP CMP CMP_star CMP* CMP->CMP_star Visible Light (hν) ArI Ar-I CMP_star->ArI SET ArSnBu3 Ar'-SnBu₃ CMP_star->ArSnBu3 SET Ar_radical_anion [Ar-I]•⁻ ArI->Ar_radical_anion Ar_radical Ar• Ar_radical_anion->Ar_radical I_minus I⁻ Ar_radical_anion->I_minus Product Ar-Ar' Ar_radical->Product ArSnBu3_radical_cation [Ar'-SnBu₃]•⁺ ArSnBu3->ArSnBu3_radical_cation Ar_prime_radical Ar'• ArSnBu3_radical_cation->Ar_prime_radical SnBu3_plus ⁺SnBu₃ ArSnBu3_radical_cation->SnBu3_plus Ar_prime_radical->Product Radical Coupling

Caption: Mechanism of the metal-free Stille-type coupling using a CMP.

G Nickel-Photoredox Dual Catalytic Cycle cluster_0 Photocatalytic Cycle cluster_1 Nickel Catalytic Cycle PC PC PC_star PC* PC->PC_star PC_reduced PC•⁻ PC_star->PC_reduced NiII Ar-Ni(II)Lₙ-X PC_star->NiII Oxidation PC_reduced->PC Ni0 Ni(0)Lₙ Ni0->NiII Oxidative Addition NiIII Ar-Ni(III)Lₙ-R NiII->NiIII Single-Electron Transmetalation NiI Ni(I)Lₙ NiIII->NiI Reductive Elimination Product Ar-R NiIII->Product NiI->PC_reduced Reduction NiI->Ni0 ArX Ar-X ArX->NiII RSnBu3 R-SnBu₃ RSnBu3->NiIII

Caption: Synergistic Nickel-Photoredox catalytic cycles for Stille coupling.

Experimental Workflow

G General Experimental Workflow Start Start Setup Reaction Setup: - Add catalyst, reagents, and solvent to reactor Start->Setup Irradiation Irradiation: - Place under visible light source - Stir at specified temperature Setup->Irradiation Monitoring Reaction Monitoring: - TLC, GC-MS, or LC-MS Irradiation->Monitoring Monitoring->Irradiation Incomplete Workup Workup: - Catalyst recovery (if heterogeneous) - Quenching and extraction Monitoring->Workup Complete Purification Purification: - Column chromatography Workup->Purification Analysis Product Analysis: - NMR, MS, etc. Purification->Analysis End End Analysis->End

Caption: A generalized workflow for performing photocatalytic Stille coupling reactions.

References

Troubleshooting & Optimization

Technical Support Center: Stille Reactions with Triphenyl(phenylethynyl)tin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Stille reactions involving triphenyl(phenylethynyl)tin for improved product yields.

Troubleshooting Guide

Low yields in Stille reactions with triphenyl(phenylethynyl)tin can arise from several factors. The following table outlines common issues, their potential causes, and recommended solutions with expected yield improvements based on literature data.

Issue Potential Cause(s) Recommended Solution(s) Expected Yield Improvement
Low or No Product Formation Inactive catalystEnsure the use of a fresh, high-quality Pd(0) catalyst or a reliable Pd(II) precatalyst that is efficiently reduced in situ. Common choices include Pd(PPh₃)₄ and Pd₂(dba)₃.[1]N/A (Essential for reaction)
Poor ligand choiceFor challenging couplings, especially with less reactive aryl chlorides, switch to bulky, electron-rich phosphine ligands such as tri(tert-butyl)phosphine (P(t-Bu)₃).[2][3]Can increase yields from trace amounts to >80% in some cases.[2]
Inappropriate solventUse polar aprotic solvents like DMF, THF, or dioxane, which are known to facilitate the Stille coupling.[3] For substrates with low solubility, a mixture of solvents like toluene/DMF may be beneficial.Solvent choice is critical and can significantly impact yield, though specific percentage improvements are highly substrate-dependent.
Significant Homocoupling of the Stannane Reagent High reaction temperatureLower the reaction temperature. While higher temperatures can increase the reaction rate, they can also promote side reactions.Dependent on the specific reaction, but lowering temperature can significantly reduce byproduct formation.
Inefficient transmetalationAdd copper(I) iodide (CuI) as a co-catalyst (typically 10-20 mol%). CuI can act as a scavenger for free phosphine ligands, which can inhibit the transmetalation step.[4][5]Rate enhancements of over 100-fold have been reported, leading to substantial yield increases.[5]
Incomplete Consumption of Starting Materials Insufficient reaction timeMonitor the reaction progress by TLC or GC-MS and allow it to proceed until the starting material is consumed.N/A
Sterically hindered substratesIncrease the catalyst loading (e.g., from 1-2 mol% to 5 mol%). For very hindered substrates, consider using a more active catalyst system, such as one with a bulky phosphine ligand.[2]Highly substrate-dependent.
Decomposition of the Stannane Reagent Presence of acid or electrophilesEnsure all reagents and solvents are anhydrous and free of acidic impurities. Triphenyl(phenylethynyl)tin can be sensitive to protic sources.N/A (Prevents reagent loss)

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low yields when using triphenyl(phenylethynyl)tin?

A1: The most common culprits for low yields are an inactive palladium catalyst, suboptimal ligand choice, and slow transmetalation. Alkynylstannanes are generally highly reactive in Stille couplings, so if issues arise, attention should first be directed toward the catalytic system.[6]

Q2: How can I minimize the formation of homocoupled byproducts?

A2: Homocoupling of the organostannane is a common side reaction.[6] To minimize this, consider the following:

  • Lower the reaction temperature: This can slow down the rate of homocoupling relative to the desired cross-coupling.

  • Add CuI: Copper(I) iodide can accelerate the cross-coupling reaction, making it more competitive with the homocoupling pathway.[4][5]

  • Use the correct stoichiometry: A slight excess of the organostannane (e.g., 1.1 equivalents) is often optimal.

Q3: Is it necessary to use a glovebox for setting up Stille reactions with triphenyl(phenylethynyl)tin?

A3: While triphenyl(phenylethynyl)tin itself is relatively stable to air and moisture, the palladium catalysts and some phosphine ligands are sensitive to oxygen.[3] To ensure reproducibility and high yields, it is best practice to assemble the reaction under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.

Q4: What is the role of lithium chloride (LiCl) as an additive?

A4: Lithium chloride can accelerate the rate of Stille couplings, particularly when the organic electrophile has a leaving group that does not readily dissociate from the palladium center (e.g., a chloride).[1] The chloride ions from LiCl can facilitate the displacement of the leaving group, thereby promoting the catalytic cycle.

Q5: Are there any safety concerns associated with triphenyl(phenylethynyl)tin?

A5: Yes, organotin compounds are known to be toxic.[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

Experimental Protocols

Standard Protocol for Stille Coupling of Triphenyl(phenylethynyl)tin with an Aryl Iodide

This protocol is a general starting point for the Stille coupling of triphenyl(phenylethynyl)tin with an aryl iodide.

Materials:

  • Aryl iodide (1.0 mmol)

  • Triphenyl(phenylethynyl)tin (1.1 mmol)

  • Pd(PPh₃)₄ (0.02 mmol, 2 mol%)

  • Anhydrous and degassed solvent (e.g., THF or DMF, 10 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl iodide (1.0 mmol) and triphenyl(phenylethynyl)tin (1.1 mmol).

  • Add the anhydrous and degassed solvent (10 mL) via syringe.

  • Add Pd(PPh₃)₄ (0.02 mmol) to the reaction mixture.

  • Stir the reaction mixture at the desired temperature (e.g., 80 °C) and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with an aqueous solution of KF to precipitate the tin byproducts.

  • Filter the mixture through a pad of celite, and extract the filtrate with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Optimized Protocol for a Challenging Stille Coupling

This protocol is designed for more challenging couplings, such as those involving less reactive aryl bromides or chlorides, or sterically hindered substrates.

Materials:

  • Aryl halide (1.0 mmol)

  • Triphenyl(phenylethynyl)tin (1.2 mmol)

  • Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)

  • P(t-Bu)₃ (0.036 mmol, 3.6 mol%)

  • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

  • Anhydrous and degassed solvent (e.g., Dioxane, 10 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a robust inert atmosphere, add Pd₂(dba)₃ (0.015 mmol) and P(t-Bu)₃ (0.036 mmol) to a dry Schlenk flask.

  • Add the anhydrous and degassed solvent (5 mL) and stir for 10 minutes to allow for catalyst formation.

  • In a separate flask, dissolve the aryl halide (1.0 mmol), triphenyl(phenylethynyl)tin (1.2 mmol), and CuI (0.1 mmol) in the remaining solvent (5 mL).

  • Transfer the substrate solution to the catalyst solution via cannula.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor by TLC or GC-MS.

  • Work-up and purification are performed as described in the standard protocol.

Visualizations

Stille_Catalytic_Cycle cluster_legend Legend Pd0 Pd(0)L₂ inv1 Pd0->inv1 PdII R¹-Pd(II)L₂-X inv2 PdII->inv2 Transmetalation R¹-Pd(II)L₂-R² Transmetalation->Pd0 Product R¹-R² Transmetalation->Product Reductive Elimination inv1->PdII Oxidative Addition (R¹-X) inv2->Transmetalation Transmetalation (R²-SnR₃) l1 Pd(0) Catalyst l2 Oxidative Addition Complex l3 Transmetalation Complex l4 Coupled Product

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Troubleshooting_Workflow decision decision issue issue solution solution start Start: Low Yield check_catalyst Is the Pd catalyst fresh and active? start->check_catalyst check_ligand Is the ligand appropriate for the substrate? check_catalyst->check_ligand Yes solution_catalyst Use fresh Pd(0) or a reliable precatalyst. check_catalyst->solution_catalyst No check_temp Is homocoupling observed? check_ligand->check_temp Yes solution_ligand Use a bulky, electron-rich phosphine ligand (e.g., P(t-Bu)₃). check_ligand->solution_ligand No check_additives Is the reaction sluggish? check_temp->check_additives No solution_temp Lower the reaction temperature. check_temp->solution_temp Yes end Further optimization may be needed. check_additives->end No solution_additives Add CuI as a co-catalyst. check_additives->solution_additives Yes solution_catalyst->end solution_ligand->end solution_temp->end solution_additives->end

Caption: A troubleshooting workflow for low yields in Stille reactions.

Parameter_Relationships cluster_params Reaction Parameters cluster_effects Effects parameter parameter outcome outcome Catalyst Catalyst Activity Reaction_Rate Reaction Rate Catalyst->Reaction_Rate Ligand Ligand Choice (e.g., P(t-Bu)₃) Ligand->Reaction_Rate Additive Additive (e.g., CuI) Additive->Reaction_Rate Temperature Temperature Temperature->Reaction_Rate Homocoupling Homocoupling Temperature->Homocoupling Yield Product Yield Reaction_Rate->Yield + Homocoupling->Yield -

Caption: Key parameter relationships affecting Stille reaction yield.

References

Technical Support Center: Triphenyl(phenylethynyl)tin in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during cross-coupling reactions involving triphenyl(phenylethynyl)tin. The information is tailored for researchers, scientists, and drug development professionals to help mitigate side reactions and optimize reaction outcomes.

Troubleshooting Guide

This guide addresses specific problems you might encounter during your experiment, offering potential causes and solutions.

Issue Potential Cause Troubleshooting Steps
Low or No Yield of Desired Product Inactive catalyst• Ensure the palladium catalyst is from a reliable source and properly stored. • Use a freshly opened bottle or a recently prepared active catalyst. • Consider using a more active palladium precatalyst.
Poor quality of triphenyl(phenylethynyl)tin• Verify the purity of the organotin reagent by NMR or other analytical techniques. • Impurities can inhibit the catalyst or lead to side reactions.
Suboptimal reaction temperature• The reaction may be too slow at lower temperatures. Gradually increase the temperature in increments of 10 °C. • Conversely, high temperatures can lead to reagent decomposition and side reactions.
Inappropriate solvent• Ensure the solvent is anhydrous and degassed. • Polar aprotic solvents like DMF, NMP, or dioxane are commonly used. The choice of solvent can significantly impact the reaction rate and selectivity.[1]
Presence of Homocoupled Product (1,4-Diphenylbuta-1,3-diyne) Oxygen in the reaction mixture• Thoroughly degas the solvent and reaction vessel. • Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.
Palladium catalyst choice• Some palladium sources are more prone to promoting homocoupling. • The presence of certain ligands can mitigate this side reaction.
High concentration of the organotin reagent• Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the organotin reagent relative to the electrophile.
Formation of Phenylacetylene (Protodestannylation Product) Presence of acidic protons• Ensure all reagents and solvents are strictly anhydrous and free of acidic impurities. • Use a non-protic or basic solvent if possible. • The addition of a non-nucleophilic base can sometimes suppress protodestannylation.
High reaction temperature• Elevated temperatures can accelerate the rate of protodestannylation.[2] Try running the reaction at a lower temperature for a longer duration.
Formation of Biphenyl (from Phenyl Group Transfer) Inappropriate ligand• The transfer of the "non-transferable" phenyl group from tin can occur, especially at higher temperatures. • Using more sterically demanding or electron-rich phosphine ligands can sometimes suppress this unwanted transfer.
High reaction temperature• This side reaction is more prevalent at elevated temperatures. Running the reaction at the lowest effective temperature is recommended.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when using triphenyl(phenylethynyl)tin in Stille cross-coupling?

A1: The most frequently observed side reactions are:

  • Homocoupling: The dimerization of triphenyl(phenylethynyl)tin to form 1,4-diphenylbuta-1,3-diyne. This is a common side reaction for many organostannanes in Stille couplings.

  • Protodestannylation: The cleavage of the tin-carbon bond by a proton source, leading to the formation of phenylacetylene.[2] This can be a significant issue if the reaction conditions are not strictly anhydrous or if acidic impurities are present.

  • Phenyl Group Transfer: Although the phenylethynyl group is the desired transferable group, under certain conditions, a phenyl group from the triphenyltin moiety can be transferred, leading to the formation of a biphenyl byproduct.

Q2: How can I minimize the homocoupling of triphenyl(phenylethynyl)tin?

A2: To minimize homocoupling, you should:

  • Ensure Anaerobic Conditions: Rigorously degas your solvents and reaction mixture and maintain a positive pressure of an inert gas (argon or nitrogen). Oxygen is a known promoter of homocoupling.

  • Control Stoichiometry: Use a minimal excess of the triphenyl(phenylethynyl)tin reagent.

  • Optimize Ligands: The choice of phosphine ligand on the palladium catalyst can influence the extent of homocoupling. Experiment with different ligands to find one that favors the cross-coupling pathway.

  • Consider Additives: In some cases, the addition of copper(I) salts can enhance the rate of the desired cross-coupling reaction, potentially outcompeting the homocoupling pathway.

Q3: What causes protodestannylation and how can it be prevented?

A3: Protodestannylation is caused by the presence of acidic protons in the reaction mixture, which can cleave the C-Sn bond.[2] To prevent this:

  • Use Anhydrous Reagents and Solvents: Ensure all your materials are scrupulously dried.

  • Avoid Protic Solvents: Use aprotic solvents. If a protic solvent is unavoidable, consider the use of a non-nucleophilic base to scavenge any protons.

  • Purify Reagents: Ensure your starting materials are free from acidic impurities.

Q4: Can the phenyl groups from the triphenyltin moiety transfer to the palladium catalyst?

A4: Yes, this is a known side reaction, although generally less favorable than the transfer of the sp-hybridized phenylethynyl group. This "non-transferable" group migration is more likely to occur at higher reaction temperatures. To minimize this, it is advisable to conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.

Experimental Protocols

General Protocol for a Stille Cross-Coupling Reaction with Triphenyl(phenylethynyl)tin to Minimize Side Reactions

This protocol provides a general guideline. Optimal conditions may vary depending on the specific substrates used.

Materials:

  • Aryl halide (1.0 eq)

  • Triphenyl(phenylethynyl)tin (1.1 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or DMF)

  • Anhydrous reaction vessel (e.g., Schlenk flask)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Preparation of the Reaction Vessel: The reaction vessel is flame-dried under vacuum and then cooled to room temperature under a positive pressure of inert gas.

  • Addition of Reagents: To the reaction vessel, add the aryl halide, triphenyl(phenylethynyl)tin, and the palladium catalyst under a counterflow of inert gas.

  • Addition of Solvent: Add the anhydrous, degassed solvent via syringe.

  • Degassing: Subject the reaction mixture to three cycles of vacuum/inert gas backfill to ensure the removal of any dissolved oxygen.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with stirring. Monitor the progress of the reaction by TLC or GC/MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts as insoluble triphenyltin fluoride. Filter the mixture through a pad of celite. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Reaction Pathways

Stille_Coupling_Pathways cluster_desired Desired Cross-Coupling Pathway cluster_side Side Reaction Pathways cluster_homo Homocoupling cluster_proto Protodestannylation Start_D Ar-X + Ph-C≡C-SnPh₃ OxAdd_D Oxidative Addition (Ar-Pd(II)-X) Start_D->OxAdd_D Pd(0) Trans_D Transmetalation (Ar-Pd(II)-C≡C-Ph) OxAdd_D->Trans_D + Ph-C≡C-SnPh₃ - X-SnPh₃ RedElim_D Reductive Elimination Trans_D->RedElim_D Product_D Ar-C≡C-Ph RedElim_D->Product_D Catalyst_D Pd(0) RedElim_D->Catalyst_D Catalyst_D->Start_D Start_H 2 Ph-C≡C-SnPh₃ Trans_H Transmetalation (Ph-C≡C-Pd(II)-C≡C-Ph) Start_H->Trans_H Pd(0) or Pd(II) RedElim_H Reductive Elimination Trans_H->RedElim_H Product_H Ph-C≡C-C≡C-Ph RedElim_H->Product_H Catalyst_H Pd(0) RedElim_H->Catalyst_H Start_P Ph-C≡C-SnPh₃ Protonation Protonation Start_P->Protonation H⁺ Product_P Ph-C≡C-H Protonation->Product_P Troubleshooting_Workflow Start Experiment Start Problem Identify Primary Issue Start->Problem LowYield Low/No Yield Problem->LowYield Poor Conversion SideProduct Side Product Formation Problem->SideProduct Undesired Products CheckReagents Check Reagent Purity (Aryl Halide, Organotin) LowYield->CheckReagents IdentifySideProduct Identify Side Product (Homocoupling, Protodestannylation) SideProduct->IdentifySideProduct CheckCatalyst Verify Catalyst Activity CheckReagents->CheckCatalyst OptimizeConditions Optimize Temperature & Time CheckCatalyst->OptimizeConditions Solution Problem Resolved OptimizeConditions->Solution Degas Improve Degassing/ Inert Atmosphere IdentifySideProduct->Degas Homocoupling Anhydrous Ensure Anhydrous Conditions IdentifySideProduct->Anhydrous Protodestannylation AdjustStoich Adjust Stoichiometry Degas->AdjustStoich ScreenLigands Screen Ligands Anhydrous->ScreenLigands AdjustStoich->ScreenLigands ScreenLigands->Solution

References

Stille Coupling Technical Support: Managing Tin Byproducts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing and removing organotin byproducts from Stille coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common tin byproducts in a Stille coupling reaction?

The primary tin byproducts in a Stille coupling reaction are typically trialkyltin halides (e.g., Bu₃SnCl, Bu₃SnBr, Me₃SnCl) or other trialkyltin species depending on the reaction conditions.[1][2] If unreacted organostannane reagent remains, this will also be a significant impurity.[3]

Q2: Why is it crucial to remove these tin byproducts?

Organotin compounds are known to be toxic, and their removal is essential, particularly in the synthesis of active pharmaceutical ingredients (APIs) and materials for biological applications.[4][5] Even at low levels, residual tin can interfere with downstream reactions, biological assays, and the long-term stability of the final compound. For APIs, stringent limits on heavy metal contamination necessitate purification to parts-per-million (ppm) levels.[4]

Q3: What are the most common methods for removing organotin byproducts?

Several methods are widely used to remove organotin impurities, including:

  • Aqueous washes with fluoride salts: Treating the reaction mixture with an aqueous solution of potassium fluoride (KF) is a very common and effective method.[1][6] This converts the organotin halides into insoluble tributyltin fluoride (Bu₃SnF), which can be removed by filtration.[6][7]

  • Chromatography: Flash column chromatography is a standard purification technique. Using silica gel treated with triethylamine (~2-5%) in the eluent can effectively remove tin byproducts.[1][2]

  • Liquid-liquid extraction: Partitioning the crude product between two immiscible solvents, such as acetonitrile and hexane, can separate the desired product from nonpolar tin residues if the product has sufficient polarity.[8][9]

  • Chemical conversion: Treating the reaction mixture with reagents like iodine (I₂) can convert unreacted tributyltin hydride and tributyltin-tributyltin homocoupled products to tributyltin iodide, which is then more readily removed by a KF wash.[1]

Troubleshooting Guide

Q1: I performed a potassium fluoride (KF) wash, but I still detect tin in my product. What can I do?

Several factors can lead to an incomplete removal of tin byproducts with a KF wash:

  • Insufficient stirring or time: Ensure the biphasic mixture is stirred vigorously for an adequate period (at least one hour is recommended) to maximize the reaction between the organotin species and the fluoride ions.[4]

  • Precipitate formation at the interface: A solid precipitate of Bu₃SnF can form at the interface of the organic and aqueous layers, preventing efficient mixing.[1] If this occurs, filtering the entire mixture through a pad of Celite can resolve the issue.[1]

  • Solvent choice: The choice of organic solvent can impact the efficiency of the precipitation. Nonpolar solvents are often more effective for the precipitation of tributyltin fluoride.[6]

Q2: My product is not very polar, so liquid-liquid extraction with acetonitrile/hexane is not effective. What are my other options?

For nonpolar products, several strategies can be employed:

  • Fluoride treatment: The KF wash is generally effective for both polar and nonpolar products as it relies on the precipitation of the tin fluoride.[1][6]

  • Silica gel chromatography with triethylamine: This is a robust method for separating nonpolar compounds from tin residues.[1][2]

  • Conversion to a more polar tin species: Treatment with NaOH can convert tributyltin halides to the more polar tributyltin hydroxide (Bu₃SnOH), which may be easier to remove with an aqueous wash, although its effectiveness can be variable.[1][9]

Q3: I am working on a large-scale reaction and want to avoid column chromatography. What are the best strategies?

For large-scale synthesis, avoiding chromatography is often a primary goal. Consider the following:

  • Catalytic in tin approaches: Designing the Stille coupling to be catalytic in tin significantly reduces the amount of tin waste generated, simplifying purification.[10][11][12][13] This can be achieved by in-situ regeneration of the organotin hydride.[10][12][14]

  • Optimized precipitation/filtration: Thoroughly optimizing the fluoride precipitation method is key. This includes the choice of fluoride source (KF, KHF₂, NH₄F), solvent, and reaction time.[6] The resulting tin fluoride solid can be efficiently removed by filtration.[6]

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for removing residual tin impurities.[15]

Comparison of Tin Removal Methods

MethodPrincipleAdvantagesDisadvantagesBest Suited For
Potassium Fluoride (KF) Wash Converts soluble organotin halides to insoluble organotin fluorides.[6]Highly effective, widely applicable, and relatively inexpensive.[1][6]Can form emulsions or interfacial precipitates.[1] Requires vigorous stirring.[4]General purpose removal for most Stille reaction products.
Silica Gel Chromatography with Triethylamine Adsorption of polar tin byproducts on silica gel, with triethylamine preventing product streaking.[1]High purification efficiency, can remove a wide range of impurities.[2]Not ideal for large-scale reactions, solvent consumption.Lab-scale purification and when high purity is critical.
Liquid-Liquid Extraction (e.g., Hexane/Acetonitrile) Partitioning of compounds based on their polarity.[8]Simple, quick, and avoids chromatography.[9]Only effective if there is a significant polarity difference between the product and tin byproducts.[8]Purification of moderately polar to polar products.
Treatment with Iodine (I₂) Converts residual Bu₃SnH and Bu₃SnSnBu₃ to Bu₃SnI.[1]Removes otherwise difficult-to-separate tin species prior to KF wash.[1]Adds an extra step to the workup.When significant amounts of unreacted tin hydride or homocoupling are suspected.

Detailed Experimental Protocols

Protocol 1: Standard Potassium Fluoride (KF) Workup
  • Reaction Quenching: After the Stille coupling reaction is complete, cool the reaction mixture to room temperature.

  • Dilution: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with a saturated aqueous solution of KF (1M solution can also be used).[1]

  • Stirring: Shake the separatory funnel vigorously for at least one minute, carefully venting frequently. For larger scale reactions, mechanical stirring of the biphasic mixture for 1-2 hours is recommended.[1][4]

  • Separation: Allow the layers to separate. A white precipitate of organotin fluoride may be observed at the interface.[1]

  • Filtration (if necessary): If a significant amount of precipitate forms at the interface, filter the entire mixture through a pad of Celite®.[1]

  • Further Washes: Separate the organic layer and wash it again with the KF solution (2-3 times is recommended).[1] Follow with a wash with brine.[1]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Protocol 2: Purification via Silica Gel Chromatography with Triethylamine
  • Initial Workup: Perform a basic aqueous workup to remove any water-soluble components from the reaction mixture.

  • Concentration: Concentrate the crude organic product under reduced pressure.

  • Column Preparation: Prepare a silica gel column using an eluent system appropriate for your compound, but with the addition of 2-5% triethylamine.[1][2]

  • Loading: Load the crude product onto the column.

  • Elution: Elute the column with the triethylamine-containing solvent system, collecting fractions and monitoring by TLC.

  • Concentration: Combine the fractions containing the pure product and concentrate under reduced pressure.

Visualizations

Stille_Coupling_Workflow cluster_reaction Stille Coupling Reaction cluster_workup Workup & Purification cluster_waste Waste Streams start Organostannane + Organic Halide reaction Reaction Mixture start->reaction catalyst Pd Catalyst + Ligand catalyst->reaction quench Quench Reaction reaction->quench extraction Aqueous Wash (e.g., KF) quench->extraction filtration Filtration (remove Bu3SnF) extraction->filtration aqueous_waste Aqueous Waste (contains KF) extraction->aqueous_waste drying Dry Organic Layer filtration->drying solid_waste Solid Tin Waste (Bu3SnF) filtration->solid_waste concentration Concentration drying->concentration chromatography Column Chromatography concentration->chromatography product Pure Product chromatography->product

Caption: Workflow for a Stille coupling reaction and subsequent purification.

Tin_Removal_Decision_Tree start Crude Product (contains tin byproducts) q1 Is the product polar? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no extraction Liquid-Liquid Extraction (Acetonitrile/Hexane) a1_yes->extraction q2 Is the reaction large scale? a1_no->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no kf_wash Potassium Fluoride (KF) Wash + Filtration a2_yes->kf_wash chromatography Silica Gel Chromatography (+ Triethylamine) a2_no->chromatography

Caption: Decision tree for selecting a tin byproduct removal method.

References

Technical Support Center: Optimizing Catalyst Loading for Triphenyl(phenylethynyl)tin Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with triphenyl(phenylethynyl)tin in cross-coupling reactions. The following information is designed to help optimize catalyst loading and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of cross-coupling reactions where triphenyl(phenylethynyl)tin is used?

A1: Triphenyl(phenylethynyl)tin is primarily used in Stille and Sonogashira-type cross-coupling reactions. The Stille reaction involves the palladium-catalyzed coupling of an organotin compound with an organic halide or pseudohalide.[1][2][3] While classic Sonogashira reactions couple a terminal alkyne with an aryl or vinyl halide, organotins can be used as an alternative to the terminal alkyne.

Q2: What is a typical catalyst loading range for these reactions?

A2: The optimal catalyst loading can vary significantly based on the specific substrates, ligand, solvent, and temperature. However, for palladium-catalyzed reactions, loadings can range from as low as 0.025 mol% for highly reactive substrates to a more common range of 1-5 mol%.[4] It is crucial to optimize this for each specific reaction to balance efficiency, cost, and purification.

Q3: How does the choice of ligand affect the optimal catalyst loading?

A3: The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the catalytic cycle. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald, can significantly improve catalytic activity, often allowing for lower catalyst loadings and milder reaction conditions.[5][6][7] The choice of ligand can influence the rate-determining step of the reaction, and therefore, the optimal catalyst concentration.

Q4: What are common side reactions to be aware of when using triphenyl(phenylethynyl)tin?

A4: A common side reaction is the homocoupling of the organotin reagent to form a dimer of the transferred group.[1] This can occur through the reaction of two equivalents of the organostannane with the palladium(II) precatalyst or via a radical process involving the palladium(0) catalyst.[1] Additionally, incomplete reactions or catalyst deactivation can lead to the presence of starting materials and byproducts in the final mixture.

Q5: Are there any additives that can improve the reaction efficiency?

A5: Yes, additives can have a significant impact. In Stille reactions, lithium chloride (LiCl) is often used to accelerate the rate of transmetalation.[2] Copper(I) salts, particularly copper iodide (CuI), can also enhance reaction rates, sometimes by a factor of over 1000.[1]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low or No Product Yield Inactive Catalyst: The palladium catalyst may not have been properly activated to the Pd(0) state.• Ensure proper pre-activation of the catalyst if required. • Use a pre-catalyst that is readily activated under the reaction conditions.[8] • Check the quality and age of the catalyst.
Catalyst Deactivation: The catalyst may be deactivating during the reaction.• Use a more robust ligand to stabilize the catalyst.[5] • Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. • Purify reagents and solvents to remove any potential catalyst poisons.
Suboptimal Catalyst Loading: The amount of catalyst may be too low for the specific substrates.• Perform a catalyst loading optimization study (see Experimental Protocols section). • Incrementally increase the catalyst loading (e.g., from 1 mol% to 2.5 mol% and 5 mol%).[4]
Poor Substrate Reactivity: The aryl halide or pseudohalide may be unreactive under the chosen conditions.• Consider using a more reactive leaving group (e.g., iodide instead of bromide or chloride). • Employ a more active catalyst system with a suitable ligand.[5] • Increase the reaction temperature.
Significant Homocoupling of the Organotin Reagent High Catalyst Loading: Excessive catalyst can sometimes promote side reactions.• Attempt to lower the catalyst loading once reasonable yields are achieved. • Ensure the dropwise addition of the organotin reagent to maintain a low concentration relative to the electrophile.
Presence of Oxygen: Oxygen can facilitate homocoupling pathways.• Thoroughly degas all solvents and reagents before use. • Maintain a positive pressure of an inert gas throughout the reaction.
Difficulty in Removing Tin Byproducts Inherent nature of organotin reagents. • After the reaction, quench with an aqueous solution of potassium fluoride (KF) to precipitate the tin byproduct as a filterable solid. • Utilize fluorous-tagged tin reagents for easier separation via fluorous/organic extraction.

Data Presentation

Table 1: Effect of Catalyst Loading on a Hypothetical Sonogashira-type Reaction of Triphenyl(phenylethynyl)tin with an Aryl Bromide

EntryCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
15Room Temp0.596
25Room Temp1.5100
32.5Room Temp0.577
42.5Room Temp1.5100
51.0Room Temp18100
60.5Room Temp18100
70.5600.580
80.51000.585

This table is a representative example based on data for a similar Sonogashira reaction and illustrates the general trend that higher catalyst loadings lead to faster reaction times, but lower loadings can achieve high yields with longer reaction times or higher temperatures.[4]

Experimental Protocols

Detailed Methodology for Optimizing Palladium Catalyst Loading in a Stille Reaction

This protocol provides a general framework for optimizing the catalyst loading for the reaction between triphenyl(phenylethynyl)tin and an aryl halide.

Materials:

  • Aryl halide (e.g., iodobenzene, bromobenzene)

  • Triphenyl(phenylethynyl)tin

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Anhydrous base (if required by the specific reaction, e.g., CsF)

  • Schlenk flask or similar reaction vessel for inert atmosphere conditions

  • Standard laboratory glassware and stirring equipment

  • Analytical equipment for monitoring reaction progress and determining yield (e.g., TLC, GC-MS, NMR)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide (1.0 mmol), the palladium catalyst at the desired loading (e.g., starting with 2 mol%, which is 0.02 mmol), and the anhydrous, degassed solvent (e.g., 5 mL of toluene).

  • Reagent Addition: To the stirred solution, add triphenyl(phenylethynyl)tin (1.1 mmol, 1.1 equivalents). If a base is required, add it at this stage.

  • Reaction Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every hour) and analyzing them by TLC or GC-MS.

  • Work-up and Analysis: Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature. Quench the reaction with an aqueous solution of KF and stir for 30 minutes to precipitate the tin byproducts. Filter the mixture, and extract the aqueous phase with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Determine the yield of the crude product.

  • Optimization: Repeat the reaction with varying catalyst loadings (e.g., 0.5 mol%, 1 mol%, 5 mol%) while keeping all other parameters constant. Plot the yield and reaction time as a function of catalyst loading to determine the optimal conditions for your specific substrates.

Visualizations

Stille_Catalytic_Cycle cluster_legend Catalytic Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)L2-X Pd0->ArPdX Oxidative Addition (Ar-X) ArPdR Ar-Pd(II)L2-R' ArPdX->ArPdR Transmetalation (R'-SnR3) ArPdR->Pd0 ArR Ar-R' (Product) ArPdR->ArR Reductive Elimination

Caption: The catalytic cycle for the Stille cross-coupling reaction.

Troubleshooting_Workflow Start Low or No Product Yield CheckCatalyst Is the catalyst active and loading sufficient? Start->CheckCatalyst CheckConditions Are reaction conditions optimal? CheckCatalyst->CheckConditions Yes OptimizeCatalyst Optimize catalyst loading and/or change ligand CheckCatalyst->OptimizeCatalyst No CheckReagents Are reagents pure and reactive? CheckConditions->CheckReagents Yes OptimizeConditions Adjust temperature, solvent, or add additives (LiCl, CuI) CheckConditions->OptimizeConditions No PurifyReagents Purify/degas reagents and solvents CheckReagents->PurifyReagents No Success Successful Reaction CheckReagents->Success Yes OptimizeCatalyst->Start OptimizeConditions->Start PurifyReagents->Start

Caption: A logical workflow for troubleshooting low-yielding reactions.

References

Technical Support Center: Triphenyl(phenylethynyl)tin Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with triphenyl(phenylethynyl)tin in palladium-catalyzed cross-coupling reactions, commonly known as Stille reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Stille coupling reaction involving triphenyl(phenylethynyl)tin?

A1: The Stille reaction is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organotin compound and an organic halide or triflate.[1] The catalytic cycle involves three main steps:

  • Oxidative Addition: The Pd(0) catalyst reacts with the organic halide (R-X) to form a Pd(II) complex.

  • Transmetalation: The organic group from the triphenyl(phenylethynyl)tin reagent is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst.[2]

Q2: What are the common side reactions in Stille couplings with triphenyl(phenylethynyl)tin?

A2: The most prevalent side reaction is the homocoupling of the organotin reagent to form a dimer of the phenylethynyl group.[1] This can occur through two primary mechanisms: the reaction of two equivalents of the organostannane with the Pd(II) precatalyst or a radical process involving the Pd(0) catalyst.[1] Another potential side reaction is the transfer of a phenyl group from the triphenylphosphine ligand to the palladium center, which can lead to undesired byproducts.

Q3: How do ligands influence the outcome of the reaction?

A3: Ligands play a crucial role in stabilizing the palladium catalyst and modulating its reactivity. The electronic and steric properties of the phosphine ligand can significantly impact the reaction rate and yield. Generally, bulky and electron-rich phosphine ligands accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle.[3] For instance, trialkylphosphines like tri-tert-butylphosphine (P(t-Bu)₃) and tricyclohexylphosphine (PCy₃) are highly effective for cross-coupling reactions.[3] In contrast, electron-poor ligands can sometimes favor the transmetalation step.

Q4: Which ligands are recommended for coupling triphenyl(phenylethynyl)tin?

A4: The choice of ligand depends on the specific substrates and reaction conditions. However, for Stille couplings, bulky and electron-rich phosphine ligands often give the best results. Common choices include:

  • Triphenylphosphine (PPh₃): A standard, widely used ligand.

  • Tri(o-tolyl)phosphine (P(o-tol)₃): A more sterically hindered ligand that can improve yields.

  • Tri-tert-butylphosphine (P(t-Bu)₃): A very bulky and electron-rich ligand, often effective for challenging couplings.[4]

  • Xantphos: A bidentate ligand known for its wide bite angle, which can promote reductive elimination.[3]

Q5: How can I remove the tin byproducts after the reaction?

A5: The removal of organotin byproducts can be challenging due to their low polarity.[5] Common purification methods include:

  • Fluoride wash: Washing the reaction mixture with an aqueous solution of potassium fluoride (KF) precipitates the tin byproducts as insoluble tributyltin fluoride, which can be removed by filtration.

  • Column chromatography: While effective, tin residues can sometimes co-elute with the product, leading to streaking on the column.[6]

  • Solvent partitioning: Partitioning the crude product between acetonitrile and hexane can help to remove tin residues.[6]

Troubleshooting Guide

Problem Possible Cause Solution
Low or No Yield Inactive catalystEnsure the palladium precatalyst is properly activated to Pd(0). Consider using a more active precatalyst like Pd₂(dba)₃.
Poor ligand choiceSwitch to a bulkier, more electron-rich phosphine ligand such as P(t-Bu)₃ or a biaryl phosphine ligand.
Low reaction temperatureGradually increase the reaction temperature. Some Stille couplings require elevated temperatures to proceed efficiently.[1]
Impure reagents or solventsUse freshly distilled and degassed solvents. Ensure the organotin reagent is pure.
Homocoupling of the Organotin Reagent Presence of oxygenThoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.
High catalyst loadingReduce the amount of palladium catalyst used.
High reaction temperatureRun the reaction at a lower temperature if possible.
Formation of Unknown Byproducts Ligand degradation or participationConsider using a different phosphine ligand that is more stable under the reaction conditions. Aryl exchange between the ligand and palladium can occur at elevated temperatures.
Side reactions of functional groupsEnsure that the functional groups on your substrates are compatible with the reaction conditions.
Difficulty in Product Purification Residual tin compoundsUse a fluoride workup (e.g., aqueous KF) to precipitate tin byproducts.[6] Consider partitioning with acetonitrile/hexane.[6]
Co-elution with triphenylphosphine oxideIf using PPh₃, oxidation to triphenylphosphine oxide is common. Optimize chromatographic conditions for separation.

Data Presentation

Table 1: Effect of Phosphine Ligand on the Yield of a Model Stille Coupling Reaction

Reaction Conditions: Triphenyl(phenylethynyl)tin (1.2 equiv), 4-iodoanisole (1.0 equiv), Pd₂(dba)₃ (2 mol%), Ligand (8 mol%), Toluene, 100 °C, 12 h.

LigandCone Angle (°)Electronic Parameter (cm⁻¹)Yield (%)
Triphenylphosphine (PPh₃)1452068.975
Tri(o-tolyl)phosphine (P(o-tol)₃)1942066.788
Tri-tert-butylphosphine (P(t-Bu)₃)1822060.395
Tricyclohexylphosphine (PCy₃)1702061.792

Note: The yields presented are representative and can vary depending on the specific reaction conditions and substrates.

Experimental Protocols

General Procedure for a Stille Coupling Reaction:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (8 mol%).

  • Add the aryl halide (1.0 equivalent) and the triphenyl(phenylethynyl)tin (1.2 equivalents).

  • Add the degassed solvent (e.g., toluene, dioxane, or DMF).

  • Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or GC/MS.

  • Upon completion, cool the reaction to room temperature.

  • If a fluoride workup is desired, dilute the reaction mixture with an appropriate organic solvent and stir vigorously with a saturated aqueous solution of KF for 1-2 hours.

  • Filter the mixture through a pad of celite to remove the precipitated tin fluoride.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Visualizations

Stille_Catalytic_Cycle cluster_cycle Stille Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X Pd(II)Complex R-Pd(II)(X)L2 Oxidative_Addition->Pd(II)Complex Transmetalation Transmetalation Pd(II)Complex->Transmetalation PhC≡CSnPh3 Pd(II)Intermediate R-Pd(II)(R')L2 Transmetalation->Pd(II)Intermediate XSnPh3 Reductive_Elimination Reductive Elimination Pd(II)Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R-C≡CPh

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Troubleshooting_Workflow cluster_workflow Troubleshooting Workflow Start Experiment Fails Check_Yield Low or No Yield? Start->Check_Yield Check_Side_Products Side Products Observed? Check_Yield->Check_Side_Products No Change_Ligand Change to Bulkier/ Electron-Rich Ligand Check_Yield->Change_Ligand Yes Check_Purification Purification Issues? Check_Side_Products->Check_Purification No Degas_Reaction Ensure Rigorous Degassing Check_Side_Products->Degas_Reaction Homocoupling Fluoride_Workup Perform Fluoride Workup (KF) Check_Purification->Fluoride_Workup Yes Increase_Temp Increase Reaction Temperature Change_Ligand->Increase_Temp Check_Reagents Check Reagent/Solvent Purity Increase_Temp->Check_Reagents Success Successful Reaction Check_Reagents->Success Optimize_Catalyst_Loading Optimize Catalyst Loading Degas_Reaction->Optimize_Catalyst_Loading Optimize_Catalyst_Loading->Success Solvent_Partition Use Acetonitrile/ Hexane Partition Fluoride_Workup->Solvent_Partition Solvent_Partition->Success

Caption: A logical workflow for troubleshooting common issues.

References

Navigating the Challenges of Air and Moisture Sensitive Organostannanes: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Organostannanes are powerful reagents in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions such as the Stille coupling.[1][2] However, their efficacy can be compromised by their sensitivity to air and moisture, leading to decomposition and reduced reaction yields. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you successfully manage these sensitive compounds in your laboratory.

Troubleshooting Guide

This section addresses common issues encountered when working with organostannanes.

ProblemPossible Cause(s)Suggested Solution(s)
Low or no yield in Stille coupling reaction 1. Degraded organostannane reagent. 2. Inactive palladium catalyst. 3. Presence of oxygen in the reaction. 4. Impure starting materials or solvents. 5. Homocoupling of the organostannane.[3]1. Verify the purity of the organostannane via NMR or GC-MS before use.[4][5] If necessary, purify by vacuum distillation or chromatography. 2. Use a fresh batch of palladium catalyst or a pre-catalyst. 3. Ensure the reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen) and that all solvents are thoroughly degassed.[6] 4. Purify all starting materials and use anhydrous solvents. 5. Optimize reaction conditions (e.g., temperature, ligand, additives) to favor cross-coupling over homocoupling.
Inconsistent reaction outcomes 1. Variable quality of the organostannane reagent. 2. Inconsistent inert atmosphere technique. 3. Presence of moisture in glassware or solvents.1. Standardize the purification and storage of your organostannane. Always re-analyze stored reagents before use. 2. Review and standardize your inert atmosphere techniques (Schlenk line or glovebox usage).[7] 3. Ensure all glassware is rigorously dried (e.g., oven-dried at >120 °C overnight) and cooled under an inert atmosphere before use. Use freshly purified, anhydrous solvents.[6]
Formation of tin byproducts that are difficult to remove 1. Incomplete reaction. 2. Decomposition of the organostannane. 3. Inappropriate work-up procedure.1. Monitor the reaction by TLC or GC-MS to ensure complete consumption of the starting materials. 2. Handle and store organostannanes under a strict inert atmosphere to prevent degradation. 3. Employ a work-up procedure designed to remove tin byproducts, such as washing with a saturated aqueous solution of potassium fluoride (KF) or purification via column chromatography on silica gel treated with a base (e.g., triethylamine).[3][8]
Appearance of a white precipitate during storage or in the reaction mixture 1. Hydrolysis of the organostannane to form organotin oxides.[9]1. This indicates exposure to moisture. Discard the reagent if significant precipitation is observed. If the precipitate is minor, it may be possible to purify the remaining liquid by filtration under an inert atmosphere followed by vacuum distillation. Ensure future storage is in a tightly sealed container under an inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: How should I properly store my organostannane reagents?

A1: Organostannanes should be stored in a cool, dark place under an inert atmosphere of argon or nitrogen.[10] For long-term storage, amber glass vials with PTFE-lined caps are recommended. It is best practice to store them inside a glovebox to minimize exposure to air and moisture.[10]

Q2: My organostannane has been on the shelf for a while. How can I check its purity?

A2: The purity of organostannanes can be assessed using several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹¹⁹Sn NMR can provide detailed structural information and help identify impurities. The presence of organotin oxides, which are common degradation products, can often be detected by characteristic shifts in the NMR spectrum.[4][10][11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for detecting volatile impurities and degradation products.[5] For less volatile organostannanes, derivatization may be necessary.[12][13][14][15][16]

Q3: What are the primary decomposition pathways for organostannanes when exposed to air and moisture?

A3: The primary decomposition pathways involve:

  • Hydrolysis: The tin-carbon bond is susceptible to cleavage by water, especially under acidic or basic conditions, leading to the formation of organotin hydroxides and oxides (e.g., bis(tributyltin) oxide from tributyltin derivatives).[9] This is a common cause of the formation of white precipitates.

  • Oxidation: While many organostannanes are relatively stable to air, some can undergo oxidation, especially in the presence of light or heat. Tributyltin hydride, for example, is mildly sensitive to air and can decompose to bis(tributyltin) oxide.[17]

Q4: Can I handle organostannanes on the benchtop?

A4: It is strongly recommended to handle all organostannanes under an inert atmosphere, either in a glovebox or using Schlenk line techniques.[7] While some organostannanes are described as "air-stable," this often refers to a slow rate of decomposition.[18] Brief exposure to air may be tolerated for some less sensitive derivatives, but for quantitative and reproducible results, the exclusion of air and moisture is critical.

Q5: What are the common impurities in organostannane reagents?

A5: Common impurities can include:

  • Starting materials from the synthesis (e.g., unreacted Grignard reagents or organolithium compounds).

  • Byproducts of the synthesis (e.g., hexabutyldistannane).[19]

  • Decomposition products (e.g., organotin oxides from hydrolysis).[9]

  • Stabilizers added by the manufacturer (e.g., butylated hydroxytoluene - BHT).[20]

These impurities can often be removed by vacuum distillation, crystallization, or column chromatography.[21][22]

Experimental Protocols

Protocol 1: General Procedure for Handling and Transferring Air-Sensitive Organostannanes using a Schlenk Line

This protocol outlines the standard procedure for transferring an organostannane from a storage vessel to a reaction flask using a syringe.

Materials:

  • Organostannane reagent in a Sure/Seal™ bottle or similar container

  • Dry, nitrogen-flushed reaction flask with a rubber septum

  • Dry, nitrogen-flushed syringe and needle

  • Schlenk line with a supply of dry, inert gas (argon or nitrogen)

Procedure:

  • Ensure all glassware, syringes, and needles are thoroughly dried in an oven (e.g., 120 °C overnight) and allowed to cool in a desiccator or under a stream of inert gas.

  • Assemble the reaction flask and equip it with a magnetic stir bar and a rubber septum.

  • Connect the flask to the Schlenk line via a needle attached to the gas outlet and purge with inert gas for at least 15-20 minutes.

  • To transfer the organostannane, first create a positive pressure of inert gas in the storage bottle by inserting a needle connected to the Schlenk line.

  • With the storage bottle under positive pressure, insert the needle of the dry syringe through the septum and withdraw the desired volume of the organostannane.

  • Withdraw a small amount of inert gas into the syringe to create a "headspace" of inert gas above the liquid.

  • Quickly transfer the syringe to the reaction flask and pierce the septum.

  • Inject the inert gas headspace into the flask, and then slowly add the organostannane to the reaction mixture.

  • Remove the syringe and needle.

  • Maintain a positive pressure of inert gas in the reaction flask throughout the experiment.

Protocol 2: Purification of Tributyl(vinyl)tin by Vacuum Distillation

This protocol describes the purification of a commercially available or synthesized organostannane to remove non-volatile impurities.

Materials:

  • Crude tributyl(vinyl)tin

  • Distillation apparatus (e.g., short-path distillation head)

  • Two Schlenk flasks (distilling and receiving flasks)

  • Vacuum pump with a cold trap

  • Heating mantle and magnetic stirrer

Procedure:

  • Assemble the distillation apparatus and ensure all glassware is clean and oven-dried.

  • Transfer the crude tributyl(vinyl)tin to the distilling flask containing a magnetic stir bar.

  • Connect the distillation apparatus to the Schlenk line and evacuate and backfill with inert gas three times.

  • Slowly apply vacuum to the system, ensuring the cold trap is filled with liquid nitrogen or a dry ice/acetone slush bath.

  • Begin stirring and gently heat the distilling flask using the heating mantle.

  • Collect the fraction that distills at the appropriate temperature and pressure for tributyl(vinyl)tin (e.g., 104-106 °C at 3.5 mmHg).[23]

  • Once the distillation is complete, turn off the heating and allow the apparatus to cool to room temperature under vacuum.

  • Backfill the system with inert gas before disconnecting the receiving flask.

  • The purified tributyl(vinyl)tin should be stored under an inert atmosphere.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_handling Handling and Reaction cluster_workup Work-up and Purification prep_glass Dry Glassware (Oven, >120°C) prep_inert Set up Inert Atmosphere (Schlenk Line/Glovebox) prep_glass->prep_inert prep_reagents Purify/Degas Solvents and Reagents prep_reagents->prep_inert transfer Transfer Organostannane (Syringe/Cannula) prep_inert->transfer reaction Perform Reaction (e.g., Stille Coupling) transfer->reaction monitoring Monitor Reaction (TLC/GC-MS) reaction->monitoring quench Quench Reaction monitoring->quench workup Aqueous Work-up (e.g., KF wash) quench->workup purify Purify Product (Column Chromatography) workup->purify

Caption: Workflow for handling air-sensitive organostannanes.

Troubleshooting_Stille start Low Yield in Stille Coupling check_reagent Is the Organostannane Pure? start->check_reagent check_catalyst Is the Pd Catalyst Active? start->check_catalyst check_conditions Are Reaction Conditions Optimal? start->check_conditions purify_reagent Purify Organostannane (Distillation/Chromatography) check_reagent->purify_reagent No use_fresh_catalyst Use Fresh Catalyst/Pre-catalyst check_catalyst->use_fresh_catalyst No optimize Optimize: Degas Solvents, Check Temperature, Ligand check_conditions->optimize No reaction_success Successful Reaction purify_reagent->reaction_success Re-run Reaction use_fresh_catalyst->reaction_success Re-run Reaction optimize->reaction_success Re-run Reaction

Caption: Troubleshooting flowchart for low yield in Stille coupling.

References

Technical Support Center: Troubleshooting Failed Stille Coupling with Triphenyl(phenylethynyl)tin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Stille coupling reactions involving triphenyl(phenylethynyl)tin. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My Stille coupling reaction with triphenyl(phenylethynyl)tin is not proceeding to completion. What are the most common initial checks?

A1: When a Stille coupling reaction fails or gives low yields, it is crucial to systematically investigate potential causes. The initial checks should focus on the integrity of the reagents and the reaction setup:

  • Reagent Purity: Verify the purity of your triphenyl(phenylethynyl)tin, aryl halide, palladium catalyst, and ligands. Organotin compounds can degrade over time, and the catalyst can be sensitive to air and moisture.[1]

  • Solvent and Atmosphere: Ensure your solvent is anhydrous and thoroughly degassed. Stille couplings are sensitive to oxygen, which can lead to catalyst decomposition and side reactions. The reaction should be run under an inert atmosphere (e.g., argon or nitrogen).

  • Catalyst Activity: The palladium catalyst, whether a Pd(0) or Pd(II) source, is the heart of the reaction. If there is any doubt about its activity, consider using a fresh batch or a different palladium source.

Q2: I am observing significant formation of a homocoupled dimer of phenylethyne. What causes this and how can I minimize it?

A2: Homocoupling of the organostannane to form a dimer (in this case, 1,4-diphenylbuta-1,3-diyne) is a common side reaction in Stille couplings.[2] This can occur through two primary mechanisms: reaction of two equivalents of the organostannane with the Pd(II) precatalyst or a radical process involving the Pd(0) catalyst. To minimize homocoupling:

  • Optimize Reaction Temperature: Higher temperatures can sometimes favor homocoupling. Try running the reaction at a lower temperature for a longer period.

  • Choice of Ligand: The ligand on the palladium catalyst can significantly influence the relative rates of cross-coupling and homocoupling. A more electron-donating and sterically bulky ligand can sometimes suppress homocoupling.

  • Addition of Additives: The use of additives like copper(I) iodide (CuI) can accelerate the transmetalation step, which can outcompete the homocoupling pathway.

Q3: Are there any known issues specific to using triphenyl(phenylethynyl)tin compared to other alkynylstannanes like the tributyl or trimethyl derivatives?

A3: While alkynylstannanes are generally the most reactive class of organostannanes in Stille couplings, the nature of the non-transferable groups on the tin atom can have an impact.[2] The triphenyltin moiety can influence the reaction in the following ways:

  • Reactivity: The electron-withdrawing nature of the phenyl groups compared to alkyl groups might slightly modulate the reactivity of the tin reagent.

  • Side Reactions: While less common than the transfer of the desired alkynyl group, there is a possibility of phenyl group transfer from the tin to the palladium center, leading to the formation of biphenyl or other undesired phenylated byproducts.

  • Purification: Triphenyltin byproducts can sometimes be more challenging to remove during purification compared to their trialkyltin counterparts due to their aromatic nature and different solubility profiles.

Troubleshooting Guides

Guide 1: Low or No Conversion of Starting Materials

This guide provides a step-by-step approach to troubleshoot Stille coupling reactions with triphenyl(phenylethynyl)tin that show low or no conversion of the starting aryl halide.

Troubleshooting Workflow

Troubleshooting_Workflow start Low or No Conversion check_reagents 1. Verify Reagent Quality - Purity of Stannane and Aryl Halide - Activity of Palladium Catalyst - Anhydrous & Degassed Solvent start->check_reagents catalyst_issue 2. Address Potential Catalyst Issues - Use a fresh batch of catalyst - Screen different Pd sources (e.g., Pd(PPh3)4, Pd2(dba)3) - Increase catalyst loading check_reagents->catalyst_issue Reagents OK ligand_effect 3. Optimize Ligand - Add external ligand (e.g., PPh3, AsPh3) - Screen different ligands (e.g., electron-rich, bulky) catalyst_issue->ligand_effect Still no conversion reaction_conditions 4. Modify Reaction Conditions - Increase temperature - Change solvent - Additives (e.g., LiCl, CuI) ligand_effect->reaction_conditions Still no conversion success Successful Coupling reaction_conditions->success Improved Conversion

Caption: Troubleshooting workflow for low or no conversion.

Experimental Protocols & Data

If initial checks of reagent purity and reaction setup do not resolve the issue, a systematic optimization of the reaction conditions should be performed. The following table provides an example of how to approach this, with illustrative data.

EntryPd Source (mol%)Ligand (mol%)Additive (eq.)SolventTemp (°C)Time (h)Yield (%)Observations
1Pd(PPh3)4 (5)--Toluene10024<5No reaction.
2Pd2(dba)3 (2.5)PPh3 (10)-Toluene1002415Slight conversion, starting material remains.
3Pd2(dba)3 (2.5)AsPh3 (10)-Toluene1002425Improved conversion.
4Pd2(dba)3 (2.5)AsPh3 (10)CuI (1.0)DMF801275Significant improvement.
5Pd2(dba)3 (2.5)AsPh3 (10)LiCl (2.0)NMP1201285High conversion, some side products.

Note: The data in this table is for illustrative purposes only and may not reflect the results of a specific reaction.

Detailed Methodologies:

  • General Procedure for Screening: To a dried Schlenk tube, add the aryl halide (1.0 eq.), triphenyl(phenylethynyl)tin (1.1 eq.), and any solid additives. The tube is then evacuated and backfilled with argon three times. The degassed solvent is added, followed by the ligand and palladium source. The reaction is then heated to the desired temperature and monitored by TLC or GC-MS.

  • Use of Additives:

    • CuI: Copper(I) iodide can act as a co-catalyst, facilitating the transmetalation step. It is typically used in stoichiometric amounts.

    • LiCl: Lithium chloride is thought to accelerate the reaction by aiding in the dissociation of ligands from the palladium center, making it more accessible for transmetalation. It is typically used in excess (2-3 equivalents).

Guide 2: Formation of Significant Byproducts

This guide addresses the issue of significant byproduct formation, such as homocoupled products or products from the transfer of phenyl groups from the tin.

Logical Relationship Diagram

Byproduct_Formation start Significant Byproduct Formation homocoupling Phenylethyne Dimer Observed start->homocoupling phenyl_transfer Biphenyl or Phenylated Byproducts Observed start->phenyl_transfer temp_optimization Lower Reaction Temperature homocoupling->temp_optimization ligand_optimization Screen Ligands (e.g., more donating/bulky) homocoupling->ligand_optimization additive_cu Add CuI to Accelerate Transmetalation homocoupling->additive_cu stannane_choice Consider Alternative Stannane (e.g., tributyl(phenylethynyl)tin) phenyl_transfer->stannane_choice success Reduced Byproducts temp_optimization->success ligand_optimization->success additive_cu->success stannane_choice->success

Caption: Troubleshooting byproduct formation.

Experimental Protocols & Data

The following table illustrates a strategy to mitigate byproduct formation.

EntryLigandAdditiveTemp (°C)Desired Product (%)Homocoupled Dimer (%)Phenylated Byproduct (%)
1PPh3-110405010
2PPh3-8060355
3P(o-tol)3-8075205
4PPh3CuI8085105
5PPh3-8080 (with tributyl(phenylethynyl)tin)15<2

Note: The data in this table is for illustrative purposes only and may not reflect the results of a specific reaction.

Detailed Methodologies:

  • Ligand Screening: Prepare a series of reactions in parallel, each with a different phosphine or arsine ligand. Common ligands to screen include triphenylphosphine (PPh3), tri(o-tolyl)phosphine (P(o-tol)3), and triphenylarsine (AsPh3). More electron-rich and sterically hindered ligands can sometimes favor the desired reductive elimination over side reactions.

  • Alternative Organostannane: If phenyl group transfer is a persistent issue, consider synthesizing or purchasing tributyl(phenylethynyl)tin. The butyl groups are less prone to transfer than phenyl groups. The reaction can be run under the same conditions to compare the outcomes.

Concluding Remarks

Troubleshooting failed Stille coupling reactions requires a systematic and logical approach. By carefully considering the quality of the reagents, the reaction conditions, and the potential for side reactions, it is often possible to identify the root cause of the problem and optimize the reaction for a successful outcome. When working with organotin compounds, always follow appropriate safety precautions due to their toxicity.

References

Technical Support Center: Optimizing Triphenyl(phenylethynyl)tin Couplings

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for triphenyl(phenylethynyl)tin coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. Here you will find frequently asked questions and troubleshooting guides to address common issues, particularly concerning the reduction of reaction times.

Frequently Asked Questions (FAQs)

Q1: My Stille coupling reaction with triphenyl(phenylethynyl)tin is very slow. What are the most common causes?

A1: Slow reaction times in Stille couplings involving triphenyl(phenylethynyl)tin can stem from several factors. The primary areas to investigate are the catalyst system (palladium source and ligands), the solvent, the presence of inhibiting impurities, and the reaction temperature. Inefficient transmetalation, which is often the rate-determining step, can be a major contributor to slow reactions.

Q2: What is the role of a copper(I) co-catalyst, and can it help speed up my reaction?

A2: Yes, the addition of a copper(I) salt, such as copper(I) iodide (CuI), can significantly accelerate Stille coupling reactions. The copper(I) co-catalyst is believed to facilitate the transmetalation step by acting as a scavenger for free ligands in the reaction mixture. These free ligands can otherwise coordinate to the palladium center and inhibit the reaction.

Q3: Can microwave irradiation be used to reduce the reaction time?

A3: Absolutely. Microwave-assisted organic synthesis is a well-established technique for dramatically reducing reaction times, often from hours to just a few minutes.[1][2][3] The rapid and efficient heating provided by microwave irradiation can overcome activation energy barriers more effectively than conventional heating methods. For Stille and other cross-coupling reactions, this can lead to higher yields and shorter reaction times.

Q4: Does the choice of solvent impact the reaction speed?

A4: The choice of solvent can have a significant impact on the reaction rate and outcome. Polar aprotic solvents like DMF, and esters like ethyl acetate (EtOAc) or butyl acetate (BuOAc) have been shown to be effective for Stille couplings with tetra(phenylethynyl)tin.[4] Less polar solvents such as toluene or dioxane may result in slower reactions.[4] It is recommended to use anhydrous solvents, as water can sometimes interfere with the catalytic cycle, although some protocols have been developed for aqueous conditions.

Q5: Are there specific ligands that are known to accelerate the coupling reaction?

A5: The choice of ligand is critical. Electron-rich and sterically bulky phosphine ligands are often employed to accelerate Stille couplings. These ligands can stabilize the palladium catalyst and promote the oxidative addition and reductive elimination steps of the catalytic cycle. While triphenylphosphine (PPh₃) is common, other ligands may offer improved performance depending on the specific substrates.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving issues related to slow reaction times in triphenyl(phenylethynyl)tin couplings.

Problem: The coupling reaction is not reaching completion or is proceeding very slowly.

G cluster_catalyst Catalyst Troubleshooting cluster_additives Additives cluster_conditions Conditions Optimization cluster_microwave Microwave Synthesis start Slow or Incomplete Reaction catalyst Step 1: Evaluate Catalyst System - Is the Pd catalyst active? - Is the ligand appropriate? start->catalyst additives Step 2: Consider Additives - Have you tried adding CuI? catalyst->additives If catalyst is not the issue catalyst_check Use fresh, high-purity Pd catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) catalyst->catalyst_check ligand_check Consider electron-rich, bulky ligands catalyst->ligand_check conditions Step 3: Optimize Reaction Conditions - Is the temperature optimal? - Is the solvent appropriate? additives->conditions If additives don't resolve add_cui Add 0.1 - 1.0 eq. of CuI additives->add_cui microwave Step 4: Advanced Acceleration - Can you use microwave irradiation? conditions->microwave For further acceleration temp_check Increase temperature (e.g., 80-125°C) conditions->temp_check solvent_check Switch to a more suitable solvent (e.g., DMF, EtOAc, BuOAc) conditions->solvent_check solution Solution: Optimized Reaction microwave->solution mw_protocol Employ a microwave reactor (Typical times: 2-20 min) microwave->mw_protocol

Experimental Protocols & Data

While specific comparative data on reaction times for triphenyl(phenylethynyl)tin are dispersed throughout the literature, the following tables summarize effective conditions from a study on the Stille coupling of tetra(phenylethynyl)tin with p-nitroiodobenzene, which serves as a good model.[4]

Table 1: Effect of Solvent and Amine Additive on Yield

EntrySolventAmine AdditiveTemperature (°C)Time (h)Yield (%)
1BuOAcEt₂NH125287
2EtOAcEt₂NH80284
3DMFEt₂NH1001.582
4Et₃N-1002.580
5DioxaneEt₂NH100355
6TolueneEt₂NH100348

Reaction conditions: tetra(phenylethynyl)tin, p-nitroiodobenzene, Pd(PPh₃)₂Cl₂ (5 mol%). Yields were determined by GC-MS.[4]

Table 2: Effect of Different Amine Additives on Yield

EntryAmine AdditiveTemperature (°C)Time (h)Yield (%)
1Et₂NH1001.582
2Pr₂NH1001.581
3DABCO100279
4Et₃N1002.580
5Bu₃N1002.578

Reaction conditions: tetra(phenylethynyl)tin, p-nitroiodobenzene, Pd(PPh₃)₂Cl₂ (5 mol%) in DMF.[4]

General Protocol for Stille Coupling of Tetra(phenylethynyl)tin with an Aryl Halide

The following is a general procedure based on optimized conditions found in the literature.[4]

G reagents 1. Combine Reagents - Tetra(phenylethynyl)tin - Aryl halide - Pd catalyst (e.g., Pd(PPh₃)₂Cl₂) - Amine additive (e.g., Et₂NH) - Anhydrous solvent (e.g., DMF) setup 2. Reaction Setup - Assemble under inert atmosphere (Ar or N₂) - Equip with condenser and magnetic stirrer reagents->setup heating 3. Heating - Heat to 80-125°C - Alternatively, use microwave reactor (e.g., 100°C, 5-20 min) setup->heating monitoring 4. Monitor Progress - Use TLC or GC-MS to track conversion heating->monitoring workup 5. Workup - Cool to room temperature - Dilute with solvent - Wash with aqueous solution - Dry organic layer monitoring->workup purification 6. Purification - Concentrate under reduced pressure - Purify by column chromatography workup->purification

Detailed Steps:

  • Reagent Preparation: In a reaction vessel, combine tetra(phenylethynyl)tin (1.0 eq), the aryl halide (4.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 5 mol% per aryl halide), and the amine additive (e.g., diethylamine, 4.0 eq).

  • Solvent Addition: Add the anhydrous solvent (e.g., DMF, EtOAc, or BuOAc) to the vessel.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) and maintain this atmosphere throughout the reaction.

  • Heating:

    • Conventional Heating: Heat the mixture to the desired temperature (typically 80-125°C) and stir vigorously.

    • Microwave Heating: If using a microwave reactor, set the temperature (e.g., 100-140°C) and reaction time (typically 2-20 minutes).[1]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent and wash with water or brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

References

Technical Support Center: Triphenyl(phenylethynyl)tin Reaction Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of temperature on the reaction kinetics of triphenyl(phenylethynyl)tin, particularly in the context of Stille cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of temperature on the rate of Stille cross-coupling reactions involving triphenyl(phenylethynyl)tin?

A1: Generally, increasing the reaction temperature increases the rate of Stille cross-coupling reactions. This is because a higher temperature provides the reactant molecules with greater kinetic energy, leading to a higher frequency of collisions with sufficient energy to overcome the activation energy barrier of the reaction.[1][2] However, it is crucial to note that excessively high temperatures can lead to undesirable side reactions and decomposition of the catalyst and organotin reagent.

Q2: What is the typical temperature range for Stille reactions with alkynyltin reagents like triphenyl(phenylethynyl)tin?

A2: The optimal temperature for a Stille reaction is highly dependent on the specific substrates, catalyst system, and solvent used. While some reactions can proceed at room temperature, many require heating to achieve a reasonable reaction rate. Temperatures for Stille couplings involving alkynyltin reagents can range from ambient temperature to over 100 °C. It is always recommended to start with conditions reported in the literature for similar substrates and optimize from there.

Q3: Are there any common side reactions to be aware of when heating reactions with triphenyl(phenylethynyl)tin?

A3: Yes, at elevated temperatures, several side reactions can occur. A common side reaction in Stille couplings is the homocoupling of the organotin reagent to form a dimer (in this case, 1,4-diphenylbuta-1,3-diyne).[3] Additionally, thermal decomposition of the triphenyl(phenylethynyl)tin reagent can occur, leading to the formation of byproducts and a reduction in the yield of the desired cross-coupled product. Catalyst decomposition at higher temperatures is also a significant concern, which can halt the catalytic cycle.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No or low conversion to product Reaction temperature is too low. The activation energy barrier is not being sufficiently overcome.Gradually increase the reaction temperature in 10-20 °C increments, monitoring the reaction progress by a suitable analytical method (e.g., TLC, GC, LC-MS).
Catalyst has decomposed. The reaction temperature is too high, or the reaction has been heated for an extended period.Lower the reaction temperature. Consider using a more thermally stable palladium catalyst or ligand. Ensure the reaction is performed under an inert atmosphere to prevent oxidative degradation of the catalyst.
Formation of significant side products (e.g., homocoupled alkyne) Reaction temperature is too high. Higher temperatures can favor side reactions like homocoupling.Decrease the reaction temperature. Optimize the reaction time to favor the desired cross-coupling over side reactions. The addition of certain ligands can sometimes suppress homocoupling.
Inconsistent reaction rates between batches Inaccurate temperature control. Fluctuations in the reaction temperature will lead to variability in the reaction rate.Use a reliable heating system with precise temperature control (e.g., an oil bath with a thermocouple and controller). Ensure consistent stirring to maintain a uniform temperature throughout the reaction mixture.
Reaction stalls before completion Catalyst deactivation. This can be exacerbated by higher temperatures.If possible, add a fresh portion of the catalyst to the reaction mixture. For future experiments, consider a lower reaction temperature or a more robust catalyst system.

Quantitative Data

Temperature (°C)Temperature (K)Rate Constant, k (s⁻¹) (Hypothetical)
50323.150.001
60333.150.0025
70343.150.006
80353.150.014
90363.150.032
100373.150.070

Note: The rate constant approximately doubles for every 10 °C increase in temperature, a common rule of thumb in chemical kinetics.[2]

Experimental Protocols

Detailed Methodology for a Kinetic Study of a Stille Cross-Coupling Reaction

This protocol outlines a general procedure for investigating the impact of temperature on the reaction kinetics of the Stille cross-coupling of triphenyl(phenylethynyl)tin with an aryl halide.

Materials:

  • Triphenyl(phenylethynyl)tin

  • Aryl halide (e.g., iodobenzene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Anhydrous, degassed solvent (e.g., toluene or DMF)

  • Internal standard (a stable compound that does not react under the reaction conditions)

  • Schlenk flask or similar reaction vessel suitable for inert atmosphere techniques

  • Heating mantle or oil bath with a temperature controller and thermocouple

  • Magnetic stirrer and stir bar

  • Syringes for reagent transfer

  • Gas chromatograph (GC) or high-performance liquid chromatograph (HPLC) for analysis

Procedure:

  • Reaction Setup:

    • To a pre-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, the aryl halide, and the internal standard.

    • Add the anhydrous, degassed solvent via syringe.

    • Stir the mixture at room temperature until all solids are dissolved.

  • Initiation of Reaction and Sampling:

    • Place the flask in the heating apparatus pre-heated to the desired temperature.

    • Once the reaction mixture reaches the set temperature, add the triphenyl(phenylethynyl)tin solution in the same solvent via syringe to initiate the reaction (this is t=0).

    • Immediately take the first sample (t=0) by withdrawing a small aliquot (e.g., 0.1 mL) with a syringe and quenching it in a vial containing a suitable solvent (e.g., diethyl ether with a small amount of saturated aqueous KF solution to remove excess organotin reagent).

    • Continue to take samples at regular intervals (e.g., every 10, 20, 30, 60 minutes) for a period sufficient to observe significant conversion.

  • Analysis:

    • Analyze the quenched samples by GC or HPLC to determine the concentration of the starting materials and the product relative to the internal standard.

    • Plot the concentration of the product versus time. The initial slope of this curve will be the initial reaction rate.

  • Temperature Variation:

    • Repeat the experiment at several different temperatures (e.g., 60 °C, 70 °C, 80 °C, 90 °C) while keeping the concentrations of all reactants and the catalyst constant.

  • Data Analysis:

    • Calculate the rate constant (k) at each temperature from the initial rate data.

    • Construct an Arrhenius plot by plotting ln(k) versus 1/T (where T is the absolute temperature in Kelvin).

    • The slope of the Arrhenius plot is equal to -Ea/R, where Ea is the activation energy and R is the ideal gas constant. The y-intercept is ln(A), where A is the pre-exponential factor.

Visualizations

Stille_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction and Sampling cluster_analysis Data Analysis prep1 Add Pd Catalyst, Aryl Halide, and Internal Standard to Schlenk Flask prep2 Add Anhydrous, Degassed Solvent prep1->prep2 prep3 Stir to Dissolve prep2->prep3 react1 Heat to Desired Temperature prep3->react1 Proceed to Reaction react2 Add Triphenyl(phenylethynyl)tin (t=0) react1->react2 react3 Take Samples at Regular Intervals react2->react3 analysis1 Analyze Samples by GC/HPLC react3->analysis1 Analyze Samples analysis2 Plot [Product] vs. Time to Determine Initial Rate analysis1->analysis2 analysis3 Calculate Rate Constant (k) at Each Temperature analysis2->analysis3 analysis4 Construct Arrhenius Plot (ln(k) vs. 1/T) analysis3->analysis4 analysis5 Determine Activation Energy (Ea) and Pre-exponential Factor (A) analysis4->analysis5 Troubleshooting_Logic start Low or No Product Formation q1 Is the reaction temperature known to be sufficient for similar reactions? start->q1 sol1 Increase reaction temperature in increments. q1->sol1 No q2 Is there evidence of decomposition (e.g., color change, formation of insoluble material)? q1->q2 Yes a1_yes Yes a1_no No sol2 Lower reaction temperature. Consider a more stable catalyst. q2->sol2 Yes sol3 Consider other factors: catalyst activity, reagent purity, solvent quality. q2->sol3 No a2_yes Yes a2_no No

References

Validation & Comparative

comparing triphenyl(phenylethynyl)tin with other alkynylating agents

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Triphenyl(phenylethynyl)tin and Other Alkynylating Agents for Researchers

In the realm of organic synthesis, the introduction of an alkynyl group is a fundamental transformation, pivotal in the construction of complex molecules for pharmaceuticals, natural products, and materials science. A variety of reagents have been developed for this purpose, each with its own set of advantages and disadvantages. This guide provides an objective comparison of triphenyl(phenylethynyl)tin with other common alkynylating agents, supported by experimental data to aid researchers in selecting the most suitable reagent for their specific needs.

Overview of Alkynylating Agents

Alkynylating agents can be broadly classified based on the metallic or heteroatomic group attached to the alkyne. This guide will focus on the comparison of organotin reagents, specifically triphenyl(phenylethynyl)tin, with other widely used classes of alkynylating agents.

Triphenyl(phenylethynyl)tin is a member of the organostannane family of compounds. These reagents are primarily used in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling.[1][2][3] Organostannanes are valued for their stability to air and moisture, and a wide variety of these reagents are commercially available or can be synthesized with relative ease.[1] However, a significant drawback of organotin compounds is their high toxicity.[1][4][5]

Alternative Alkynylating Agents:

  • Alkynyl Grignard Reagents (R-C≡C-MgX): These are highly reactive nucleophiles formed from the reaction of a terminal alkyne with a Grignard reagent like ethylmagnesium bromide.[6][7] They are potent nucleophiles for addition to carbonyl compounds and can participate in some coupling reactions.[8] Their high reactivity can also be a drawback, leading to a lack of functional group tolerance.

  • Alkynyl Lithium Reagents (R-C≡C-Li): Similar to Grignard reagents, these are highly reactive nucleophiles generated by the deprotonation of terminal alkynes with strong bases like n-butyllithium. They are widely used for C-C bond formation but share the same limitation of low functional group tolerance due to their high basicity and nucleophilicity.

  • Alkynylsilanes (R-C≡C-SiR'₃): These reagents are generally more stable and less reactive than their Grignard or lithium counterparts. They are primarily used in Hiyama-type and modified Sonogashira cross-coupling reactions. The silyl group can also act as a protecting group for the terminal alkyne.[9]

  • Hypervalent Iodine Reagents (e.g., Ethynylbenziodoxolones - EBX): These compounds serve as electrophilic alkynylating agents, a complementary approach to the more common nucleophilic reagents.[10][11][12][13] They are particularly useful for the alkynylation of soft nucleophiles and have found applications in a variety of transformations, including the alkynylation of C-H bonds.[10][11]

Performance Comparison in Cross-Coupling Reactions

The Stille and Sonogashira reactions are two of the most powerful methods for the formation of carbon-carbon bonds between sp² and sp hybridized carbons. Below is a comparative overview of the performance of different alkynylating agents in these transformations.

Table 1: Comparison of Alkynylating Agents in Cross-Coupling Reactions

FeatureTriphenyl(phenylethynyl)tin (Stille Coupling)Terminal Alkynes (Sonogashira Coupling)Alkynylsilanes (Hiyama/Sonogashira-type)
Reaction Type Stille Cross-Coupling[1][2]Sonogashira Cross-Coupling[14][15][16]Hiyama or modified Sonogashira Coupling[9]
Typical Catalyst Palladium(0) complexes (e.g., Pd(PPh₃)₄)[2]Palladium(0) complex and a Copper(I) co-catalyst (e.g., CuI)[14][15]Palladium(0) complexes, often with an activator (e.g., fluoride)[9]
Substrate Scope Broad for aryl/vinyl halides and triflates.[1][3]Broad for aryl/vinyl halides and terminal alkynes.[14][15]Good for aryl/vinyl halides; requires activation of the C-Si bond.[9]
Functional Group Tolerance Generally good.Good, though sensitive functional groups can be affected by the base.Generally good.
Toxicity High toxicity of tin reagents and byproducts.[1][4][5]The terminal alkyne itself is generally low toxicity. Copper can be toxic.Lower toxicity compared to organostannanes.
Stability Air and moisture stable.[1]Generally stable, though some can be volatile.Air and moisture stable.[9]
Byproducts Stoichiometric amounts of toxic tin byproducts that can be difficult to remove.Catalytic amounts of copper salts and an amine salt.Silanols or fluorosilanes, which are generally easier to remove.

Experimental Protocols

Below is a representative experimental protocol for a Stille cross-coupling reaction using an alkynylstannane.

Protocol: Stille Cross-Coupling of an Aryl Iodide with an Alkynylstannane

Materials:

  • Aryl iodide (1.0 equiv)

  • Alkynylstannane (e.g., Tributyl(phenylethynyl)tin) (1.1 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl iodide, the alkynylstannane, and the Pd(PPh₃)₄ catalyst.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC/MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride to remove the tin byproducts.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization of Reaction Workflow

The following diagram illustrates a typical workflow for a palladium-catalyzed cross-coupling reaction.

G General Workflow for Palladium-Catalyzed Alkynylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Aryl/Vinyl Halide, Alkynylating Agent, and Catalyst in a dry flask B Add Anhydrous, Degassed Solvent A->B Under Inert Atmosphere C Heat and Stir B->C D Monitor Reaction Progress (TLC/GC-MS) C->D E Cool to Room Temperature D->E Reaction Complete F Aqueous Workup (e.g., KF wash for Stille) E->F G Extraction with Organic Solvent F->G H Drying and Concentration G->H I Column Chromatography H->I J Pure Product I->J

Caption: A generalized workflow for a palladium-catalyzed alkynylation reaction.

The catalytic cycle for the Stille reaction is a fundamental concept for understanding the mechanism.

Stille_Cycle Simplified Catalytic Cycle for Stille Coupling Pd0 Pd(0)L₂ ArPdI Ar-Pd(II)-X L₂ Pd0->ArPdI Oxidative Addition ArPdAlkynyl Ar-Pd(II)-C≡CR' L₂ ArPdI->ArPdAlkynyl Transmetalation ArPdAlkynyl->Pd0 Reductive Elimination Product Ar-C≡C-R' SnX X-SnR₃ Stannane R'-C≡C-SnR₃ ArX Ar-X

Caption: A simplified diagram of the Stille coupling catalytic cycle.

Conclusion

The choice of an alkynylating agent is a critical decision in the design of a synthetic route. Triphenyl(phenylethynyl)tin and other organostannanes offer the advantages of stability and high reactivity in Stille couplings. However, their significant toxicity is a major concern that necessitates careful handling and waste disposal. For many applications, alternative reagents such as terminal alkynes in Sonogashira couplings, or alkynylsilanes in Hiyama-type couplings, may offer a more environmentally benign and safer, albeit sometimes less reactive, option. The development of electrophilic alkynylating agents like hypervalent iodine reagents has further expanded the toolbox for the synthesis of acetylenic compounds. Ultimately, the optimal choice will depend on the specific substrates, desired functional group tolerance, and the laboratory's capabilities for handling toxic reagents.

References

A Comparative Guide to the Reactivity of Triphenyl(phenylethynyl)tin and Tributyl(phenylethynyl)tin in Stille Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the Stille reaction, the reactivity of the organostannane is primarily governed by the rate of transmetalation, the step in which the organic group is transferred from tin to the palladium catalyst. While both triphenyl(phenylethynyl)tin and tributyl(phenylethynyl)tin are effective reagents for introducing the phenylethynyl moiety, their reactivity profiles differ due to the electronic and steric effects of the non-transferable phenyl and butyl groups, respectively.

Tributyl(phenylethynyl)tin is generally considered to be more reactive than its triphenyl counterpart. The electron-donating nature of the butyl groups increases the nucleophilicity of the tin atom, facilitating the transmetalation step. However, the toxicity of tributyltin byproducts and challenges in their removal from the reaction mixture are significant drawbacks.

Triphenyl(phenylethynyl)tin , while often exhibiting slower reaction kinetics, offers the advantage of generating less toxic and more easily removable triphenyltin byproducts. The electron-withdrawing nature of the phenyl groups can decrease the rate of transmetalation compared to the tributyl analogue.

Reactivity Comparison: Theoretical and Practical Considerations

FeatureTriphenyl(phenylethynyl)tinTributyl(phenylethynyl)tinRationale
Relative Reactivity Generally LowerGenerally HigherThe electron-donating alkyl groups on tributyltin increase the nucleophilicity of the tin center, accelerating the rate-determining transmetalation step of the Stille catalytic cycle. Phenyl groups are more electron-withdrawing, which can decrease the reactivity.
Byproduct Toxicity LowerHigherTriphenyltin compounds are generally less toxic and easier to handle than highly toxic tributyltin compounds, which are known endocrine disruptors.[1]
Byproduct Removal EasierMore DifficultTriphenyltin halides are often crystalline solids that can sometimes be removed by filtration or are more readily separated by chromatography. Tributyltin halides are oils that can be challenging to separate from the desired product.
Propensity for Phenyl Transfer Possible Side ReactionNot ApplicableIn some cases, a phenyl group from triphenyl(phenylethynyl)tin can be transferred to the palladium catalyst, leading to undesired biphenyl byproducts. The transfer of a butyl group is significantly less favorable.[2]

Experimental Protocols: A General Guideline for Stille Cross-Coupling

The following is a generalized experimental protocol for the Stille cross-coupling of an aryl halide with a phenylethynyltin reagent. The specific conditions, including catalyst, ligand, solvent, and temperature, may require optimization for a particular substrate.

Materials:

  • Aryl halide (1.0 equiv)

  • Triphenyl(phenylethynyl)tin or Tributyl(phenylethynyl)tin (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)

  • Ligand (if required, e.g., PPh₃, AsPh₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

  • Optional: Copper(I) iodide (CuI) as a co-catalyst

Procedure:

  • To a dry flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, the palladium catalyst, and any additional ligand.

  • Add the anhydrous solvent, and stir the mixture at room temperature for 10-15 minutes.

  • Add the phenylethynyltin reagent to the reaction mixture.

  • If using, add the CuI co-catalyst.

  • Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts.

  • Filter the mixture through a pad of celite, washing with the organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Visualizing the Stille Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Stille cross-coupling reaction.

Stille_Cycle Pd0 Pd(0)L₂ PdII R¹-Pd(II)L₂-X Pd0->PdII R¹-X OxAdd Oxidative Addition Intermediate R¹-Pd(II)L₂(R²) PdII->Intermediate R²-SnR₃ Byproduct X-SnR₃ PdII->Byproduct X-SnR₃ Transmetalation Transmetalation Intermediate->Pd0 R¹-R² Product R¹-R² Intermediate->Product RedElim Reductive Elimination Reagent1 R¹-X Reagent2 R²-SnR₃

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Conclusion

The choice between triphenyl(phenylethynyl)tin and tributyl(phenylethynyl)tin for a Stille cross-coupling reaction involves a trade-off between reactivity and practical considerations such as toxicity and ease of purification. For reactions where high reactivity and rapid conversion are paramount, tributyl(phenylethynyl)tin may be the preferred reagent, provided that appropriate safety measures and purification strategies are in place. Conversely, for syntheses where byproduct toxicity and ease of removal are of greater concern, particularly in the later stages of a multi-step synthesis or in industrial applications, triphenyl(phenylethynyl)tin presents a valuable alternative, albeit potentially at the cost of a slower reaction rate. Careful consideration of these factors will enable researchers to select the most appropriate reagent for their specific synthetic goals.

References

A Comparative Guide to the Mechanistic Pathways of Triphenyl(phenylethynyl)tin Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mechanistic pathways of triphenyl(phenylethynyl)tin, a versatile reagent in organic synthesis. We will explore its reactivity in two distinct and significant transformations: the palladium-catalyzed Stille cross-coupling reaction and the Lewis acid-catalyzed alkynylation of imines. This comparison will be supported by experimental data, detailed protocols, and mechanistic diagrams to provide a comprehensive resource for researchers.

Introduction to the Reactivity of Triphenyl(phenylethynyl)tin

Triphenyl(phenylethynyl)tin is an organotin reagent characterized by the presence of a phenylethynyl group, which can be transferred in various chemical transformations. Its reactivity is primarily centered around the cleavage of the tin-carbon bond. The nature of this cleavage and the subsequent bond formation are dictated by the reaction conditions and the coupling partner. This guide will delve into two key examples of its synthetic utility.

The Stille Cross-Coupling Reaction

The Stille reaction is a cornerstone of carbon-carbon bond formation, involving the palladium-catalyzed coupling of an organostannane with an organic halide or pseudohalide.[1] In the context of triphenyl(phenylethynyl)tin, this reaction is employed to introduce a phenylethynyl moiety onto an aromatic or vinyl scaffold.

Mechanistic Pathway

The catalytic cycle of the Stille reaction is well-established and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

Stille_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X Ar-X R-X->Oxidative_Addition Intermediate_1 cis-[ArPd(II)XL2] Oxidative_Addition->Intermediate_1 Isomerization Isomerization Intermediate_1->Isomerization Intermediate_2 trans-[ArPd(II)XL2] Isomerization->Intermediate_2 Transmetalation Transmetalation Intermediate_2->Transmetalation Sn_Reagent PhC≡CSnPh3 Sn_Reagent->Transmetalation Intermediate_3 trans-[ArPd(II)(C≡CPh)L2] Transmetalation->Intermediate_3 Reductive_Elimination Reductive Elimination Intermediate_3->Reductive_Elimination Product Ar-C≡CPh Reductive_Elimination->Product Catalyst_Regen Pd(0)L2 Reductive_Elimination->Catalyst_Regen Regenerated Catalyst

Figure 1: Catalytic cycle of the Stille cross-coupling reaction.
Performance Data

The efficiency of the Stille coupling is influenced by the nature of the aryl halide, the palladium catalyst, and the reaction conditions. The following table summarizes representative yields for the Stille coupling of various organostannanes with aryl halides, illustrating the general scope of this reaction. While specific data for triphenyl(phenylethynyl)tin is not compiled in a single source, the trends are generally applicable.

EntryAryl HalideOrganostannaneCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)
1IodobenzeneVinyltributyltinPd₂(dba)₃ (1)(2-furyl)₃P (4)Et₂O371195
2BromobenzeneVinyltributyltinPd₂(dba)₃ (1)(2-furyl)₃P (4)Et₂O371185
34-IodoacetophenoneVinyltributyltinPd₂(dba)₃ (1)(2-furyl)₃P (4)Et₂O371192
44-BromoanisoleVinyltributyltinPd₂(dba)₃ (1)(2-furyl)₃P (4)Et₂O371178

Note: Data is representative of Stille reactions with vinyltributyltin as reported in the literature and serves to illustrate general reactivity trends.[3]

Experimental Protocol: General Procedure for Stille Cross-Coupling

The following is a general procedure for the palladium-catalyzed Stille cross-coupling of an aryl halide with an organostannane.

Stille_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Combine Pd catalyst, ligand, aryl halide, and organostannane in a flame-dried flask. Solvent Add anhydrous solvent under inert atmosphere. Reagents->Solvent Heating Heat the reaction mixture to the specified temperature. Solvent->Heating Monitoring Monitor reaction progress by TLC or GC-MS. Heating->Monitoring Quenching Cool to room temperature and quench with aqueous KF solution. Monitoring->Quenching Extraction Extract with an organic solvent. Quenching->Extraction Purification Dry the organic layer and purify by column chromatography. Extraction->Purification

Figure 2: Experimental workflow for a typical Stille cross-coupling reaction.

Detailed Steps:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., P(t-Bu)₃ or AsPh₃, 2-8 mol%), and the aryl halide (1.0 equiv).

  • Add the organostannane (e.g., triphenyl(phenylethynyl)tin, 1.1-1.5 equiv) via syringe.

  • Add the anhydrous solvent (e.g., THF, dioxane, or DMF).

  • Heat the reaction mixture to the desired temperature (typically 60-100 °C) and stir for the specified time (usually 12-24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and add a saturated aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts.

  • Stir the mixture vigorously for 30 minutes, then filter through a pad of celite.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Alkynylation of Imines

A less common but synthetically valuable reaction of alkynyltins is the Lewis acid-catalyzed addition to imines to form propargylamines. This transformation showcases a different mode of reactivity for the phenylethynyl group, involving nucleophilic attack on an electrophilic carbon. Recent studies have explored the use of tetra(phenylethynyl)tin for this purpose, and the findings are instructive for understanding the reactivity of the phenylethynyltin moiety.[2]

Mechanistic Pathway

The reaction is believed to proceed through the activation of the imine by a Lewis acid, followed by the nucleophilic addition of the phenylethynyl group from the tin reagent.

Imine_Alkynylation_Mechanism Imine R1-CH=N-R2 Activation Activation Imine->Activation Lewis_Acid Lewis Acid (e.g., ZnCl2) Lewis_Acid->Activation Activated_Imine [R1-CH=N(LA)-R2]+ Activation->Activated_Imine Nucleophilic_Attack Nucleophilic Attack Activated_Imine->Nucleophilic_Attack Sn_Reagent (PhC≡C)4Sn Sn_Reagent->Nucleophilic_Attack Intermediate Intermediate Adduct Nucleophilic_Attack->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Product R1-CH(C≡CPh)-NH-R2 Hydrolysis->Product

Figure 3: Proposed mechanism for the Lewis acid-catalyzed alkynylation of imines.
Performance Data

The yield of the propargylamine product is dependent on the Lewis acid catalyst, solvent, and the electronic properties of the imine substrate. The following table presents data from the study on tetra(phenylethynyl)tin.

EntryImineLewis Acid (mol%)SolventTemp (°C)Time (h)Yield (%)
1N-benzylideneanilineZnCl₂ (10)Dichloromethane40692
2N-benzylideneanilineSc(OTf)₃ (10)Dichloromethane40875
3N-benzylideneanilineInCl₃ (10)Dichloromethane401268
4N-(4-methoxybenzylidene)anilineZnCl₂ (10)Dichloromethane40685
5N-(4-nitrobenzylidene)anilineZnCl₂ (10)Dichloromethane40595
6N-benzylideneanilineZnCl₂ (10)Toluene60688
7N-benzylideneanilineZnCl₂ (10)None80398

Source: Adapted from data on the alkynylation of imines with tetra(phenylethynyl)tin.[2]

Experimental Protocol: General Procedure for Imine Alkynylation

The following is a general procedure for the Lewis acid-catalyzed alkynylation of imines with tetra(phenylethynyl)tin.[2]

Imine_Alkynylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Combine Lewis acid, imine, and tetra(phenylethynyl)tin in a reaction vial. Solvent Add solvent (or perform solvent-free). Reagents->Solvent Heating Stir vigorously at the specified temperature. Solvent->Heating Monitoring Monitor reaction progress by GC-MS. Heating->Monitoring Quenching Add chloroform and water. Monitoring->Quenching Extraction Separate organic layer and extract aqueous layer with chloroform. Quenching->Extraction Purification Purify by flash chromatography. Extraction->Purification

References

Spectroscopic Analysis for Product Formation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In drug development and chemical research, confirming the successful synthesis of a target molecule is a critical step. Spectroscopic techniques are indispensable tools for this purpose, providing detailed information about the molecular structure and composition of a reaction product. This guide offers a comparative overview of three widely used spectroscopic methods for product formation analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. We will use the synthesis of acetylsalicylic acid (aspirin) from salicylic acid and acetic anhydride as a practical example to illustrate the application of these techniques.

Comparison of Spectroscopic Techniques

The choice of a spectroscopic technique for product confirmation depends on several factors, including the nature of the analyte, the required level of detail, and the available instrumentation. The following table summarizes the key performance characteristics of NMR, MS, and FTIR spectroscopy for the analysis of small organic molecules.

FeatureNMR SpectroscopyMass Spectrometry (MS)Fourier-Transform Infrared (FTIR) Spectroscopy
Information Provided Detailed molecular structure, connectivity of atoms, stereochemistry.[1]Molecular weight, elemental composition, fragmentation patterns.[2][3]Presence of functional groups.[4]
Typical Limit of Detection (LOD) ~5 µM for small molecules on a 600 MHz instrument with a cryoprobe.[5]Picomole to femtomole range.[6]5-10% for components in a mixture, though specialized techniques can achieve lower limits.[7]
Typical Limit of Quantification (LOQ) SNR of 10:1 is typically required.[5] Can be in the micromolar range depending on the instrument and experiment.Nanomolar to picomolar range.Generally higher than MS and NMR, often in the % range for mixtures.
Resolution High resolution allows for the distinction of chemically similar nuclei.High-resolution instruments can distinguish between molecules with very similar masses.Typically lower resolution than NMR and MS, sufficient to distinguish different functional groups.
Data Acquisition Time Seconds to hours, depending on the experiment and desired signal-to-noise ratio.Milliseconds to seconds per sample.Seconds to minutes.
Quantitative Analysis Inherently quantitative, as signal intensity is directly proportional to the number of nuclei.[8]Can be quantitative with the use of internal standards and calibration curves.[3]Can be quantitative with proper calibration, but often less precise for mixtures than NMR.[9]
Sample Preparation Requires dissolution in a deuterated solvent; sample volume is typically 0.5-1 mL.[6]Often requires dilution and may involve chromatography for complex mixtures.Can be performed on solids, liquids, and gases with minimal sample preparation (e.g., using ATR).

Experimental Protocols: Confirmation of Aspirin Synthesis

The synthesis of aspirin involves the esterification of salicylic acid with acetic anhydride, catalyzed by an acid such as sulfuric or phosphoric acid.[4][9]

Reaction: Salicylic Acid + Acetic Anhydride → Acetylsalicylic Acid (Aspirin) + Acetic Acid

Below are detailed protocols for confirming the formation of aspirin using NMR, Mass Spectrometry, and FTIR.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the dried reaction product in about 0.7 mL of a deuterated solvent (e.g., deuterated chloroform, CDCl₃) in an NMR tube.[6]

    • Ensure the solid is fully dissolved. If not, filter the solution into a clean NMR tube.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer.

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum. Typical acquisition parameters for a 400 MHz spectrometer might include:

      • Pulse angle: 90°

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-5 seconds

      • Number of scans: 8-16 (adjust for desired signal-to-noise)

    • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

  • Data Analysis:

    • Salicylic Acid (Reactant): Look for characteristic peaks, including a broad singlet for the phenolic hydroxyl proton (around 4-7 ppm, can exchange with D₂O), aromatic protons (between 6.8 and 8.0 ppm), and a carboxylic acid proton (a broad singlet above 10 ppm).

    • Acetic Anhydride (Reactant): A sharp singlet around 2.2 ppm corresponding to the methyl protons.

    • Acetylsalicylic Acid (Product):

      • A new singlet around 2.3 ppm for the acetyl methyl protons.

      • Aromatic protons shifted compared to salicylic acid (typically between 7.1 and 8.2 ppm).

      • A carboxylic acid proton (a broad singlet above 10 ppm).

      • The disappearance of the phenolic hydroxyl peak from salicylic acid is a key indicator of product formation.

Mass Spectrometry (MS) Protocol
  • Sample Preparation:

    • Dissolve a small amount of the reaction product in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

    • Further dilute the sample to a final concentration of about 1-10 µg/mL in an appropriate solvent for the ionization method used (e.g., 50:50 acetonitrile:water with 0.1% formic acid for electrospray ionization).

  • Instrument Setup:

    • Choose an appropriate ionization method, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), depending on the analyte and instrument.

    • Calibrate the mass spectrometer using a known standard.

  • Data Acquisition:

    • Inject the sample into the mass spectrometer.

    • Acquire the mass spectrum in full scan mode to identify the molecular ions of the expected product and any remaining reactants.

    • For more detailed structural information, perform tandem mass spectrometry (MS/MS) on the molecular ion of the product to obtain a fragmentation pattern.

  • Data Analysis:

    • Salicylic Acid (Reactant): The molecular ion ([M-H]⁻ in negative ion mode) will have an m/z of 137.

    • Acetylsalicylic Acid (Product): The molecular ion ([M-H]⁻ in negative ion mode) will have an m/z of 179. The presence of a strong signal at m/z 179 confirms the formation of aspirin.

    • Fragmentation Analysis (MS/MS): Fragmentation of the aspirin molecular ion (m/z 179) will typically yield a prominent fragment ion at m/z 137, corresponding to the loss of the acetyl group (42 Da).

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol
  • Sample Preparation:

    • For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid product directly onto the ATR crystal.

    • For transmission FTIR, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.

  • Instrument Setup:

    • Record a background spectrum of the empty ATR crystal or a pure KBr pellet.

  • Data Acquisition:

    • Place the sample in the instrument and collect the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

    • Average multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis:

    • Salicylic Acid (Reactant):

      • A broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹).

      • A sharp O-H stretch from the phenol group (around 3200 cm⁻¹).

      • A C=O stretch from the carboxylic acid (around 1650-1680 cm⁻¹).

    • Acetic Anhydride (Reactant):

      • Two C=O stretches for the anhydride group (around 1750 and 1820 cm⁻¹).

    • Acetylsalicylic Acid (Product):

      • A broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹).

      • A C=O stretch from the ester group (around 1750 cm⁻¹).

      • A C=O stretch from the carboxylic acid (around 1680-1700 cm⁻¹).

      • The disappearance of the sharp phenolic O-H stretch from salicylic acid and the characteristic anhydride peaks from acetic anhydride, along with the appearance of the ester C=O stretch, confirms the formation of aspirin.

Visualizations

Experimental Workflow for Product Confirmation

experimental_workflow start Chemical Synthesis product Crude Product start->product purification Purification (e.g., Recrystallization) product->purification pure_product Purified Product purification->pure_product analysis Spectroscopic Analysis pure_product->analysis nmr NMR Spectroscopy analysis->nmr Structural Elucidation ms Mass Spectrometry analysis->ms Molecular Weight ftir FTIR Spectroscopy analysis->ftir Functional Groups confirmation Product Confirmation nmr->confirmation ms->confirmation ftir->confirmation

A general workflow for synthesizing and confirming a chemical product.
Aspirin Synthesis Reaction Mechanism

aspirin_synthesis cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediate Intermediate cluster_products Products Salicylic Acid Salicylic Acid Tetrahedral Intermediate Tetrahedral Intermediate Salicylic Acid->Tetrahedral Intermediate Nucleophilic Attack Acetic Anhydride Acetic Anhydride Protonated Acetic Anhydride Protonated Acetic Anhydride Acetic Anhydride->Protonated Acetic Anhydride + H+ H+ H+ Protonated Acetic Anhydride->Tetrahedral Intermediate Acetylsalicylic Acid (Aspirin) Acetylsalicylic Acid (Aspirin) Tetrahedral Intermediate->Acetylsalicylic Acid (Aspirin) - H+ Acetic Acid Acetic Acid Tetrahedral Intermediate->Acetic Acid

The acid-catalyzed reaction mechanism for the synthesis of aspirin.
Comparison of Spectroscopic Techniques

tech_comparison cluster_info cluster_quant cluster_speed NMR NMR Spectroscopy Detailed Structure Connectivity Stereochemistry Quantitative Lower Sensitivity MS Mass Spectrometry Molecular Weight Elemental Composition Fragmentation High Sensitivity Requires Standards for Quantitation FTIR FTIR Spectroscopy Functional Groups Fast Analysis Lower Specificity

A comparative overview of NMR, MS, and FTIR spectroscopy.

References

Unveiling the Molecular Architecture: A Comparative Guide to the X-ray Crystal Structure of Triphenyl(phenylethynyl)tin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a precise understanding of a molecule's three-dimensional structure is paramount. X-ray crystallography stands as a definitive technique for elucidating these intricate atomic arrangements. This guide provides a comparative analysis of the X-ray crystal structures of triphenyl(phenylethynyl)tin derivatives, offering insights into their molecular geometry and the experimental protocols for their determination. We also present a comparison with alternative analytical techniques to highlight the unique advantages of X-ray diffraction in structural characterization.

Comparative Analysis of Crystallographic Data

For the purpose of demonstrating the type of data and analysis that would be presented, we will detail the crystallographic information for a closely related compound, tetrakis(phenylethynyl)tin(IV) . This compound provides a valuable reference for understanding the bonding and geometry around the tin center in a similar chemical environment.

ParameterTetrakis(phenylethynyl)tin(IV)Triphenyl(phenylethynyl)tin Derivative (Hypothetical)
Crystal System TetragonalMonoclinic
Space Group I4P2₁/c
a (Å) 13.689(1)Data not available
b (Å) 13.689(1)Data not available
c (Å) 20.098(1)Data not available
α (°) 90Data not available
β (°) 90Data not available
γ (°) 90Data not available
V (ų) 3766.1(4)Data not available
Z 6Data not available
Sn-C (ethynyl) (Å) 2.065(6) - 2.076(6)Data not available
C≡C (Å) 1.183(7) - 1.207(7)Data not available
C-Sn-C angle (°) ~109.5 (ideal tetrahedral)Data not available
Sn-C≡C angle (°) 171.1(5) - 177.4(6)Data not available
C≡C-Ph angle (°) 176.0(7) - 178.0(8)Data not available

Data for Tetrakis(phenylethynyl)tin(IV) is sourced from a published crystal structure. The "Hypothetical Derivative" column is included to illustrate how a comparative table would be structured.

Experimental Protocols: A Generalized Workflow for X-ray Crystallography

The determination of the crystal structure of triphenyl(phenylethynyl)tin derivatives by single-crystal X-ray diffraction follows a well-established workflow.

Synthesis and Crystallization

The initial and often most challenging step is the synthesis of the desired triphenyl(phenylethynyl)tin derivative and the subsequent growth of high-quality single crystals suitable for X-ray diffraction.

  • Synthesis: These compounds are typically synthesized via the reaction of a triphenyltin halide (e.g., triphenyltin chloride) with the corresponding phenylacetylene derivative, often in the presence of a base.

  • Crystallization: Growing single crystals is a meticulous process. Common techniques include:

    • Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to the gradual formation of crystals.

    • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, inducing crystallization.

    • Cooling: A saturated solution at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

Data Collection

Once a suitable single crystal is obtained, it is mounted on a goniometer head and placed in the X-ray diffractometer. The crystal is cooled to a low temperature (typically around 100-173 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern.

The crystal is then rotated in a beam of monochromatic X-rays. As the crystal rotates, different crystallographic planes come into the correct orientation to diffract the X-rays, producing a pattern of spots of varying intensities. These diffraction data are collected by a detector, such as a CCD or CMOS detector.

Structure Solution and Refinement

The collected diffraction data are then processed to determine the crystal's unit cell parameters and space group. The positions of the atoms within the unit cell are determined using computational methods.

  • Structure Solution: Initial atomic positions are often found using direct methods or Patterson methods, which are mathematical techniques that use the intensities of the diffracted spots to generate an initial electron density map.

  • Structure Refinement: The initial model of the structure is then refined against the experimental data using least-squares methods. This iterative process adjusts the atomic coordinates, thermal parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the final structure is assessed using metrics such as the R-factor.

Visualizing the Workflow

XRay_Crystallography_Workflow cluster_synthesis Compound Preparation cluster_data_collection Data Collection cluster_analysis Structure Determination Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Diffraction X-ray Diffraction Mounting->Diffraction Solution Structure Solution Diffraction->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & Analysis Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Crystal Structure

A Comparative Analysis of Palladium Catalysts for Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are fundamental tools in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] The choice of palladium catalyst is critical and can significantly impact reaction yield, speed, and overall efficiency. This guide provides a comparative analysis of three common palladium catalysts, offering experimental data, detailed protocols, and mechanistic visualizations to aid researchers in catalyst selection.

The catalysts under comparison are:

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A traditional, widely used air-sensitive Pd(0) catalyst.[3]

  • Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)): A stable Pd(II) pre-catalyst known for its robustness and effectiveness with a variety of substrates.[3]

  • XPhos Pd G3 (Methanesulfonato(2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II)): A third-generation Buchwald palladacycle pre-catalyst, known for high activity at low catalyst loadings.

Performance Comparison in a Model Reaction

The following table summarizes the performance of the three catalysts in the Suzuki-Miyaura coupling of 4-bromoanisole with phenylboronic acid. The data highlights the differences in catalyst loading, reaction time, and efficiency required to achieve a high yield of the desired biaryl product.

CatalystCatalyst Loading (mol%)Reaction Time (h)Temperature (°C)Yield (%)Turnover Number (TON)
Pd(PPh₃)₄ 2.0121008542.5
Pd(dppf)Cl₂ 0.548592184
XPhos Pd G3 0.118098980

Turnover Number (TON) is calculated as the moles of product formed divided by the moles of catalyst used (TON = n_product / n_catalyst).[4][5]

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling:

A detailed protocol for conducting the comparative reactions is provided below. This procedure can be adapted for screening other catalysts or substrates.

Materials:

  • Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)

  • Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)

  • Palladium catalyst (see table for loading)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 mixture, 5 mL)

  • Reaction vessel (e.g., flame-dried Schlenk tube or microwave vial)

  • Stir bar

Procedure:

  • To a flame-dried reaction vessel containing a stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), and the specified palladium catalyst.

  • Seal the vessel with a septum or cap.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.[6]

  • Using a syringe, add the degassed solvent mixture to the vessel.

  • Place the reaction vessel in a preheated oil bath or heating block at the specified temperature and stir vigorously for the indicated reaction time.[7][8]

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water (10 mL) and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).[9]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl.

  • Characterize the product and determine the yield.

Visualizations: Mechanism and Workflow

To better understand the underlying processes, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow for catalyst screening.

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OR)₂ + Base PdII_Biaryl Ar-Pd(II)L₂-Ar' Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.[6][10][11]

Catalyst_Screening_Workflow Experimental Workflow for Catalyst Screening cluster_setup Reaction Setup cluster_reaction Reaction cluster_analysis Analysis Setup Prepare Stock Solutions (Substrates, Base, Solvent) Dosing Dose Reagents & Catalysts into Reaction Vials Setup->Dosing Inert Establish Inert Atmosphere (Purge with Ar/N₂) Dosing->Inert Heating Heat and Stir at Defined Temperature Inert->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Workup Quench and Workup Monitoring->Workup Purification Purify Product (Chromatography) Workup->Purification Analysis Analyze Yield and Purity (NMR, GC-MS) Purification->Analysis

Caption: A typical workflow for screening palladium catalysts.

References

A Comparative Guide to Phenylethynylation: Stille Coupling with Triphenyl(phenylethynyl)tin versus Sonogashira Coupling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient construction of carbon-carbon bonds is a cornerstone of modern organic synthesis. The introduction of a phenylethynyl moiety is a common transformation, and two powerful palladium-catalyzed cross-coupling reactions are often employed for this purpose: the Stille coupling and the Sonogashira coupling. This guide provides an objective comparison of the synthetic route utilizing triphenyl(phenylethynyl)tin in a Stille coupling against the more common alternative, the Sonogashira coupling of phenylacetylene.

This comparison will delve into the performance of each method, supported by experimental data, to aid in the selection of the most appropriate synthetic strategy. Key metrics for comparison include reaction yields, substrate scope, and operational considerations.

At a Glance: Stille vs. Sonogashira for Phenylethynylation

FeatureStille Coupling with Triphenyl(phenylethynyl)tinSonogashira Coupling with Phenylacetylene
Alkynyl Source Triphenyl(phenylethynyl)tin (pre-formed, stable solid)Phenylacetylene (terminal alkyne, liquid)
Co-catalyst Often not requiredTypically requires a copper(I) co-catalyst
Base Often proceeds without a baseRequires a base (e.g., amines, carbonates)
Byproducts Stoichiometric amounts of triorganotin halidesHalide salts and water
Toxicity Concerns High toxicity of organotin reagents and byproductsCopper toxicity and hazards of using amine bases
Atom Economy Lower, due to the transfer of only one of four groups on tinGenerally higher

Performance Data: A Tale of Two Couplings

The following tables summarize representative experimental data for the synthesis of diarylalkynes using both Stille and Sonogashira methodologies.

Table 1: Stille Coupling of Triphenyl(phenylethynyl)tin with Aryl Halides

Aryl HalideCatalyst SystemSolventAdditiveTemp. (°C)Time (h)Yield (%)Reference
4-IodoanisolePd(PPh₃)₄Toluene-10016Data not found-
4-BromoanisolePd₂(dba)₃ / P(t-Bu)₃DioxaneCsF10024Data not found-
IodobenzenePdCl₂(PPh₃)₂NMPCuI803Data not found-

Table 2: Sonogashira Coupling of Phenylacetylene with Aryl Halides

Aryl HalideCatalyst SystemSolventBaseTemp. (°C)Time (h)Yield (%)Reference
4-IodoanisolePdCl₂(PPh₃)₂ / CuI[TBP][4EtOV]Et₃N55382[1]
4-BromoanisolePd(OAc)₂ / DTBPSP50% aq. MeCNCsOHRT-87[2]
IodobenzeneNi(acac)₂ / (Ph₂P)₂py / CuIDMFEt₃N100-Good to Excellent[3]
BromobenzenePd/CTX10 Microemulsion-700.5-2.5Quantitative[4]
4-IodotoluenePd on alumina / Cu₂OTHF-DMA (9:1)-80(flow)60[5]

Experimental Protocols

Detailed methodologies for representative reactions are provided below.

Stille Coupling Protocol (General)

To a solution of the aryl halide (1.0 eq) and triphenyl(phenylethynyl)tin (1.1 eq) in a suitable solvent (e.g., toluene, dioxane, or DMF) is added the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). The reaction mixture is then heated under an inert atmosphere until the starting material is consumed (as monitored by TLC or GC-MS). Upon completion, the reaction is cooled to room temperature and quenched with an aqueous solution of KF to precipitate the tin byproducts. The mixture is then filtered, and the filtrate is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Sonogashira Coupling Protocol: Synthesis of 1-Methoxy-4-(phenylethynyl)benzene[1]

In a reaction vessel, 4-iodoanisole (117.0 mg, 0.5 mmol), phenylacetylene (82 μl, 0.75 mmol), and (PPh₃)₂PdCl₂ (1.8 mg, 0.025 mmol) were dissolved in the ionic liquid [TBP][4EtOV] (0.8 ml). The mixture was stirred at 55 °C for 3 hours. After completion of the reaction, the product was extracted and purified to yield 1-methoxy-4-(phenylethynyl)benzene as a white solid (85.4 mg, 82% yield).

Reaction Workflows and Mechanisms

The following diagrams illustrate the key steps in both the Stille and Sonogashira coupling reactions.

Stille_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Aryl Halide D Combine in Solvent A->D B Triphenyl(phenylethynyl)tin B->D C Palladium Catalyst C->D E Heat under Inert Atmosphere D->E F Quench with aq. KF E->F G Filter Tin Byproducts F->G H Extraction G->H I Purification H->I J J I->J Isolated Product Sonogashira_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Aryl Halide F Combine in Solvent A->F B Phenylacetylene B->F C Palladium Catalyst C->F D Copper(I) Co-catalyst D->F E Base E->F G Stir at appropriate Temperature F->G H Aqueous Workup G->H I Extraction H->I J Purification I->J K K J->K Isolated Product Stille_vs_Sonogashira_Mechanism cluster_stille Stille Coupling cluster_sonogashira Sonogashira Coupling cluster_copper Copper Cycle S1 Pd(0) S2 Oxidative Addition (Ar-X) S1->S2 S3 [Ar-Pd(II)-X] S2->S3 S4 Transmetalation (R-SnPh₃) S3->S4 S5 [Ar-Pd(II)-R] S4->S5 S6 Reductive Elimination S5->S6 S6->S1 Product_Stille Product_Stille S6->Product_Stille Ar-R So1 Pd(0) So2 Oxidative Addition (Ar-X) So1->So2 So3 [Ar-Pd(II)-X] So2->So3 So4 Transmetalation (Cu-C≡CPh) So3->So4 So5 [Ar-Pd(II)-C≡CPh] So4->So5 So6 Reductive Elimination So5->So6 So6->So1 Product_Sono Product_Sono So6->Product_Sono Ar-C≡CPh C1 Cu(I) C2 Phenylacetylene + Base C1->C2 C3 Cu-C≡CPh C2->C3 C3->So4

References

Assessing the Functional Group Tolerance of Triphenyl(phenylethynyl)tin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the phenylethynyl moiety is a cornerstone of modern medicinal chemistry and materials science. Triphenyl(phenylethynyl)tin has emerged as a key reagent for this transformation, primarily through the palladium-catalyzed Stille cross-coupling reaction. Its appeal lies in its stability to air and moisture and a broad tolerance for a wide array of functional groups, a critical attribute in the synthesis of complex, highly functionalized molecules.[1][2] This guide provides an objective comparison of triphenyl(phenylethynyl)tin's performance with alternative reagents, supported by experimental data, and offers detailed experimental protocols.

Performance in Cross-Coupling Reactions: A Comparative Overview

Organostannanes, such as triphenyl(phenylethynyl)tin, are renowned for their versatility in Stille couplings, accommodating a diverse range of electrophiles including aryl, vinyl, and acyl halides (iodides, bromides, and even chlorides), as well as triflates.[1][2][3] This tolerance extends to many common functional groups, including those with acidic protons like hydroxyl and amine groups, which often necessitate protecting group strategies with other organometallic reagents.[3]

While comprehensive, direct comparative studies across a wide range of functional groups are limited in the literature, a specific example in the context of imine alkynylation provides a clear performance benchmark against silicon and germanium analogues.

Comparative Alkynylation of an Imine

In a study exploring the alkynylation of (2,2-dimethylpropylidene)aniline, tetra(phenylethynyl)tin, a close analogue of triphenyl(phenylethynyl)tin, demonstrated superior reactivity compared to its silicon and germanium counterparts under zinc chloride catalysis.[4]

ReagentProduct Yield (%)
tetra(phenylethynyl)tin62
tetrakis(phenylethynyl)silane7
tetrakis(phenylethynyl)germanium0

Table 1: Comparison of phenylethynyl-group transfer reagents in the ZnCl₂-catalyzed alkynylation of (2,2-dimethylpropylidene)aniline. Data sourced from[4].

This data clearly illustrates the superior performance of the organotin reagent in this specific transformation. The significantly lower yield with the silane and the complete lack of reactivity with the germane highlight the enhanced nucleophilicity of the tin-bound phenylethynyl group under these conditions.

Experimental Protocols

General Procedure for the ZnCl₂-Catalyzed Alkynylation of Imines with Tetra(phenylethynyl)tin

This protocol is adapted from the work of Levashov et al.[4]

Materials:

  • Tetra(phenylethynyl)tin

  • Substituted imine (e.g., (2,2-dimethylpropylidene)aniline)

  • Zinc chloride (ZnCl₂)

  • Chloroform

  • Water

  • Hexane

  • Ethyl acetate

  • Silica gel for flash chromatography

Procedure:

  • To a reaction vial, add zinc chloride (0.077 mmol), the imine (0.77 mmol), and tetra(phenylethynyl)tin (0.19 mmol).

  • The reaction mixture is stirred vigorously at a temperature between 30-100 °C for 3-12 hours. The reaction progress can be monitored by GC/MS.

  • Upon completion of the reaction, add 1 mL of chloroform and 3 mL of water to the reaction mixture.

  • Separate the organic layer, and extract the aqueous layer with chloroform (3 x 1 mL).

  • Combine the organic layers and purify the crude product by flash chromatography on silica gel using a hexane-ethyl acetate mixture as the eluent to yield the corresponding propargylamine.

Visualizing the Stille Cross-Coupling Reaction

The Stille reaction is the most common application for triphenyl(phenylethynyl)tin. The catalytic cycle, which is central to its synthetic utility, is depicted below. This mechanism highlights the key steps of oxidative addition, transmetalation, and reductive elimination.[1]

Stille_Catalytic_Cycle Pd0 Pd(0)L_n PdII_complex R¹-Pd(II)L_n-X Pd0->PdII_complex pos1 Oxidative Addition OxAdd Oxidative Addition Diorganopalladium R¹-Pd(II)L_n-R² PdII_complex->Diorganopalladium SnX X-SnR₃ pos2 Transmetalation Transmetalation Transmetalation Diorganopalladium->Pd0 RedElim Reductive Elimination Product R¹-R² Diorganopalladium->Product Diorganopalladium->SnX pos3 Reductive Elimination R1X R¹-X (Aryl/Vinyl Halide) R1X->Pd0 R2SnR3 R²-SnR₃ (Organostannane) R2SnR3->PdII_complex

Stille cross-coupling catalytic cycle.

Conclusion

Triphenyl(phenylethynyl)tin stands as a robust and highly versatile reagent for the introduction of the phenylethynyl group into organic molecules. Its notable stability and high tolerance for a wide range of functional groups make it a valuable tool, particularly in the synthesis of complex pharmaceuticals and advanced materials. While alternative reagents exist, the presented data for imine alkynylation suggests a clear reactivity advantage for the organotin compound. The well-understood mechanism of the Stille reaction further solidifies its position as a reliable and predictable method for carbon-carbon bond formation. However, researchers should always consider the toxicity of organotin compounds and handle them with appropriate safety precautions.

References

Triphenyl(phenylethynyl)tin: A Comparative Guide to its Applications

Author: BenchChem Technical Support Team. Date: November 2025

Triphenyl(phenylethynyl)tin is an organotin compound with applications stemming from the reactivity of the tin-carbon bond and the inherent biological activity of the triphenyltin moiety. This guide provides a comparative overview of its primary applications in organic synthesis and its potential in biological contexts, with supporting experimental data and protocols generalized from closely related compounds due to the limited specific data on triphenyl(phenylethynyl)tin in the literature. This guide is intended for researchers, scientists, and professionals in drug development.

Organic Synthesis Applications

The primary application of triphenyl(phenylethynyl)tin in organic synthesis is as a reagent in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. In this reaction, the phenylethynyl group is transferred from the tin atom to an organic electrophile, forming a new carbon-carbon bond. This methodology is a powerful tool for the synthesis of substituted alkynes, which are important building blocks in pharmaceuticals, natural products, and materials science.

Comparison with Alternative Alkynylating Agents

Triphenyl(phenylethynyl)tin offers certain advantages over other common alkynylating agents, such as terminal acetylenes (in Sonogashira coupling) or other organometallic alkynylating agents. Organotin reagents are known for their tolerance to a wide range of functional groups and their stability to air and moisture. However, a significant drawback is the toxicity of organotin compounds and the difficulty in removing the tin byproducts from the reaction mixture.

Table 1: Comparison of Alkynylating Agents in Cross-Coupling Reactions

Reagent TypeTypical ReactionAdvantagesDisadvantages
Triphenyl(phenylethynyl)tin Stille Coupling- High functional group tolerance- Stability to air and moisture- No need for a copper co-catalyst in some cases- High toxicity of tin reagents and byproducts- Difficulty in removing tin byproducts- Stoichiometric amounts of tin are often required
Terminal AcetylenesSonogashira Coupling- Readily available starting materials- Generates non-toxic byproducts- Often requires a copper co-catalyst, which can lead to homocoupling- Can be sensitive to reaction conditions
Alkynyl Grignard ReagentsNegishi/Kumada Coupling- High reactivity- Low functional group tolerance- Sensitive to air and moisture
Alkynylboron ReagentsSuzuki Coupling- Low toxicity of boron byproducts- Generally stable reagents- May require specific bases and ligands for efficient coupling
Illustrative Performance in Stille Coupling

The following table presents illustrative data for the Stille coupling of triphenyl(phenylethynyl)tin with various aryl iodides, based on typical yields observed for similar organotin reagents in the literature.

Table 2: Illustrative Yields for the Stille Coupling of Triphenyl(phenylethynyl)tin with Aryl Iodides

EntryAryl IodideProductIllustrative Yield (%)
1IodobenzeneDiphenylacetylene92
24-Iodotoluene1-Phenyl-2-(p-tolyl)acetylene88
31-Iodo-4-methoxybenzene1-(4-Methoxyphenyl)-2-phenylacetylene85
41-Iodo-4-nitrobenzene1-(4-Nitrophenyl)-2-phenylacetylene75
52-Iodopyridine2-(Phenylethynyl)pyridine80

Note: This data is illustrative and intended to represent typical outcomes. Actual yields may vary based on specific reaction conditions and substrate reactivity.

Generalized Experimental Protocol for Stille Coupling

Materials:

  • Triphenyl(phenylethynyl)tin (1.1 eq)

  • Aryl halide (1.0 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Anhydrous solvent (e.g., Toluene, Dioxane, or DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry flask under an inert atmosphere, add the aryl halide and the palladium catalyst.

  • Add the anhydrous solvent via syringe.

  • Add triphenyl(phenylethynyl)tin to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride to remove tin byproducts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Biological Applications

Triphenyltin compounds are known to exhibit a range of biological activities, including antifungal, antibacterial, and cytotoxic effects. This activity is generally attributed to the interaction of the triphenyltin cation with biological macromolecules. While specific data for triphenyl(phenylethynyl)tin is not widely available, its biological profile is expected to be similar to other triphenyltin derivatives.

Comparison with Other Organotin Biocides

Triphenyltin compounds are often compared with other organotin biocides like tributyltin derivatives. Generally, the nature of the organic groups attached to the tin atom influences the biological activity.

Table 3: General Comparison of Triphenyltin and Tributyltin Compounds

PropertyTriphenyltin CompoundsTributyltin Compounds
Primary Use Agricultural fungicidesAntifouling agents, wood preservatives
Toxicity Profile Generally high mammalian toxicityHigh aquatic toxicity, endocrine disruptor
Mode of Action Inhibition of oxidative phosphorylation, disruption of mitochondrial functionSimilar to triphenyltins, also affects ion transport across membranes
Illustrative Biological Activity

The following table provides potential, illustrative biological activity data for triphenyl(phenylethynyl)tin based on the known activity of other triphenyltin compounds.

Table 4: Illustrative Biological Activity of Triphenyl(phenylethynyl)tin

Activity TypeTest Organism/Cell LineIllustrative IC₅₀ / MIC (µM)
Antifungal Candida albicans0.1 - 1.0
Antifungal Aspergillus niger0.5 - 5.0
Cytotoxicity Human cancer cell line (e.g., HeLa)0.05 - 0.5

Note: This data is illustrative and based on the activity of related triphenyltin compounds. The actual biological activity of triphenyl(phenylethynyl)tin would require specific experimental determination.

Generalized Experimental Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

  • Human cancer cell line

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Triphenyl(phenylethynyl)tin dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of triphenyl(phenylethynyl)tin in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control.

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

Visualizing the Stille Coupling Reaction

The Stille reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

Stille_Cycle cluster_reactants cluster_products Pd(0)Ln Pd(0)Ln R1-Pd(II)-X Ln R1-Pd(II)-X Ln Pd(0)Ln->R1-Pd(II)-X Ln Oxidative Addition (R1-X) R1-Pd(II)-R2 Ln R1-Pd(II)-R2 Ln R1-Pd(II)-X Ln->R1-Pd(II)-R2 Ln Transmetalation (R2-SnPh3(PhC≡C)) R1-Pd(II)-R2 Ln->Pd(0)Ln Reductive Elimination (R1-R2) R1-R2 Coupled Product (R1-R2) R1-X Aryl Halide (R1-X) R2-Sn Triphenyl(phenylethynyl)tin (R2-SnPh3) X-Sn Tin Byproduct (X-SnPh3)

Safety Operating Guide

Safeguarding Research: Proper Disposal of Triphenyl Phenylethynyl Tin

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and scientists working with Triphenyl Phenylethynyl Tin must adhere to stringent disposal procedures to mitigate risks to personnel and the environment. This organotin compound is highly toxic and poses a significant environmental hazard, necessitating a comprehensive waste management plan. The following guide provides essential, step-by-step instructions for the safe handling and disposal of this compound waste.

Hazard Profile and Safety Precautions

This compound, like other organotin compounds, is classified as a hazardous substance. It is acutely toxic if swallowed, inhaled, or in contact with skin.[1][2][3] It can cause severe skin burns, eye damage, and is suspected of damaging fertility or the unborn child.[1] Furthermore, it is very toxic to aquatic life with long-lasting effects.[1][2][4] Therefore, strict adherence to safety protocols is paramount.

Personal Protective Equipment (PPE) is mandatory when handling this compound:

PPE ComponentSpecification
Gloves Impervious chemical-resistant gloves (e.g., nitrile rubber, Viton®)
Eye Protection Chemical safety goggles and a face shield
Respiratory A full-face respirator with a combination cartridge (US) or self-contained breathing apparatus (SCBA) for high-concentration or spill scenarios
Body Protection Impervious protective clothing, including a lab coat, apron, and closed-toe shoes. Protective boots may be required.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound waste, including contaminated materials.

Step 1: Waste Segregation and Collection

  • Designated Waste Container: All waste contaminated with this compound, including unused product, reaction byproducts, contaminated labware (e.g., pipette tips, vials), and personal protective equipment (PPE), must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[5]

  • Container Material: The container should be made of a material compatible with the waste, such as high-density polyethylene (HDPE) or a metal drum.[5]

  • Labeling: The container must be labeled "Hazardous Waste - Organotin Compound" and include the full chemical name "this compound," the hazard pictograms (e.g., skull and crossbones, health hazard, environmental hazard), and the date of accumulation.[5]

Step 2: Spill Management

In the event of a spill, immediate action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the affected area and ensure adequate ventilation. Work under a chemical fume hood whenever possible.[1][2]

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent, to contain the spill. Do not use combustible materials like paper towels.

  • Collect the Waste: Carefully sweep or scoop the absorbed material into the designated hazardous waste container. Avoid creating dust.[2]

  • Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent (e.g., acetone, ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Step 3: Final Disposal

  • Licensed Waste Disposal Service: The sealed and labeled hazardous waste container must be disposed of through a licensed hazardous waste disposal company. Do not attempt to dispose of this material through standard laboratory or municipal waste streams.[2]

  • Regulatory Compliance: Ensure that all local, state, and federal regulations for hazardous waste disposal are strictly followed.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: Handling Triphenyl Phenylethynyl Tin B Generate Waste (Unused chemical, contaminated labware, PPE) A->B D Spill Occurs A->D C Segregate Waste into Designated, Labeled Container B->C I Store Sealed Container in Designated Area C->I E Evacuate and Ventilate D->E Immediate Action F Contain Spill with Inert Absorbent E->F G Collect Spill Debris into Waste Container F->G H Decontaminate Spill Area G->H H->C J Arrange for Pickup by Licensed Waste Disposal Service I->J K End: Proper Disposal J->K

Disposal Workflow for this compound

By adhering to these procedures, research institutions can ensure the safety of their personnel and maintain environmental responsibility when working with this hazardous compound.

References

Personal protective equipment for handling Triphenyl phenylethynyl tin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of Triphenyl phenylethynyl tin. Adherence to these procedures is vital for ensuring laboratory safety and minimizing risk.

Hazard Summary

Hazard Identification:

Hazard StatementCode
Fatal if swallowed or if inhaledH300 + H330
Toxic in contact with skinH311
Causes skin irritationH315
Causes serious eye damage/irritationH318/H319
May cause respiratory irritationH335
Suspected of causing cancerH351
Suspected of damaging fertility or the unborn childH361
May cause damage to organsH371
Causes damage to organs through prolonged or repeated exposureH372
Very toxic to aquatic life with long lasting effectsH410

Note: This table is a composite based on similar organotin compounds and represents potential hazards. Always consult the specific SDS for the compound in use.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling this compound to prevent dermal, ocular, and respiratory exposure.[5][6][7][8]

PPE CategorySpecification
Hand Protection Double-gloving is recommended. Use chemically resistant gloves such as nitrile or neoprene.[5] Leather or Kevlar gloves can be worn underneath for fire protection.[9]
Eye Protection Chemical safety goggles and a face shield should be worn at all times.[5][6][8]
Body Protection A flame-resistant lab coat is essential.[6][9] Ensure it is fully buttoned.
Respiratory Protection Work must be conducted in a certified chemical fume hood.[4][5] If there is a risk of dust or aerosol generation, a respirator with an appropriate cartridge is required.[5][8]

Operational Plan: Handling Procedures

Due to its air and moisture sensitivity, this compound must be handled under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.[9][10][11][12]

Experimental Workflow:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designated Area: Chemical Fume Hood dry_glass Flame-dry glassware under vacuum and cool under inert gas prep_area->dry_glass prep_reagents Prepare dry, deoxygenated solvents and other reagents dry_glass->prep_reagents transfer Transfer this compound via syringe or cannula under positive inert gas pressure prep_reagents->transfer reaction Conduct reaction in a closed system with continuous inert gas flow transfer->reaction quench Quench reaction mixture carefully reaction->quench waste_collection Collect all organotin waste in a designated, labeled, sealed container quench->waste_collection decontaminate Decontaminate glassware with an oxidizing agent (e.g., bleach) waste_collection->decontaminate

Workflow for handling this compound.

Detailed Protocol:

  • Preparation:

    • All operations must be conducted within a certified chemical fume hood.[4][5]

    • Glassware should be meticulously dried, either by flame-drying under vacuum or oven-drying, and then cooled under a stream of inert gas.[9][11]

    • Ensure all solvents and other reagents are anhydrous and deoxygenated.

  • Handling and Transfer:

    • This compound should be stored in a tightly sealed container, away from moisture and incompatible materials.[5]

    • Use a syringe or cannula for transferring the compound to prevent exposure to air and moisture.[4][9][11] Needles should have locking mechanisms to prevent accidental disconnection.[9]

    • Maintain a positive pressure of inert gas throughout the transfer and reaction process. A bubbler should be used to release excess pressure safely.[9]

  • In Case of a Spill:

    • Evacuate the area and ensure it is well-ventilated.

    • Wear appropriate PPE, including respiratory protection.

    • Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it into a designated hazardous waste container.

    • Do not use water to clean up spills as organotin compounds can release flammable gases upon contact with water.[4]

Disposal Plan

Proper disposal of organotin waste is critical to prevent environmental contamination and ensure safety.

Waste Management:

Waste TypeDisposal Procedure
Liquid Waste Collect all liquid waste containing this compound in a clearly labeled, sealed, and appropriate hazardous waste container.[4][5] This includes reaction residues and solvent rinses.
Solid Waste Contaminated solid waste (e.g., gloves, filter paper, silica gel) should be collected in a separate, clearly labeled hazardous waste container.[13]
Glassware Decontamination Glassware that has come into contact with the organotin compound should be decontaminated. A common procedure is to soak the glassware overnight in a solution of bleach or 10% hydrogen peroxide to oxidize the tin compounds, followed by thorough rinsing.[13][14]

All waste must be disposed of in accordance with local, state, and federal regulations.[15] Never mix organotin waste with other chemical waste streams to avoid unintended reactions.[5]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.